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  • Product: 4-Methyl-2-pyridinamine hydrochloride
  • CAS: 32654-41-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methyl-2-pyridinamine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-pyridinamine Hydrochloride Introduction 4-Methyl-2-pyridinamine, also known as 2-amino-4-picoline, is a pivotal heterocyclic amine that serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-pyridinamine Hydrochloride

Introduction

4-Methyl-2-pyridinamine, also known as 2-amino-4-picoline, is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its derivatives have been explored for various therapeutic applications, including the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.[2][3] For practical application in research and drug development, particularly for formulation and biological testing, the compound is frequently converted into its hydrochloride salt. This conversion to 4-Methyl-2-pyridinamine hydrochloride dramatically enhances aqueous solubility and stability, which are critical parameters for preclinical and clinical studies.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-pyridinamine hydrochloride. It synthesizes theoretical principles with practical experimental methodologies, offering insights into the causality behind analytical choices. The guide distinguishes between the properties of the free base and its hydrochloride salt, providing a robust foundation for its use in a laboratory setting.

Chemical Identity and Structure

The fundamental properties of a compound are dictated by its structure. 4-Methyl-2-pyridinamine is an aromatic pyridine ring substituted with a methyl group at position 4 and an amino group at position 2. The hydrochloride salt is formed by the protonation of the more basic ring nitrogen atom.

  • Free Base: 4-Methyl-2-pyridinamine

  • Hydrochloride Salt: 4-Methyl-2-pyridinamine hydrochloride

The equilibrium between the free base and its conjugate acid is central to its behavior in aqueous and biological systems.

Caption: Acid-base equilibrium of 4-Methyl-2-pyridinamine.

Physicochemical Properties Summary

The following table summarizes the key physicochemical data. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ significantly. Data for the free base is more widely published, while properties for the salt are often inferred from chemical principles.

Property4-Methyl-2-pyridinamine (Free Base)4-Methyl-2-pyridinamine HydrochlorideRationale for Difference
Synonyms 2-Amino-4-picoline, 4M2AP2-Amino-4-picolinium chlorideN/A
CAS Number 695-34-1[2][4][5]Not explicitly found; derivative of 695-34-1N/A
Molecular Formula C₆H₈N₂[2][5][6]C₆H₉ClN₂Addition of HCl
Molecular Weight 108.14 g/mol [2][5][6][7]144.60 g/mol Addition of HCl (36.46 g/mol )
Appearance Light yellow to brown flakes/crystalline powder[1][2]Expected to be a white to off-white crystalline solidIonic salts are typically colorless crystalline solids.
Melting Point 96 - 101 °C[2][4][5][8][9]Significantly higher than the free baseStrong ionic interactions in the crystal lattice require more energy to overcome.
Boiling Point 230 °C (at 760 mmHg)[2][4][5][8][9]Not applicable (decomposes upon heating)Ionic compounds have negligible vapor pressure and decompose at high temperatures.
Water Solubility Soluble[2][4][5]Highly solubleThe ionic nature of the salt allows for strong, favorable interactions with polar water molecules.
pKa (of Conjugate Acid) 7.48[2][5]N/A (already protonated)The pKa value describes the equilibrium between the base and its conjugate acid.
LogP (Octanol/Water) 0.56 - 1.08[2][5]Significantly lower (more hydrophilic)The charged species has a much lower preference for the nonpolar octanol phase.

Key Physicochemical Parameters and Determination Protocols

Solubility Profile

Expertise & Experience: The primary reason for creating the hydrochloride salt of a basic pharmaceutical candidate is to enhance its aqueous solubility. The free base, while described as "soluble," may have limitations for formulating concentrated stock solutions or for achieving desired dissolution rates in vivo. The hydrochloride salt, being ionic, readily dissolves in water. This is a critical parameter that dictates the compound's utility in biological assays and as a potential drug substance.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 and is a self-validating system for determining the saturation solubility of a compound in water.

  • Preparation: Add an excess amount of 4-Methyl-2-pyridinamine hydrochloride to a known volume of deionized water (or a relevant buffer, e.g., PBS) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solid. A preliminary test can determine the time needed to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solids.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.

Caption: Workflow for shake-flask solubility determination.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa of 7.48 for 4-Methyl-2-pyridinamine is a critical value.[2][5] It indicates that at physiological pH (~7.4), the compound will exist as a nearly 50:50 mixture of the protonated (charged, hydrochloride form) and the neutral (free base) species. This has profound implications for drug development:

  • Absorption: The neutral form is generally more membrane-permeable and thus more readily absorbed across biological membranes like the gut wall.

  • Distribution: The charged form will have higher aqueous solubility and may interact differently with plasma proteins.

  • Target Binding: The specific protonation state may be essential for binding to a biological target (e.g., forming a salt bridge in an enzyme's active site).

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate measure of a compound's pKa by monitoring pH changes during titration.

  • Solution Preparation: Accurately weigh and dissolve a sample of 4-Methyl-2-pyridinamine (the free base) in deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M HCl).

  • Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (where half of the amine has been protonated). The equivalence point can be found from the inflection point of the titration curve (or the peak of its first derivative).

Caption: Protocol for pKa determination via potentiometric titration.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The protonation to form the hydrochloride salt induces predictable changes in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: For the free base, characteristic signals include the methyl protons, the aromatic protons on the pyridine ring, and the amine protons.[10] Upon conversion to the hydrochloride salt, a significant downfield shift (deshielding) of the aromatic protons is expected. This is because the protonation of the ring nitrogen withdraws electron density from the aromatic system, making the attached protons more electron-deficient.[11] The amine protons may also shift and broaden.

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring in the hydrochloride salt will exhibit a downfield shift compared to the free base due to the same electron-withdrawing effect of the newly formed N⁺-H bond.[10][12]

Infrared (IR) Spectroscopy
  • Free Base: The IR spectrum of 4-Methyl-2-pyridinamine shows characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches for the aromatic ring and methyl group (~2900-3100 cm⁻¹), and complex ring vibration bands in the fingerprint region (1400-1600 cm⁻¹).[6]

  • Hydrochloride Salt: The spectrum of the salt is markedly different. The most prominent change is the appearance of a very broad and strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of the N⁺-H stretch of a pyridinium salt.[13] The N-H stretches of the amino group will also be altered, and the aromatic ring vibrations in the fingerprint region will shift due to the change in the ring's electronic structure.[13]

Mass Spectrometry (MS)

Regardless of whether the free base or the hydrochloride salt is analyzed, standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will typically detect the mass of the protonated free base [M+H]⁺. For 4-Methyl-2-pyridinamine, this corresponds to an m/z of 109. The hydrochloride is not covalently bonded and is lost during the ionization process, so the mass of the chloride ion is not observed. The molecular ion of the free base (m/z 108) is also commonly observed.[14]

Stability and Handling

Trustworthiness: Understanding a compound's stability is paramount for ensuring the integrity of experimental results. Degradation can lead to inaccurate quantification and the appearance of unexpected biological effects.

  • Chemical Stability: The compound is stable under normal laboratory conditions.[4] However, it is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Hygroscopicity: Both the free base and the hydrochloride salt are noted to be hygroscopic, meaning they readily absorb moisture from the air.[2][4][5] This is a critical handling consideration. Absorption of water can lead to inaccurate weighing and can promote degradation over time.

  • Storage Recommendations: To ensure long-term stability and prevent moisture uptake, 4-Methyl-2-pyridinamine hydrochloride should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.[2][5] Storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is also recommended to protect against potential light- or air-induced degradation.[2][5]

References

  • PubChem. 4-Methylpyrimidin-2-ol hydrochloride. [Link]

  • NIST. 2-Pyridinamine, 4-methyl-. [Link]

  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • Szacomski, J., & Szafran, M. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

  • Liang, S. H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • NIST. Pyridine, 4-methyl-. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. [Link]

  • Szafran, M. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Chemical Register. (4-Methyl-pyridin-2-yl)-piperidin-4-yl-aMine hydrochloride, 98+%. [Link]

  • Loba Chemie. (2016). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis. [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • The Good Scents Company. 4-methyl pyridine. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. [Link]

  • National Center for Biotechnology Information. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • R Discovery. 4-methylpyridine Research Articles. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Methyl-2-pyridinamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methyl-2-pyridinamine hydrochloride. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methyl-2-pyridinamine hydrochloride. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this compound.

Introduction: The Significance of NMR in Characterizing Pyridinium Salts

4-Methyl-2-pyridinamine is a heterocyclic building block of interest in medicinal chemistry and materials science. Its hydrochloride salt form is often preferred in drug development to enhance solubility and stability.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure, assessing purity, and understanding the electronic environment of such compounds.

The protonation of the pyridine nitrogen to form the hydrochloride salt induces significant changes in the electron distribution within the aromatic ring. This, in turn, leads to characteristic downfield shifts in the ¹H and ¹³C NMR spectra compared to the free base.[2][3] Understanding these shifts is crucial for unequivocal structure verification. This guide will delve into the experimental protocols for acquiring high-quality NMR data for this salt and provide a detailed interpretation of the expected chemical shifts, grounded in established spectroscopic principles.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield high-resolution spectra for 4-Methyl-2-pyridinamine hydrochloride.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. For hydrochloride salts, the choice of solvent is paramount to ensure solubility and minimize interfering signals.[4]

Step-by-Step Protocol:

  • Material Weighing: Accurately weigh 5-10 mg of 4-Methyl-2-pyridinamine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) as the solvent. These solvents are excellent for dissolving polar hydrochloride salts.[1][6] For this guide, we will proceed with DMSO-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Sample Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

Analysis of ¹H NMR Data

Expected Chemical Shifts and Multiplicities

Protonation of the pyridine nitrogen atom leads to a decrease in electron density on the ring carbons, resulting in a downfield shift for all ring protons.[3] The amino (-NH₂) and pyridinium (N-H) protons are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and residual water content.[7][8]

ProtonExpected Chemical Shift (ppm) in DMSO-d₆MultiplicityCoupling Constant (J) in Hz
H-6~8.0 - 8.2Doublet (d)~5-6 Hz
H-5~6.8 - 7.0Doublet (d)~5-6 Hz
H-3~6.6 - 6.8Singlet (s) or narrow doublet
CH₃~2.3 - 2.5Singlet (s)
NH₂Variable, broadSinglet (br s)
N-HVariable, broadSinglet (br s)

Note: These are estimated values. Actual experimental values may vary.

Structural Assignment and Coupling

dot graph 4_Methyl_2_pyridinamine_hydrochloride_1H_NMR { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Predicted ¹H-¹H spin-spin coupling in the 4-Methyl-2-pyridinamine hydrochloride ring.

Analysis of ¹³C NMR Data

Similar to the proton signals, the carbon signals of the pyridine ring are expected to shift downfield upon protonation due to the deshielding effect of the positively charged nitrogen atom.[2]

Expected Chemical Shifts
CarbonExpected Chemical Shift (ppm) in DMSO-d₆
C-2~158 - 162
C-6~148 - 152
C-4~147 - 151
C-5~115 - 119
C-3~110 - 114
CH₃~20 - 22

Note: These are estimated values based on data for the free base and general protonation effects.

Structural Correlation

dot graph 4_Methyl_2_pyridinamine_hydrochloride_13C_NMR { layout=circo; node [shape=plaintext, fontcolor="#202124"];

}

Caption: Key ¹³C chemical shift regions for 4-Methyl-2-pyridinamine hydrochloride.

Discussion: The Impact of Protonation on Chemical Shifts

The formation of the hydrochloride salt involves the protonation of the more basic pyridine ring nitrogen rather than the amino group nitrogen. This localization of a formal positive charge on the ring nitrogen atom is the primary driver for the observed downfield shifts in both ¹H and ¹³C NMR spectra. This deshielding effect is a consequence of the inductive withdrawal of electron density from the aromatic system.[3]

The magnitude of the downfield shift is most pronounced for the protons and carbons alpha (C-2, C-6) and gamma (C-4) to the nitrogen atom. The amino group at the 2-position and the methyl group at the 4-position are electron-donating groups, which slightly counteract this deshielding effect compared to unsubstituted pyridinium chloride. The interplay of these electronic effects results in the specific chemical shift values for this molecule. The choice of an aprotic polar solvent like DMSO-d₆ is crucial, as it can solvate the charged species effectively while minimizing proton exchange that could lead to signal broadening, especially for the NH and NH₂ protons.[7]

Conclusion

This guide has provided a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of 4-Methyl-2-pyridinamine hydrochloride. By understanding the principles of NMR spectroscopy and the electronic effects of protonation, researchers can confidently utilize this technique for the structural verification and characterization of this and similar compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality data, ensuring scientific integrity and reproducibility in research and development settings.

References

  • PubChem. 2-Amino-4-methylpyridine | C6H8N2. [Link]

  • Supporting Information for a chemical synthesis paper. [Link]

  • Chen, K.-T., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
  • University of Ottawa. NMR Sample Preparation. [Link]

  • Mian, M. Y., et al. Hydrochloride Salt of the GABAkine KRM-II-81. Molbank. [Link]

  • University of Alberta. SG Sample Prep - Nuclear Magnetic Resonance Labs. [Link]

  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • AIP Publishing. NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubMed. Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • NIST. 2-Pyridinamine, 4-methyl-. [Link]

  • PubChem. N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride. [Link]

  • Canadian Journal of Chemistry. A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. [Link]

  • Oxford University Press. Proton nuclear magnetic resonance. [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction of 4-Methyl-2-pyridinamine Hydrochloride: A Technical Guide

Executive Summary 4-Methyl-2-pyridinamine (also known as 2-amino-4-picoline) is a highly versatile pharmacophore and synthetic intermediate. When converted to its hydrochloride salt, it forms a rigid, highly predictable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-pyridinamine (also known as 2-amino-4-picoline) is a highly versatile pharmacophore and synthetic intermediate. When converted to its hydrochloride salt, it forms a rigid, highly predictable supramolecular network that is of paramount importance in structure-based drug design. This whitepaper provides an in-depth analysis of the crystal structure of the 4-methyl-2-pyridinamine hydrochloride system, detailing the causality behind its molecular geometry, the self-validating protocols required for its X-ray diffraction (XRD) analysis, and its critical role as a hydrogen-bonding anchor in enzyme inhibitors.

Mechanistic Structural Chemistry: The 2-Amino-4-methylpyridinium Cation

To understand the crystal structure of 4-methyl-2-pyridinamine hydrochloride, one must first analyze the electronic causality that dictates its protonation state and subsequent lattice assembly.

The Causality of N1 Protonation

When 4-methyl-2-pyridinamine is treated with hydrochloric acid, protonation does not occur at the exocyclic primary amine (N2). Instead, it occurs exclusively at the endocyclic pyridine nitrogen (N1). The Mechanism: The lone pair of electrons on the exocyclic amine (N2) is highly delocalized into the π -conjugated system of the pyridine ring. This resonance effect significantly increases the electron density at N1, making it the thermodynamically favored, most basic site. Consequently, the C–N2 bond acquires partial double-bond character, forcing the entire 2-amino-4-methylpyridinium cation into a strictly planar conformation.

Supramolecular Assembly and the R22​(8) Motif

The protonation at N1 activates a highly specific dual hydrogen-bond donor interface. The newly formed N1–H and the adjacent exocyclic N2–H are perfectly aligned to interact with a single hydrogen-bond acceptor (such as a chloride anion or a carboxylate group). In crystallographic terms, this forms a robust supramolecular synthon known as the R22​(8) ring motif.

Hydrogen_Bonding Cation 2-Amino-4-methylpyridinium (Cation) N1 N1-H (Endocyclic Donor) Cation->N1 Protonation at N1 N2 N2-H (Exocyclic Donor) Cation->N2 Planar conformation Anion Chloride / Carboxylate (Acceptor) N1->Anion Hydrogen Bond N2->Anion Hydrogen Bond Motif R²₂(8) Supramolecular Motif (Stable Synthon) Anion->Motif Lattice Assembly

Figure 1: Logical causality of the R²₂(8) hydrogen-bonding motif in the crystal lattice.

Self-Validating Experimental Protocol for SCXRD

To unambiguously determine the atomic coordinates and confirm the N1 protonation state, Single-Crystal X-Ray Diffraction (SCXRD) must be executed using a self-validating workflow. The following protocol ensures high-fidelity data collection and refinement.

Step 1: High-Purity Crystallization
  • Dissolution: Dissolve 50 mg of synthesized 4-methyl-2-pyridinamine hydrochloride in a minimum volume of hot methanol.

  • Vapor Diffusion: Place the primary vial inside a larger sealed chamber containing diethyl ether (antisolvent).

  • Causality: The slow diffusion of diethyl ether into the methanol drastically lowers the solubility threshold in a controlled manner, preventing rapid nucleation and yielding diffraction-quality, defect-free single crystals.

Step 2: Crystal Mounting and Cryocooling
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) and uniform extinction.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Causality: Cooling to 100 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters). This is an absolute requirement for accurately mapping the subtle electron density of the hydrogen atom localized on N1, thereby proving the protonation state.

Step 3: Data Collection and Integration
  • Irradiation: Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

  • Strategy: Collect ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

  • Integration: Process the frames using software such as APEX/SAINT. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays by the crystal faces.

Step 4: Structure Solution and Refinement
  • Phase Problem: Solve the structure using Direct Methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL).

  • Validation: The system is self-validating when the final R1​ factor converges below 5% ( R1​<0.05 ) and the residual electron density map shows no peaks greater than 0.5 e−3 . Generate a CheckCIF report to ensure the absence of Level A or B crystallographic alerts.

SCXRD_Protocol A 1. Crystallization Slow Vapor Diffusion B 2. Cryo-Mounting Paratone Oil (100 K) A->B Select single crystal C 3. Data Collection Mo Kα Radiation B->C Minimize thermal motion D 4. Structure Solution Direct Methods C->D Integrate & Scale E 5. Least-Squares Refinement F² Convergence D->E Phase assignment F 6. Validation CheckCIF & Deposition E->F R-factor < 5%

Figure 2: Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Crystallographic Parameters

While the exact unit cell dimensions of 2-amino-4-methylpyridinium salts vary depending on the counterion (e.g., crystallizing in orthorhombic Pna21​ for nitrophenolate complexes[1] or triclinic P1ˉ for trifluoroacetates), the internal geometry of the cation is highly conserved. Table 1 summarizes the expected quantitative parameters for the cation framework.

Table 1: Conserved Geometric Parameters of the 2-Amino-4-methylpyridinium Cation

Structural ParameterRepresentative ValueCausality / Significance
N1–C2 Bond Length ~1.35 ÅShortened relative to standard single bonds due to resonance delocalization from the exocyclic amine.
C2–N2 (Exocyclic) Bond ~1.32 ÅExhibits partial double-bond character, enforcing strict coplanarity of the amino group with the ring.
C1–N1–C5 Angle 121.5° to 122.3°Widened compared to neutral pyridine (~116°) directly as a result of N1 protonation.
Maximum Deviation from Planarity < 0.015 ÅThe conjugated π -system forces the entire cation into a rigid, flat conformation.
N1–H···Cl Distance ~3.10 to 3.20 ÅStrong, highly directional hydrogen bond anchoring the lattice assembly.

Pharmaceutical Implications: Target Binding

The crystallographic features of 4-methyl-2-pyridinamine hydrochloride are not merely academic; they are the foundation of its utility in medicinal chemistry.

In the development of highly selective inhibitors for neuronal nitric oxide synthase (nNOS), the 2-amino-4-methylpyridinium moiety serves as a bioisostere for the guanidino group of arginine (the natural substrate of nNOS). Co-crystallization studies of nNOS bound to aminopyridine-based inhibitors reveal that the exact R22​(8) hydrogen-bonding motif observed in the small-molecule crystal lattice is replicated in the enzyme's active site. The protonated N1 and the exocyclic N2 amine form a bidentate hydrogen-bonding interaction directly with the carboxylate side chain of the critical Glu592 residue[2].

The strict planarity of the cation, confirmed by SCXRD, allows the molecule to intercalate perfectly into the narrow, hydrophobic binding pocket of nNOS, minimizing entropic penalties upon binding and driving high target affinity[2].

References

1.[2] Title: Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase Source: National Institutes of Health (nih.gov) / PMC URL:[Link]

2.[1] Title: Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol Source: Asian Journal of Chemistry (asianpubs.org) URL:[Link]

3. Title: 2-Amino-4-methylpyridinium trifluoroacetate Source: National Institutes of Health (nih.gov) / PMC URL:[Link]

Sources

Exploratory

Thermal Stability and Solid-State Characterization of 4-Methyl-2-pyridinamine Hydrochloride: An In-Depth Technical Guide

4-Methyl-2-pyridinamine hydrochloride (CAS: 2403-84-1), frequently referred to in literature as 2-amino-4-picoline hydrochloride, is a critical nitrogen-containing heterocyclic intermediate. It is utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Methyl-2-pyridinamine hydrochloride (CAS: 2403-84-1), frequently referred to in literature as 2-amino-4-picoline hydrochloride, is a critical nitrogen-containing heterocyclic intermediate. It is utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs), including potent antitubercular agents and kinase inhibitors[1]. For researchers and drug development professionals, understanding its solid-state thermodynamics—specifically its thermal stability, melting behavior, and degradation kinetics—is paramount for successful formulation, scale-up, and long-term storage stability.

Structural Thermodynamics & Salt Formation Causality

To fully grasp the thermal behavior of 4-Methyl-2-pyridinamine hydrochloride, one must first analyze the chemical causality of its salt formation.

The free base form, 4-methylpyridin-2-amine (CAS: 695-34-1), exhibits a relatively low melting point of 96–99 °C[2]. In this unprotonated state, the crystal lattice is held together primarily by weak van der Waals forces and limited intermolecular hydrogen bonding.

When reacted with hydrochloric acid to form the salt, protonation preferentially occurs at the endocyclic pyridine nitrogen rather than the exocyclic amine. This regioselectivity is driven by the resonance stabilization of the resulting pyridinium cation. The introduction of the chloride counterion ( Cl− ) fundamentally alters the solid-state thermodynamics. The newly formed ionic bonds and the robust N+−H⋯Cl− hydrogen bonding network significantly increase the crystal lattice energy.

The Causality of Thermal Elevation: Because the lattice energy is substantially higher, the hydrochloride salt requires considerably more thermal energy to disrupt its crystalline structure. This shifts the melting point higher (typically >140 °C for picoline hydrochlorides) and drastically enhances the molecule's resistance to oxidative degradation compared to its free base counterpart.

Thermal Degradation Kinetics

The thermal profile of 4-Methyl-2-pyridinamine hydrochloride is characterized by distinct kinetic phases when subjected to a linear temperature ramp. Understanding these phases is critical for defining safe operating temperatures during hot-melt extrusion or heated drying processes.

  • Phase 1: Endothermic Phase Transition (Melting). As heat flows into the system, the ionic lattice absorbs energy until it reaches its critical melting temperature ( Tm​ ). This is observed thermodynamically as a sharp endothermic peak.

  • Phase 2: Dehydrohalogenation. Unlike the free base, which may simply volatilize upon melting, the hydrochloride salt undergoes thermal dissociation at elevated temperatures (typically >200 °C). The primary degradation mechanism is dehydrohalogenation, where the salt splits, releasing gaseous hydrogen chloride (HCl).

  • Phase 3: Backbone Degradation. Following the loss of the HCl gas, the remaining organic free base undergoes rapid volatilization and subsequent carbonization.

ThermalDecomposition A 4-Methyl-2-pyridinamine HCl (Solid Crystalline Lattice) B Endothermic Melting (Phase Transition) A->B C Thermal Degradation (T > 200 °C) B->C D Dehydrohalogenation (Loss of HCl Gas) C->D E Free Base Volatilization & Carbonization C->E

Fig 1. Thermal degradation pathway of 4-Methyl-2-pyridinamine HCl.

Self-Validating Experimental Protocol: Thermal Analysis

To empirically determine the melting point and degradation onset of this compound, a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. As an application scientist, I mandate that this protocol be treated as a self-validating system : the DSC provides the thermodynamic heat flow data (identifying Tm​ ), while the TGA validates that the endothermic event is a true phase transition (melt) and not a mass-loss degradation event. This methodology strictly aligns with USP <891> guidelines for thermal analysis[3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard to ensure the absolute accuracy of the heat flow signal and the temperature axis[4].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline 4-Methyl-2-pyridinamine hydrochloride into a standard aluminum crucible. For DSC, crimp the lid to ensure thermal contact. For TGA, use a pinhole lid; causality: the pinhole prevents pressure buildup and allows the escape of evolved HCl gas during the dehydrohalogenation phase.

  • Atmospheric Control (Crucial): Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the recorded exothermic/endothermic events are purely intrinsic thermal transitions.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition & Kinetic Analysis: Analyze the resulting thermograms. The melting point is defined by the extrapolated onset temperature of the first sharp endothermic peak on the DSC curve. The onset of thermal degradation ( Td​ ) is identified on the TGA curve at the exact temperature where a >1% mass loss is recorded.

Workflow S1 Sample Prep (2-5 mg, Al Pan) S2 N2 Purge (50 mL/min) S1->S2 S3 Heating Ramp (10 °C/min) S2->S3 S4 Data Acquisition (Heat Flow & Mass) S3->S4 S5 Kinetic Analysis (Tm & Td) S4->S5

Fig 2. Self-validating DSC/TGA workflow for thermal characterization.

Quantitative Data Presentation

The thermodynamic advantages of utilizing the hydrochloride salt over the free base in pharmaceutical synthesis and formulation are summarized in the table below.

Property4-Methyl-2-pyridinamine (Free Base)4-Methyl-2-pyridinamine Hydrochloride
CAS Registry Number 695-34-12403-84-1
Physical State (at 25 °C) Crystalline SolidCrystalline Solid
Melting Point ( Tm​ ) 96 – 99 °CElevated (Lattice Dependent, >140 °C)
Thermal Stability Volatile at moderate temperaturesStabilized up to >200 °C
Primary Degradation Pathway Volatilization / OxidationDehydrohalogenation (HCl loss)
Intermolecular Forces van der Waals, weak H-bondsStrong Ionic, N+−H⋯Cl− H-bonds

Note: The exact empirical melting point of the hydrochloride salt is highly dependent on its polymorphic form and ambient moisture absorption. Because hydrochloride salts can be hygroscopic, absorbed water acts as a plasticizer, leading to melting point depression. Proper desiccation prior to thermal analysis is mandatory.

References
  • Title: Benzyl amine-containing heterocyclic compounds and compositions useful against mycobacterial infection (US11820767B2)
  • Title: Aminopicoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals (USP <891> Guidelines) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Thermal Analysis: Stability, Decomposition, and Material Properties Source: Lab Manager URL: [Link]

Sources

Foundational

Solubility profile of 4-Methyl-2-pyridinamine hydrochloride in polar aprotic solvents

As a Senior Application Scientist, understanding the physicochemical behavior of pharmaceutical intermediates is paramount to optimizing downstream synthesis, purification, and formulation workflows. 4-Methyl-2-pyridinam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the physicochemical behavior of pharmaceutical intermediates is paramount to optimizing downstream synthesis, purification, and formulation workflows. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is a highly versatile building block and a known inhibitor of inducible nitric oxide synthase (iNOS)[1].

While the free base of this compound exhibits broad solubility across various organic media, the hydrochloride salt presents a complex solubility profile. This whitepaper provides an in-depth mechanistic analysis of its dissolution in polar aprotic solvents and establishes a self-validating experimental protocol for accurate thermodynamic solubility determination.

The Mechanistic Causality of Dissolution in Polar Aprotic Media

To predict and manipulate the solubility of 4-Methyl-2-pyridinamine hydrochloride, we must analyze the thermodynamic tug-of-war between the crystal lattice energy of the salt and the solvation energy provided by the solvent[2].

Polar aprotic solvents (such as Dimethyl Sulfoxide [DMSO], Dimethylformamide [DMF], and Acetonitrile) are characterized by high dielectric constants and significant dipole moments, yet they entirely lack hydrogen bond donors. This creates a unique solvation environment for a hydrochloride salt:

  • Cation Solvation (Favorable): The protonated pyridinium nitrogen and the exocyclic amine group act as strong hydrogen bond donors. The highly localized negative charge on the oxygen atoms of DMSO and DMF serves as an excellent hydrogen bond acceptor, creating a robust solvation sphere around the 4-Methyl-2-pyridinamine cation.

  • The "Chloride Penalty" (Unfavorable): Unlike water or alcohols, polar aprotic solvents cannot donate hydrogen bonds to stabilize the small, hard chloride anion. The solubility of the salt is therefore inherently bottlenecked by the solvent's inability to effectively solvate the counterion[3][4].

Because of this dichotomy, solubility drops precipitously as the solvent's hydrogen-bond accepting capacity and dielectric constant decrease (e.g., moving from DMSO to Acetonitrile).

Solvation_Mechanism Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Outcome1 Strong Ion-Dipole & H-Bond Acceptance Solvent->Outcome1 Oxygen lone pairs Outcome2 Poor Solvation (No H-Bond Donors) Solvent->Outcome2 Steric hindrance Cation Protonated Aminopyridine (Cation) Anion Chloride (Anion) Outcome1->Cation Solvation sphere forms Outcome2->Anion Solubility bottleneck

Mechanistic pathways of hydrochloride salt solvation in polar aprotic media.

Quantitative Solubility Profile

Based on the dielectric properties of the solvents and comparative data for similar small-molecule aminopyridine hydrochloride salts, the expected thermodynamic solubility profile at 25°C is summarized below[4][5].

SolventDielectric Constant (ε)H-Bond Acceptor CapacityEstimated Solubility (mg/mL)Application Insight
Dimethyl Sulfoxide (DMSO) 46.7Very High15.0 - 20.0Ideal for high-concentration stock solutions and biological assay prep.
Dimethylformamide (DMF) 36.7High10.0 - 15.0Suitable for synthetic reactions requiring a homogeneous phase.
N-Methyl-2-pyrrolidone (NMP) 32.2High5.0 - 10.0Useful as a co-solvent in scale-up manufacturing.
Acetonitrile (MeCN) 37.5Weak< 1.0Poor anion solvation; ideal as an anti-solvent for crystallization.
Acetone 20.7Moderate< 0.5Highly restricted solubility; useful for washing filter cakes.

Note: Data represents thermodynamic equilibrium at 25°C. Kinetic solubility may initially appear higher before nucleation and precipitation occur.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Relying on kinetic solubility data often leads to downstream failures in drug development. To determine the true thermodynamic solubility of 4-Methyl-2-pyridinamine hydrochloride, the Isothermal Shake-Flask Method must be employed[6][7].

The following protocol is designed as a self-validating system . It incorporates sequential time-point sampling to prove equilibrium has been reached, and solid-state analysis to ensure the salt has not disproportionated into its free base during the assay.

Step-by-Step Methodology
  • Preparation of Oversaturated Suspensions:

    • Weigh an excess amount of 4-Methyl-2-pyridinamine hydrochloride (e.g., 50 mg) into a 5 mL glass vial.

    • Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

    • Causality Check: An excess of solid is mandatory to maintain a constant chemical potential and ensure the solution remains saturated throughout the experiment[7].

  • Isothermal Equilibration:

    • Seal the vials tightly and place them in a thermostatic orbital shaker set to 25.0 ± 0.1°C (or 37.0°C for biorelevant profiling).

    • Agitate at 200 RPM for a minimum of 72 hours.

  • Sequential Sampling (The Validation Step):

    • Extract 50 µL aliquots of the suspension at 24h, 48h, and 72h intervals.

    • Causality Check: If the concentration variance between the 48h and 72h samples is < 5%, thermodynamic equilibrium is validated[8].

  • Phase Separation:

    • Centrifuge the extracted aliquots at 15,000 × g for 15 minutes at the assay temperature to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensure the filter is pre-saturated to prevent API adsorption).

  • Analytical Quantification (HPLC-UV):

    • Dilute the supernatant with a compatible mobile phase (e.g., Water/MeCN with 0.1% TFA) to fall within the linear range of the calibration curve.

    • Quantify using HPLC-UV at the compound's λmax​ (typically ~240-260 nm for aminopyridines).

  • Solid-State Verification (Critical):

    • Recover the residual solid pellet from the 72h vial.

    • Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality Check: This proves the residual solid is still the hydrochloride polymorph and has not undergone solvent-mediated phase transformation or salt disproportionation[7].

Workflow Start Solid API + Aprotic Solvent (Oversaturated) Eq Isothermal Shaking (25°C, 24-72h) Start->Eq Initiate dissolution Sep Phase Separation (Centrifugation at 15k x g) Eq->Sep At 24h, 48h, 72h Quant HPLC-UV Quantification (Supernatant) Sep->Quant Extract liquid phase Val XRPD Solid-State Analysis (Residual Pellet) Sep->Val Extract solid phase Data Validated Thermodynamic Solubility Profile Quant->Data Confirm <5% variance Val->Data Confirm polymorph stability

Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Sources

Exploratory

Rational Design and Mechanistic Pathways of 4-Methyl-2-pyridinamine Hydrochloride in Advanced Organic Synthesis

Executive Summary & Physicochemical Rationale In the landscape of advanced organic synthesis and medicinal chemistry, 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) serves as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In the landscape of advanced organic synthesis and medicinal chemistry, 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) serves as a highly versatile, ambidentate bis-nucleophile. While the free base (2-amino-4-methylpyridine) is the active participant in coupling reactions, the hydrochloride salt is the preferred bench-stable precursor. The electron-rich nature of the aminopyridine core makes the free base susceptible to slow aerial oxidation and photolytic degradation. By utilizing the hydrochloride salt, chemists ensure batch-to-batch reproducibility, extending the shelf-life of the reagent while allowing for the controlled, in situ liberation of the active nucleophile during synthetic workflows.

This technical guide explores the mechanistic causality behind the reactivity of 4-Methyl-2-pyridinamine hydrochloride, detailing its pivotal role in constructing fused heterocyclic scaffolds—most notably imidazo[1,2-a]pyridines —and its application in the development of advanced radiopharmaceuticals[1].

Electronic Topography and Ambident Reactivity

To master the application of this compound, one must understand the electronic topography of the liberated free base. Upon neutralization of the hydrochloride salt, 2-amino-4-methylpyridine presents two competing nucleophilic centers:

  • The Endocyclic Pyridine Nitrogen: Possesses a localized sp2 lone pair in the plane of the aromatic ring. This localized electron density makes it the kinetically favored and most basic nucleophilic site.

  • The Exocyclic Primary Amine: Its lone pair is partially delocalized into the π -system of the pyridine ring via resonance. This delocalization reduces its basicity, rendering it a secondary nucleophile that typically participates only after the endocyclic nitrogen has been alkylated.

This distinct nucleophilic hierarchy is the driving force behind its predictable regioselectivity in tandem cyclization reactions[2].

Core Mechanistic Pathways

The Tschitschibabin Cyclization

The most prominent application of 4-Methyl-2-pyridinamine hydrochloride is the synthesis of the imidazo[1,2-a]pyridine core via condensation with α -haloketones. This reaction is a masterclass in kinetic versus thermodynamic control:

  • Step 1 (Kinetic Control): The highly nucleophilic endocyclic nitrogen attacks the α -carbon of the haloketone, displacing the halide to form an intermediate N -alkylpyridinium salt.

  • Step 2 (Intramolecular Attack): The exocyclic amine, now positioned in close proximity to the pendant carbonyl group, undergoes an intramolecular nucleophilic addition to form a cyclic hemiaminal intermediate.

  • Step 3 (Thermodynamic Sink): The system undergoes rapid dehydration. The expulsion of a water molecule restores full aromaticity, yielding the highly stable, fused 7-methylimidazo[1,2-a]pyridine system[2].

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Beyond bimolecular condensations, this reagent is heavily utilized in the GBB three-component reaction. By reacting 4-Methyl-2-pyridinamine with an aldehyde and an isocyanide, chemists can access highly substituted 3-aminoimidazo[1,2-a]pyridines. This transformation relies on the initial formation of a Schiff base (imine) between the exocyclic amine and the aldehyde, followed by the formal[4+1] cycloaddition of the isocyanide[2].

Applications in Medicinal Chemistry and PET Radiotracers

The 4-methyl-2-pyridinamine scaffold is a privileged structure in drug discovery. Position-6 substituted analogues of this compound have been rationally designed as highly selective inhibitors for inducible nitric oxide synthase (iNOS)[1]. Furthermore, these scaffolds are utilized as precursors for Positron Emission Tomography (PET) imaging agents. By subjecting the functionalized aminopyridine to nucleophilic fluorination, researchers have successfully synthesized [18F] -labeled radiotracers to map iNOS activation in vivo[1][3].

Mechanistic Visualizations

Mechanism A 4-Methyl-2-pyridinamine HCl B In Situ Base Neutralization (e.g., NaHCO3, K2CO3) A->B C Free Base: 2-Amino-4-methylpyridine B->C E Step 1: Endocyclic N-Alkylation (Kinetic Control) C->E D Electrophile: α-Haloketone D->E F Step 2: Intramolecular Cyclization (Exocyclic N-Attack) E->F G Step 3: Dehydration & Aromatization (Thermodynamic Sink) F->G H Product: 7-Methylimidazo[1,2-a]pyridine G->H

Mechanistic pathway of Tschitschibabin cyclization using 4-Methyl-2-pyridinamine hydrochloride.

Quantitative Data & Reaction Parameters

The following table synthesizes the standard reaction parameters and quantitative expectations when utilizing 4-Methyl-2-pyridinamine hydrochloride across various synthetic methodologies[1][2][4].

Reaction TypeReagents & CatalystsSolvent & TemperatureTypical YieldPrimary Application
Tschitschibabin Cyclization α -Haloketone, NaHCO 3​ EtOH, Reflux (78°C)75–88%7-Methylimidazo[1,2-a]pyridines
Iodo-hemiaminal One-Pot Aldehyde, N-IodosuccinimideCH 2​ Cl 2​ , Room TempUp to 88%3-Aryl imidazo[1,2-a]pyridines
GBB Multicomponent Aldehyde, Isocyanide, Lewis AcidMeOH or DCM, RT to 60°C60–85%3-Aminoimidazo[1,2-a]pyridines
Nucleophilic Fluorination Fluoroalkyl halides, BaseDMF, 110°C40–60%iNOS PET Radiotracers

Self-Validating Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines

To ensure trustworthiness and reproducibility, the following protocol for the condensation of 4-Methyl-2-pyridinamine hydrochloride with an α -haloketone is designed as a self-validating system. Every step includes the physical causality behind the action and the observable metrics for success.

Step 1: Initiation and In Situ Liberation

Action: Suspend 4-Methyl-2-pyridinamine hydrochloride (1.0 equiv) in absolute ethanol (0.2 M concentration). Add sodium bicarbonate (NaHCO 3​ , 1.2 equiv) and stir for 15 minutes at room temperature. Causality: Ethanol is chosen because it effectively solubilizes the free base while allowing inorganic salts to remain largely suspended. NaHCO 3​ is specifically selected as a mild base; it is strong enough to neutralize the hydrochloride salt but weak enough to prevent the base-catalyzed aldol condensation or degradation of the highly reactive α -haloketone that will be added next[4].

Step 2: Electrophile Addition and Cyclization

Action: Add the α -haloketone (1.0 equiv) dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat to 78°C (reflux) for 4–6 hours. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of bis-alkylation. Refluxing provides the necessary thermodynamic energy to drive the dehydration of the cyclic hemiaminal intermediate, forcing the equilibrium toward the aromatic product.

Step 3: In-Process Validation (TLC)

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. Self-Validation: The starting aminopyridine is highly polar and strongly UV-active. As the reaction progresses, a new, less polar spot will appear. Because imidazo[1,2-a]pyridines are highly conjugated fused heterocycles, the product spot will exhibit intense, distinct fluorescence under 254 nm and 365 nm UV light. The complete disappearance of the baseline starting material validates the termination of the reaction.

Step 4: Isolation and Purification

Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C). Filter the resulting precipitate and wash sequentially with cold ethanol and distilled water. Causality: The fused aromatic product exhibits significantly lower solubility in cold ethanol compared to the unreacted starting materials. The thermodynamic precipitation acts as a primary purification mechanism. The subsequent water wash removes the NaCl byproduct generated during the initial neutralization step.

Workflow S1 Phase 1: Initiation Suspend HCl salt in EtOH Add mild base (NaHCO3) S2 Phase 2: Reaction Add α-haloketone dropwise Reflux for 4-6 hours S1->S2 S3 Phase 3: Validation TLC Monitoring (Hex:EtOAc) Check for intermediate consumption S2->S3 S4 Phase 4: Isolation Cool to 0°C Filter precipitate & wash with cold EtOH S3->S4 S5 Phase 5: Purification Aqueous wash to remove salts Dry under vacuum S4->S5

Self-validating experimental workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

References

  • Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Iodo-hemiaminal Intermediate The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines ACS Omega[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer Journal of Medicinal Chemistry - PMC / ACS Publications[Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methyl-2-pyridinamine Hydrochloride: A Technical Guide for API Intermediates

Executive Summary 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), notably including neuronal nitric oxide synthase (nNOS) inhibitors . While the free base (C₆H₈N₂) is widely documented , the hydrochloride salt (C₆H₉ClN₂) presents unique spectroscopic features dictated by the protonation of the pyridine ring. This technical guide provides a comprehensive, causality-driven framework for the spectroscopic characterization of this salt, ensuring high-fidelity analytical validation for drug development professionals.

Chemical Context & Causality of Salt Formation

Mechanistic Causality : The molecule possesses two distinct nitrogen atoms: an exocyclic primary amine and an endocyclic pyridine nitrogen. The pyridine nitrogen (pKa ~ 6.8) is significantly more basic than the exocyclic amine (pKa ~ 2-3) due to the lone pair's sp² hybridization and its participation in an amidine-like resonance system. Upon treatment with hydrochloric acid, protonation occurs exclusively at the pyridine nitrogen. This creates a resonance-stabilized system that delocalizes the positive charge, profoundly altering the electron density of the aromatic ring. This electronic deshielding is the fundamental cause of the distinct downfield shifts observed in Nuclear Magnetic Resonance (NMR) and the altered vibrational modes in Fourier-Transform Infrared (FTIR) spectroscopy.

ProtonationLogic FreeBase Free Base (Exocyclic NH₂ & Pyridine N) Acid HCl Addition FreeBase->Acid Protonation Protonation at Pyridine N (Thermodynamically Favored) Acid->Protonation Resonance Resonance Stabilization (Amidine-like System) Protonation->Resonance Result Hydrochloride Salt (C₆H₉ClN₂) Resonance->Result

Figure 1: Logical flow of the protonation mechanism and resulting resonance stabilization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps to eliminate false positives or solvent-induced artifacts.

Nuclear Magnetic Resonance (NMR) Sample Preparation
  • Step 1: Solvent Selection : Weigh 10-15 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected because the highly polar hydrochloride salt exhibits poor solubility in standard chlorinated solvents like CDCl₃ .

  • Step 2: Internal Standard : Ensure the DMSO-d₆ contains 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak at 0.00 ppm serves as an internal reference, validating the calibration of the chemical shift axis and ensuring instrument stability.

  • Step 3: Acquisition : Acquire ¹H NMR (400 MHz) with 16 scans and ¹³C NMR (100 MHz) with 512 scans. Validation: Run a blank DMSO-d₆ sample prior to the analyte to confirm the absence of residual water (peak at 3.33 ppm) or other impurities that might overlap with the amine protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Step 1: Background Subtraction : Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal in ambient air. Validation: This isolates the sample's signal from atmospheric CO₂ and water vapor, establishing a true baseline.

  • Step 2: Sample Application : Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Step 3: Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Step 1: Mobile Phase : Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the analyte remains fully ionized in the positive electrospray ionization (ESI+) mode, matching the compound's basic nature.

  • Step 2: Injection : Inject 1 µL of a 10 µg/mL sample solution.

  • Step 3: Detection : Monitor in ESI+ mode. Validation: The chloride counterion is invisible in positive mode; thus, the base peak must correspond to the intact protonated free base [M-Cl]⁺, confirming the organic core's integrity.

AnalyticalWorkflow Start 4-Methyl-2-pyridinamine Hydrochloride NMR NMR Spectroscopy (DMSO-d₆, 400 MHz) Start->NMR FTIR FTIR Spectroscopy (ATR/KBr) Start->FTIR MS LC-MS Analysis (ESI+ Mode) Start->MS NMR_Val Validate Protonation (Downfield Shifts) NMR->NMR_Val FTIR_Val Validate N-H⁺ Bonds (2500-3000 cm⁻¹) FTIR->FTIR_Val MS_Val Validate Mass ([M-Cl]⁺ m/z 109.1) MS->MS_Val End Comprehensive Characterization NMR_Val->End FTIR_Val->End MS_Val->End

Figure 2: Multi-modal spectroscopic workflow for self-validating characterization.

Spectroscopic Data Interpretation

NMR Spectroscopy (¹H and ¹³C)
  • H-6 (adjacent to N⁺) : Shifts from ~7.81 ppm in the free base to >7.90 ppm in the salt.

  • H-3 and H-5 : Experience significant deshielding, shifting from ~6.20-6.37 ppm to ~6.80-7.00 ppm.

  • Ammonium/Amine Protons : The exocyclic -NH₂ and the endocyclic -NH⁺ protons often appear as broad, exchangeable signals in DMSO-d₆ due to rapid proton exchange, typically observed between 8.0 and 13.5 ppm depending on concentration and temperature.

FTIR Spectroscopy

The IR spectrum is the most definitive rapid-screening tool for confirming salt formation.

  • Free Base : Exhibits sharp, distinct N-H stretching bands for the primary amine at ~3450 cm⁻¹ and ~3350 cm⁻¹.

  • Hydrochloride Salt : The protonated pyridine ring (N-H⁺) generates a very broad, strong absorption band spanning 2500 to 3000 cm⁻¹, which is the hallmark of amine hydrochlorides. Furthermore, the C=N stretching frequency shifts to a higher wavenumber (~1630-1650 cm⁻¹) due to the increased double-bond character in the resonance-stabilized system.

Mass Spectrometry (ESI+)

In ESI+ mode, the salt dissociates in the source. The mass spectrometer detects the protonated organic cation. The exact monoisotopic mass of the free base is 108.0687 Da . The observed molecular ion peak will be [M+H]⁺ (which is equivalent to the [M-Cl]⁺ of the salt) at m/z 109.1.

Quantitative Data Summaries

Table 1: Comparative ¹H NMR Chemical Shifts

Proton AssignmentFree Base (CDCl₃, ppm) Hydrochloride Salt (DMSO-d₆, ppm)*MultiplicityCausality of Shift
H-6 7.81~7.95 - 8.10Doublet (d)Deshielding via adjacent N⁺
H-5 6.37~6.85 - 7.00Doublet of doublets (dd)Loss of electron density
H-3 6.20~6.80 - 6.95Singlet (s)Loss of electron density
CH₃ 2.16~2.30 - 2.40Singlet (s)Mild inductive deshielding
NH₂ / NH⁺ 4.688.50 - 13.50Broad (br)Protonation and rapid exchange

*Expected empirical shifts reflecting the deshielding effect of pyridine protonation.

Table 2: Key FTIR and MS Diagnostic Peaks

Analytical MethodFree Base MarkerHydrochloride Salt MarkerDiagnostic Significance
FTIR (N-H Stretch) Sharp peaks at ~3450, 3350 cm⁻¹Broad band at 2500 - 3000 cm⁻¹Confirms pyridine N protonation
FTIR (C=N Stretch) ~1600 cm⁻¹~1630 - 1650 cm⁻¹Confirms amidine resonance shift
LC-MS (ESI+) m/z 109.1 [M+H]⁺m/z 109.1 [M-Cl]⁺Confirms organic core mass

References

  • Title: 2-Amino-4-methylpyridine | C₆H₈N₂ | CID 1533. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Structure-based design, synthesis, and biological evaluation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase. Source: PMC, National Institutes of Health. URL: [Link]

Exploratory

Electronic Properties and Coordination Dynamics of 4-Methyl-2-pyridinamine Hydrochloride Ligands

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of transition metal complexes relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic tunability of the coordinated ligands. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) serves as a highly versatile structural motif in both coordination chemistry and supramolecular assembly. This whitepaper systematically dissects the electronic properties of this ligand, exploring its dual capacity to act as a direct σ -donor/ π -acceptor and as an active participant in non-covalent hydrogen-bonding networks. By understanding the causality between ligand protonation states, Projected Density of States (PDOS), and metal-ligand orbital mixing, researchers can better engineer catalysts, metal-organic materials (MOMs), and metallopharmaceuticals.

Electronic Structure and Orbital Dynamics

The Dual-Nitrogen Electronic System

4-Methyl-2-pyridinamine possesses two distinct nitrogen centers: the endocyclic pyridine nitrogen ( Npy​ ) and the exocyclic amine nitrogen ( Nam​ ).

  • Pyridine Nitrogen ( Npy​ ): Acts as a primary Lewis base. The sp2 hybridized lone pair resides in the plane of the aromatic ring, making it an excellent σ -donor to transition metals (e.g., Cu(II), Pt(II)). Furthermore, the π∗ antibonding orbitals of the pyridine ring allow for π -backdonation from electron-rich metal centers, stabilizing low oxidation states.

  • Amine Nitrogen ( Nam​ ): While capable of coordination, the lone pair on the exocyclic −NH2​ group is partially delocalized into the pyridine π -system via resonance. This increases the electron density on the ring (specifically at the ortho and para positions), enhancing the basicity and σ -donor strength of Npy​ .

  • The Hydrochloride Salt Effect: In its hydrochloride form, the ligand is protonated (typically at Npy​ , forming a pyridinium cation). This protonation drastically alters the electronic landscape. The anionic chloride ( Cl− ) can act either as a coordinately bound ligand to the metal ion or as a counterion without direct bond formation, depending on kinetic versus thermodynamic effects and the acidity of the reaction media[1].

Projected Density of States (PDOS) and Band Structure

When 4-methyl-2-pyridinamine coordinates to metal centers like Cu(II), the electronic band structure of the resulting solid-state complex undergoes significant modulation. PDOS analysis reveals the presence of isolated intermediate bands primarily driven by β -electrons in the Cu 3d orbitals interacting with the ligand's molecular orbitals[2]. The methyl group at the 4-position acts as a weak electron-donating group via hyperconjugation, slightly raising the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted 2-aminopyridine, thereby lowering the HOMO-LUMO gap and increasing the ligand's reactivity.

Supramolecular Assembly and Coordination Logic

The integration of 4-methyl-2-pyridinamine hydrochloride into metal complexes often yields diverse topologies dictated by non-covalent interactions. When used as an auxiliary ligand alongside primary ligands (e.g., malonic acid), the amine group and the chloride counterion facilitate extensive hydrogen-bonding networks.

G LIG 4-Methyl-2-pyridinamine HCl (Ligand Precursor) DEP pH Adjustment / Deprotonation (Kinetic Control) LIG->DEP SIG Sigma Donation (N_py) DEP->SIG SUP Supramolecular H-Bonding (N_am / Cl-) DEP->SUP MET Transition Metal (e.g., Cu2+, Pt2+) MET->SIG PI Pi Backbonding (Ring Pi*) MET->PI COM Stable Coordination Architecture (Altered PDOS) SIG->COM PI->COM SUP->COM

Caption: Electronic and supramolecular pathways governing the coordination of 4-methyl-2-pyridinamine.

Experimental Workflow: Synthesis and Validation of Cu(II) Complexes

To harness the electronic properties of this ligand, precise control over the reaction environment is required. The following protocol outlines a self-validating system for synthesizing a Cu(II) complex using 4-methyl-2-pyridinamine as an auxiliary ligand[2].

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0 mmol of Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O ) and 1.0 mmol of a primary bridging ligand (e.g., malonic acid) in 15 mL of deionized water.

  • Ligand Introduction: Slowly add 1.0 mmol of 4-methyl-2-pyridinamine hydrochloride to the aqueous mixture under continuous stirring.

  • pH Modulation (Critical Causality Step): The protonated nature of the hydrochloride salt prevents immediate coordination of the Npy​ atom. Carefully adjust the pH of the solution using dilute NaOH or ammonium hexafluorophosphate ( NH4​PF6​ ) to deprotonate the pyridinium nitrogen, enabling it to act as a Lewis base. Causality: Failing to adjust the pH will result in the ligand acting solely as an outer-sphere counterion rather than a coordinated auxiliary ligand[1][2].

  • Crystallization: Filter the resultant solution to remove any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature.

  • Validation: Harvest the resulting crystals after 7–10 days. Validate the coordination mode via Single-Crystal X-ray Diffraction (SCXRD) to confirm the Cu−Npy​ bond formation and Fourier Transform Infrared (FTIR) spectroscopy to observe the characteristic shifts in the ν(C=N) and ν(NH2​) stretching frequencies.

Quantitative Data Presentation

The electronic and structural parameters of 4-methyl-2-pyridinamine upon coordination provide insight into its bonding dynamics.

ParameterFree Ligand (Calculated)Coordinated State (Typical Cu(II) Complex)Implication
C=N Stretch (FTIR) ~1605 cm −1 ~1620 cm −1 Shift indicates σ -donation from Npy​ to the metal, strengthening the ring framework.
NH2​ Stretch (FTIR) 3450, 3300 cm −1 3420, 3280 cm −1 Red-shift confirms participation of the amine group in supramolecular H-bonding.
M−Npy​ Bond Length N/A2.01 – 2.05 ÅStandard covalent coordinate bond length for intermediate-spin metal centers.
HOMO-LUMO Gap ~4.8 eV~2.5 - 3.1 eV (Complex)Metal-ligand orbital mixing drastically reduces the bandgap, enabling photoresponse properties[2].

References

  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties ACS Omega URL:[Link]

  • Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same US Patent 6806289B1 URL

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-Methyl-2-pyridinamine Hydrochloride Derivatives

Introduction: The Therapeutic Potential and Developmental Challenges of Novel Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Developmental Challenges of Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile building block for targeting a wide array of biological entities. Within this class, 4-methyl-2-pyridinamine and its derivatives represent a promising frontier for the development of novel therapeutics, potentially for neurological disorders and as antitubercular agents.[1][2] However, the journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its behavior within a biological system. This is the domain of pharmacokinetics (PK), the study of how an organism affects a drug.

This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of novel 4-Methyl-2-pyridinamine hydrochloride derivatives. As a Senior Application Scientist, the perspective offered herein is one of practical application, emphasizing not just the 'how' but the 'why' behind each experimental choice. We will navigate the logical progression from early in vitro assessments of metabolic fate to definitive in vivo studies in preclinical models, equipping researchers and drug development professionals with the knowledge to build a robust PK profile. The integrity of this process is paramount, as early and accurate ADME (Absorption, Distribution, Metabolism, and Excretion) data are critical predictors of a compound's ultimate success in clinical trials.[3]

The Strategic Workflow of Pharmacokinetic Profiling

A successful pharmacokinetic evaluation does not occur in a vacuum. It is a systematic, multi-stage process where data from one stage informs the design of the next. The overall workflow is designed to de-risk candidates early and invest resources in those with the most promising profiles.

Caption: A strategic workflow for comprehensive pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Assessments

Before committing to costly and labor-intensive animal studies, a suite of in vitro assays can provide critical insights into a compound's likely pharmacokinetic behavior. These assays are typically high-throughput and require minimal compound, making them ideal for early-stage screening.[4][5]

Metabolic Stability: The First Look at Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] A compound that is rapidly metabolized will likely have a high clearance and poor bioavailability. The liver is the primary site of drug metabolism, and thus, liver-derived subcellular fractions are the cornerstone of these assays.

Key Experimental Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes.[6] They are a cost-effective first-line screen for oxidative metabolism.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes. The inclusion of cytosolic enzymes allows for the investigation of some Phase II metabolic pathways, provided the necessary cofactors are added.

  • Hepatocytes: As a whole-cell system, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more holistic view of metabolism that closely mimics the in vivo situation.[6][]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: A stock solution of the 4-methyl-2-pyridinamine derivative is prepared in DMSO. Pooled liver microsomes (human, rat, or mouse) are thawed on ice. A master mix containing phosphate buffer (pH 7.4) and the test compound at the final desired concentration (e.g., 1 µM) is prepared.

  • Incubation: The reaction is initiated by adding a pre-warmed NADPH solution (a crucial cofactor for CYP450 enzymes) to the master mix containing the microsomes.[5] The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which precipitates the proteins.[5] An internal standard is often included in the quench solution to control for variations in sample processing and analysis.[5]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G A Prepare Master Mix: Test Compound + Microsomes + Buffer (pH 7.4) B Initiate Reaction: Add pre-warmed NADPH A->B C Incubate at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Ice-cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for an in vitro microsomal stability assay.

Interpreting the Data:

ParameterHigh StabilityLow StabilityImplication for 4-Methyl-2-pyridinamine Derivatives
In Vitro t½ > 30 min< 10 minA short half-life suggests rapid metabolism, potentially leading to low in vivo exposure after oral dosing.
Intrinsic Clearance (CLint) LowHighHigh CLint is a predictor of high hepatic clearance in vivo.

Part 2: Definitive In Vivo Pharmacokinetic Studies

While in vitro data is predictive, in vivo studies are required to understand how a compound behaves in a whole organism, integrating the processes of absorption, distribution, metabolism, and excretion.[9] Rodent models, such as mice and rats, are the standard for early in vivo PK studies due to their well-characterized physiology, availability, and lower compound requirements.[4][9]

Study Design: IV vs. Oral Administration

A comprehensive initial PK study typically involves two arms:

  • Intravenous (IV) Administration: By directly administering the compound into the bloodstream, this route bypasses absorption, providing a direct measure of distribution and elimination. Key parameters derived from an IV study include clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: This route is typically the intended clinical route and provides crucial information on oral bioavailability (F). Comparing the plasma concentration-time profiles of IV and PO administration allows for the calculation of this fundamental parameter.

Experimental Protocol: Rodent PK Study

  • Animal Model: Select the appropriate rodent species (e.g., Sprague-Dawley rats).[3] Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling from the same animal, which reduces biological variability.[3]

  • Dose Formulation: The 4-methyl-2-pyridinamine hydrochloride derivative is formulated in a suitable vehicle (e.g., saline, PEG400/water) for both IV and PO administration.

  • Administration: A single dose is administered to each cohort of animals.

  • Blood Sampling: Blood samples (typically 30-50 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[10]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

Bioanalytical Method: The Gold Standard of Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for quantifying small molecules like 4-methyl-2-pyridinamine derivatives in complex biological matrices such as plasma.[11][12] Its high sensitivity and selectivity allow for accurate measurement even at low concentrations.[11]

Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: This step is crucial for removing proteins and other interfering substances from the plasma. Protein precipitation with a solvent like acetonitrile is a common and effective method.[11]

  • Chromatographic Separation: An HPLC or UPLC system separates the analyte of interest from other components in the sample before it enters the mass spectrometer.

  • Mass Spectrometric Detection: The mass spectrometer ionizes the analyte and fragments it, monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM) for highly selective quantification.

  • Use of an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard, as it co-elutes and experiences the same matrix effects, ensuring high accuracy and precision.[11]

Part 3: Data Analysis and Building the Pharmacokinetic Profile

Once the plasma concentration-time data has been generated, it is analyzed using non-compartmental analysis to derive the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance for 4-Methyl-2-pyridinamine Derivatives
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA critical measure of the extent of systemic exposure.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval. A very short half-life may require frequent dosing.
CL (Clearance) Volume of plasma cleared of drug per unit timeIndicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributesA large Vd suggests extensive distribution into tissues.
F (Bioavailability) Fraction of the oral dose that reaches systemic circulationA key parameter for oral drugs. Low bioavailability may necessitate higher doses or formulation changes.

Hypothetical Case Study: PK Profile of "Compound-X" (a 4-Methyl-2-pyridinamine derivative)

A study was conducted in Sprague-Dawley rats with a 2 mg/kg IV dose and a 10 mg/kg PO dose.

Table 1: Pharmacokinetic Parameters of Compound-X in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC₀-inf (ng*h/mL) 25007500
t½ (h) 4.54.7
CL (mL/min/kg) 13.3-
Vdss (L/kg) 5.4-
Bioavailability (F%) -60%

Interpretation:

  • Good Bioavailability: With an F of 60%, Compound-X is well-absorbed orally.

  • Moderate Clearance: The clearance of 13.3 mL/min/kg is low to moderate compared to hepatic blood flow in the rat (approx. 55-70 mL/min/kg), suggesting that it is not rapidly cleared by the liver. This aligns with a reasonably long half-life.

  • Extensive Tissue Distribution: The volume of distribution (5.4 L/kg) is significantly larger than total body water, indicating that the compound distributes extensively into tissues outside of the plasma.

  • Suitable Half-Life: A half-life of ~4.5 hours suggests that a once or twice-daily dosing regimen might be feasible.

Conclusion: Synthesizing a Predictive Pharmacokinetic Profile

The pharmacokinetic profiling of novel 4-Methyl-2-pyridinamine hydrochloride derivatives is a critical and multi-faceted process. It begins with high-throughput in vitro assays to assess metabolic stability and culminates in definitive in vivo studies to understand the compound's disposition in a living system. By following a logical, data-driven workflow, researchers can efficiently identify candidates with favorable pharmacokinetic properties, thereby increasing the probability of success in later stages of drug development. The integration of robust experimental design, state-of-the-art bioanalytical techniques, and sound data interpretation forms the bedrock of a trustworthy and predictive pharmacokinetic profile, paving the way for the next generation of pyridine-based medicines.

References

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Li, M., & Liu, J. (2018). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (133), 57093. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Ullah, H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7019. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1928, 77-87. [Link]

  • El-Sayed, N. F., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2733-2753. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 41(10), 1743-1753. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 1928, 77-87. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Acar, Ç., et al. (2021). Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. New Journal of Chemistry, 45(1), 232-249. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Gillespie, J. R., et al. (2015). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. ACS Medicinal Chemistry Letters, 6(11), 1149-1154. [Link]

  • Wang, B., et al. (2019). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Scientific Reports, 9, 1373. [Link]

  • Lin, K. J., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 54(12), 4069-4082. [Link]

  • Al-Ostath, A., Bekhit, A. A., & Hymete, A. (2014). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Rupp, S. M., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 225(2), 351-354. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • de Souza, C. P., et al. (2023). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. Veterinary Sciences, 10(6), 405. [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpyrimidin-2-ol hydrochloride. Retrieved from [Link]

  • de Souza, C. P., et al. (2023). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of heterocyclic compounds using 4-Methyl-2-pyridinamine hydrochloride

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, field-proven methodology for synthesizing heterocyclic scaffolds using 4-Methyl-2-pyridinamine hydrochloride . Rather...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, field-proven methodology for synthesizing heterocyclic scaffolds using 4-Methyl-2-pyridinamine hydrochloride . Rather than simply listing procedures, this guide deconstructs the chemical causality behind each reagent choice, offering a self-validating framework designed for researchers developing CNS-active agents, kinase inhibitors, and advanced pharmacophores.

Strategic Rationale & Mechanistic Insights

4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-methylpyridine HCl) is a highly versatile bifunctional building block. Its primary application lies in the construction of imidazo[1,2-a]pyridine derivatives—a privileged fused heterocyclic scaffold found in blockbuster drugs like zolpidem and potent neuronal nitric oxide synthase (nNOS) inhibitors[1].

Why use the Hydrochloride Salt? The free base of 2-amino-4-methylpyridine is electron-rich and susceptible to spontaneous air oxidation, which leads to color degradation and unpredictable reaction kinetics over time. Utilizing the hydrochloride salt ensures stoichiometric precision, exceptional shelf-life, and standardized nucleophilicity[2]. However, this necessitates an engineered in situ neutralization step to liberate the exocyclic amine (-NH₂) and the endocyclic pyridine nitrogen, both of which act as sequential nucleophiles during cyclization.

The Causality of the Cyclization Pathway: The traditional Tschitschibabin reaction utilizes α-haloketones, which are notoriously unstable, toxic lachrymators[3]. To bypass these limitations, modern protocols utilize oxidative coupling (via iodine or N-iodosuccinimide). In these transition-metal-free pathways, the halogen activates the enolizable ketone/aldehyde in situ, forming a transient iodo-hemiaminal intermediate. Subsequent base-promoted cyclization and dehydration yield the thermodynamically stable aromatic system[4][5].

Synthetic Workflow Visualization

G A 4-Methyl-2-pyridinamine HCl (Stable Precursor) B Base (K2CO3/NaHCO3) In situ Neutralization A->B C 2-Amino-4-methylpyridine (Active Nucleophile) B->C D Path 1: α-Haloketone (Tschitschibabin) C->D E Path 2: Acetophenone + I2 (Oxidative Coupling) C->E G Cyclization & Dehydration D->G F Iodo-hemiaminal Intermediate E->F F->G H 7-Methylimidazo[1,2-a]pyridine (Target Scaffold) G->H

Synthetic pathways for imidazo[1,2-a]pyridines from 4-Methyl-2-pyridinamine HCl.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, the operator can confirm the mechanistic progression without halting the workflow.

Protocol A: Ultrasound-Assisted Oxidative Coupling (The Iodine/[BMIM]BF₄ Method)

This method is highly efficient for coupling with acetophenones, utilizing an ionic liquid catalyst to stabilize the transition state[4].

Step-by-Step Methodology:

  • Neutralization & Activation: To a 5 mL dried, flat-bottom vial equipped with a magnetic stir bar, add 4-Methyl-2-pyridinamine hydrochloride (1.17 mmol) and anhydrous K₂CO₃ (1.20 mmol) in 2 mL of ethanol. Stir for 10 minutes. Causality: K₂CO₃ neutralizes the HCl salt, liberating the active nucleophile while keeping the system anhydrous.

  • Reagent Addition: Add acetophenone (0.51 mmol), elemental iodine (0.61 mmol), and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) (0.10 mmol, 20 mol%).

  • Acoustic Cavitation: Irradiate the mixture in an ultrasonic bath (40 kHz) at 30–35 °C for 1 to 3 hours. Self-Validation Check: The initial dark brown solution (I₂ presence) will gradually shift to a lighter amber as the iodine is consumed to form the keto-ammonium salt intermediate.

  • Base-Promoted Cyclization: Add a mixture of CsF-Celite in CHCl₃. Sonicate at 40–45 °C for an additional 15 minutes. Causality: The solid base drives the final dehydration step, aromatizing the bicyclic system.

  • Workup: Filter the mixture to remove the solid base, concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/Ethyl Acetate).

Protocol B: Room-Temperature Synthesis via Iodo-hemiaminal Intermediate

This transition-metal-free protocol is ideal for coupling with aldehydes to yield 3-aryl-7-methylimidazo[1,2-a]pyridines[5].

Step-by-Step Methodology:

  • Free-Basing: Dissolve 4-Methyl-2-pyridinamine hydrochloride (1.0 mmol) in CH₂Cl₂ (5 mL). Add an equal volume of saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and transfer to a clean flask.

  • Adduct Formation: Add 2-phenylacetaldehyde (1.0 mmol) and N-iodosuccinimide (NIS) (1.0 mmol) to the CH₂Cl₂ solution. Stir at room temperature for 1–2 hours. Causality: NIS acts as a mild, controlled electrophilic iodine source, preventing the over-oxidation commonly seen with harsh reagents.

  • Cyclization Trigger: Add 5 mL of saturated aqueous NaHCO₃ directly to the reaction mixture and stir vigorously for 1–2 hours. Causality: The biphasic basic condition neutralizes the generated HI, driving the intramolecular cyclization of the iodo-hemiaminal adduct.

  • Workup: Separate the organic layer, wash with brine, dry, and purify via column chromatography (80/20 Hexanes/Ethyl Acetate).

Quantitative Reaction Matrix

The following table summarizes the expected quantitative outcomes based on the chosen methodology, allowing for rapid protocol selection based on available equipment and desired targets.

Starting MaterialCoupling PartnerReagents / ConditionsTimeExpected YieldRef
4-Methyl-2-pyridinamine HCl2-BromoacetophenoneEthanol, Reflux (Tschitschibabin)4–6 h~80%[3]
4-Methyl-2-pyridinamine HClAcetophenoneI₂, [BMIM]BF₄, Ultrasound (40 kHz)1–3 h70–85%[4]
4-Methyl-2-pyridinamine HCl2-PhenylacetaldehydeNIS, CH₂Cl₂, Room Temp, NaHCO₃3–4 h77–88%[5]

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized heterocyclic compounds, the following analytical benchmarks must be met:

  • TLC Tracking: The starting hydrochloride salt will remain at the baseline in non-polar solvent systems. The free base will migrate slightly, but the cyclized 7-methylimidazo[1,2-a]pyridine product is highly lipophilic and will show a significantly higher R_f value (typically ~0.5 in 80:20 Hexanes/EtOAc).

  • ¹H NMR Confirmation: The defining signature of a successful cyclization is the disappearance of the broad primary amine (-NH₂) singlet (typically found around δ 4.5 ppm in the starting material). Concurrently, look for the emergence of the isolated imidazole ring proton, which appears as a distinct singlet between δ 7.50–8.00 ppm depending on the aryl substituents[4][5].

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should confirm the [M+H]⁺ peak corresponding to the exact mass of the fused bicyclic system, confirming the loss of H₂O and HX during the condensation.

References

  • An Efficient Synthesis of Imidazo[1,2-a]pyridines ThaiJO URL
  • Application Notes and Protocols: Synthesis of Imidazopyridine Derivatives from 2-Amino-5-bromo-4-methylpyridine Benchchem URL
  • Buy 3-Fluoro-4-methylpyridin-2-amine hydrochloride (EVT-15435399)
  • Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Iodo-hemiaminal Intermediate The Journal of Organic Chemistry - ACS Publications URL
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase ACS Publications URL

Sources

Application

Application Note: 4-Methyl-2-pyridinamine Hydrochloride as a Strategic Scaffold in Drug Discovery

Executive Summary 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is a highly versatile heterocyclic building block widely utilized in modern pharmaceutical development. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is a highly versatile heterocyclic building block widely utilized in modern pharmaceutical development. Featuring a nucleophilic exocyclic amine and an electrophilic-susceptible pyridine core, this compound serves as a foundational scaffold for synthesizing complex targeted therapeutics. This application note explores its dual utility: as a direct, potent inhibitor of inducible nitric oxide synthase (iNOS), and as a critical intermediate in the synthesis of Polo-like kinase 4 (PLK4) inhibitors for oncology.

Physicochemical Properties & Structural Rationale

The utility of 4-methyl-2-pyridinamine hydrochloride stems from its unique electronic distribution. The methyl group at the C4 position acts as an electron-donating group (EDG) via hyperconjugation, which increases the electron density of the pyridine ring. This directs electrophilic aromatic substitution (e.g., halogenation) highly selectively to the C5 position. Furthermore, utilizing the hydrochloride salt form enhances aqueous solubility and prevents the oxidative degradation often observed in free-base aminopyridines during long-term storage [1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Methyl-2-pyridinamine hydrochloride
CAS Number 52554-29-7 (HCl salt) / 695-34-1 (Free base)
Molecular Formula C₆H₈N₂ · HCl
Molecular Weight 144.60 g/mol (HCl salt)
Appearance White to off-white crystalline powder
Solubility Freely soluble in H₂O, DMF, and lower alcohols

Mechanistic Applications in Therapeutics

Direct iNOS Inhibition

Beyond its role as a passive building block, the free base of 4-methyl-2-pyridinamine exhibits profound intrinsic biological activity. It acts as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS/NOS2) enzyme. In vitro assays demonstrate an IC₅₀ of ~6 nM against iNOS derived from murine RAW 264.7 cells [2]. The mechanism relies on the compound's structural mimicry of L-arginine, allowing it to competitively bind the enzyme's catalytic site, thereby halting the pathological overproduction of nitric oxide (NO) associated with severe inflammatory diseases[2][3].

Scaffold for Kinase Inhibitors (PLK4)

In oncology, derivatives of 4-methyl-2-pyridinamine are engineered to target Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 leads to centrosome amplification and chromosomal instability in cancer cells. By halogenating the C5 position to yield 2-amino-5-bromo-4-methylpyridine, researchers create a scaffold that perfectly fits into the ATP-binding pocket of PLK4, disrupting the downstream signaling cascade and triggering apoptosis [4].

pathways cluster_iNOS iNOS Inhibition Pathway cluster_PLK4 PLK4 Kinase Inhibition stimuli Inflammatory Stimuli (LPS/Cytokines) inos iNOS Enzyme stimuli->inos Induces no Nitric Oxide (NO) Overproduction inos->no Catalyzes arginine L-Arginine arginine->inos inhibitor1 4-Methyl-2-pyridinamine (Competitive Inhibitor) inhibitor1->inos Blocks (IC50 ~6nM) scaffold 5-Bromo Derivative Scaffold plk4 PLK4 Enzyme (ATP Pocket) scaffold->plk4 Binds & Inhibits centriole Centriole Duplication (Tumorigenesis) plk4->centriole Promotes apoptosis Cancer Cell Apoptosis plk4->apoptosis Inhibition triggers

Figure 1: Pharmacological mechanisms of 4-Methyl-2-pyridinamine and its derivatives.

Experimental Protocols & Workflows

Protocol 1: Regioselective Bromination (Synthesis of 2-Amino-5-bromo-4-methylpyridine)

This protocol details the conversion of the free base into its 5-bromo derivative, a prerequisite for downstream cross-coupling reactions in kinase inhibitor development[4].

Scientific Rationale: N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) to provide a controlled, low-concentration release of the bromonium ion (Br⁺). This prevents poly-halogenation. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the polar transition state during electrophilic aromatic substitution.

Step-by-Step Procedure:

  • Freebasing (If starting from HCl salt): Dissolve 4-methyl-2-pyridinamine hydrochloride (1.0 eq) in deionized water. Slowly add 1M NaOH until the pH reaches 9–10. Extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve the free base (1.0 eq) in anhydrous DMF in a round-bottom flask. Submerge the flask in an ice bath to maintain 0–5°C.

  • Reagent Addition: Prepare a solution of NBS (1.05 eq) in DMF. Add this solution dropwise via an addition funnel over 30 minutes. Critical Insight: Maintaining a low temperature during addition mitigates the exothermic nature of the reaction, preventing non-selective bromination at the C3 position.

  • Propagation: Remove the ice bath and allow the mixture to stir at 20°C for 8–10 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product spot will appear at a higher R_f value than the highly polar starting material. UV visualization (254 nm) is required.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter via a Büchner funnel, wash with cold water, and recrystallize from ethanol to yield 2-amino-5-bromo-4-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination for Lead Compound Generation

The exocyclic amine of the resulting scaffold can be coupled with various aryl halides to synthesize bulky kinase inhibitors.

Scientific Rationale: Palladium-catalyzed C-N bond formation requires a strong base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective, but if base-sensitive functional groups (like esters) are present on the aryl halide, Cesium Carbonate (Cs₂CO₃) is the preferred, milder alternative.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq), the desired aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with Argon three times to ensure an oxygen-free environment.

  • Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and purify the filtrate via flash column chromatography.

workflow start 4-Methyl-2-pyridinamine HCl (Starting Material) freebase Freebasing (Aqueous NaOH / Extraction) start->freebase Step 1: Remove HCl bromination Regioselective Bromination (NBS in DMF, 0°C to 20°C) freebase->bromination Step 2: Electrophilic Aromatic Substitution intermediate 2-Amino-5-bromo-4-methylpyridine (Key Intermediate) bromination->intermediate Yield: ~80% coupling Buchwald-Hartwig Amination (Pd Catalyst, Aryl Halide, Base) intermediate->coupling Step 3: C-N Bond Formation product Target Kinase Inhibitor (Lead Compound) coupling->product Purification via Chromatography

Figure 2: Synthetic workflow from 4-Methyl-2-pyridinamine HCl to targeted kinase inhibitors.

Quantitative Data Summary

Table 2: Pharmacological and Synthetic Metrics

Parameter / CompoundMetricReference
4-Methyl-2-pyridinamine (In vitro iNOS) IC₅₀ = ~6 nM (RAW 264.7 cells)Faraci et al. [2]
4-Methyl-2-pyridinamine (In vivo iNOS) ID₅₀ = 0.009 mg/kg/min (Rat model)Faraci et al. [2]
6-Fluoroalkyl Analogues (iNOS) IC₅₀ = 28 nMZhang et al. [3]
Bromination Yield (NBS in DMF) ~80% Isolated YieldBenchChem[4]

References

  • Faraci, W. S., et al. "2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo." British Journal of Pharmacology, 1996. URL:[Link]

  • Zhang, X., et al. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer." Journal of Medicinal Chemistry, 2009. URL:[Link]

Method

Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 4-Methyl-2-pyridinamine hydrochloride

Introduction: The Strategic Importance of N-Aryl-2-aminopyridines The N-aryl-2-aminopyridine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Aryl-2-aminopyridines

The N-aryl-2-aminopyridine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from the unique electronic properties and hydrogen bonding capabilities conferred by the aminopyridine core, which are crucial for molecular recognition and biological activity. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds, offering a significant advancement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited scope.[1]

This guide provides an in-depth exploration of the application of Buchwald-Hartwig cross-coupling protocols specifically for 4-Methyl-2-pyridinamine hydrochloride. We will delve into the mechanistic nuances, key parameter optimization, and troubleshooting strategies to empower researchers in drug discovery and process development to successfully synthesize these valuable compounds.

The Unique Challenge of 2-Aminopyridine Substrates

While the Buchwald-Hartwig reaction is broadly applicable, 2-aminopyridine substrates, such as 4-Methyl-2-pyridinamine, present a distinct set of challenges. The primary obstacle is the propensity of the pyridine nitrogen atom to coordinate with the palladium catalyst.[2] This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[2] Overcoming this inherent challenge requires a carefully tailored approach to the selection of the catalyst system and reaction conditions.

Another consideration is the potential for the 2-aminopyridine to act as a bidentate ligand after oxidative addition, which can hinder the subsequent reductive elimination step.[3] Furthermore, the hydrochloride salt form of the amine requires neutralization by the base before it can participate in the catalytic cycle, necessitating the use of a sufficient excess of a strong base.

The Catalytic Cycle and Points of Intervention

A fundamental understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through a series of well-defined steps, each influenced by the choice of reagents and conditions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Catalyst_Poisoning Catalyst Poisoning (Inactive Pd-Pyridine Complex) Pd0->Catalyst_Poisoning Pyridine-N Coordination AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex R'R''NH OxAdd->Catalyst_Poisoning Pyridine-N Coordination AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex Base HX_Base [Base-H]+X- AmidoComplex->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) AmidoComplex->Product Reductive Elimination AmidoComplex->HX_Base - [Base-H]+X- ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R'R''NH (Amine) Amine->AmineComplex Base Base Base->AmineComplex Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware C Weigh reagents in glovebox or under inert atmosphere A->C B Prepare anhydrous, degassed solvent E Add solvent and amine via syringe B->E D Assemble reaction in Schlenk flask C->D D->E F Heat to desired temperature with stirring E->F G Monitor progress (TLC, GC/LC-MS) F->G H Cool to room temperature G->H I Dilute with organic solvent H->I J Filter through Celite I->J K Aqueous wash J->K L Dry organic layer and concentrate K->L M Purify by column chromatography L->M

Sources

Application

Application Note: Synthesis and Characterization of Schiff Base Ligands from 4-Methyl-2-pyridinamine Hydrochloride

Introduction & Mechanistic Rationale The synthesis of Schiff bases (azomethines) from 4-methyl-2-pyridinamine (also known as 2-amino-4-picoline) and various aromatic aldehydes is a foundational process in coordination ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of Schiff bases (azomethines) from 4-methyl-2-pyridinamine (also known as 2-amino-4-picoline) and various aromatic aldehydes is a foundational process in coordination chemistry and drug development. These ligands are highly valued for their tunable electronic properties, extended π-conjugation, and potent biological activities, including antimicrobial and antioxidant effects[1],[2].

However, utilizing the hydrochloride salt of 4-methyl-2-pyridinamine introduces specific synthetic challenges. While the hydrochloride salt provides excellent shelf stability and prevents oxidative degradation of the amine, it renders the molecule non-nucleophilic. A precise, self-validating protocol is required to sequentially liberate the free amine, activate the electrophilic carbonyl, and drive the thermodynamic equilibrium toward the imine product without inducing degradation[3].

Experimental Workflows & Chemical Logic

The synthesis relies on three critical mechanistic pillars:

  • Amine Liberation: In situ neutralization of the hydrochloride salt using a non-nucleophilic base.

  • Carbonyl Activation: Mild acid catalysis to increase the electrophilicity of the aldehyde.

  • Thermodynamic Control: The use of anhydrous solvents and azeotropic heating to remove water, preventing reverse hydrolysis[3].

Mechanism N1 Carbonyl Activation (H⁺ from AcOH) N2 Nucleophilic Attack (Free Amine) N1->N2 N3 Carbinolamine Intermediate N2->N3 N4 Proton Transfer & Dehydration N3->N4 N5 Imine Formation (C=N Bond) N4->N5

Fig 1: Logical mechanistic sequence of acid-catalyzed imine formation.

Workflow A 1. Amine Liberation 4-Methyl-2-pyridinamine HCl + Et₃N B 2. Electrophile Addition Salicylaldehyde in Abs. EtOH A->B Stir 15 min C 3. Acid Catalysis & Reflux Glacial Acetic Acid (pH ~4.5) B->C Dropwise D 4. Thermodynamic Shift Azeotropic Water Removal C->D Heat 75-80°C E 5. Product Isolation Cooling & Precipitation D->E 4-6 hours F 6. Purification Recrystallization (Hot EtOH) E->F Filter & Wash

Fig 2: Experimental workflow for Schiff base condensation from hydrochloride salts.

Reagents & Materials

Reagent / MaterialFunction / Causality
4-Methyl-2-pyridinamine HCl Primary amine source; stable precursor.
Salicylaldehyde Electrophile; provides bidentate (N,O) coordination sites.
Triethylamine (Et₃N) Non-nucleophilic base for in situ amine liberation.
Absolute Ethanol Solvent; minimizes water content to drive equilibrium forward.
Glacial Acetic Acid Mild catalyst for carbonyl activation[1].
Silica Gel TLC Plates In-process kinetic monitoring.

Self-Validating Protocol

Step 1: Liberation of the Free Amine

  • Action: Suspend 10.0 mmol of 4-Methyl-2-pyridinamine hydrochloride in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Add 11.0 mmol of Triethylamine (Et₃N) dropwise. Stir at room temperature for 15–20 minutes.

  • Causality: The hydrochloride salt leaves the amine protonated (-NH₃⁺), rendering it non-nucleophilic. Et₃N abstracts the proton, generating the free, nucleophilic amine (-NH₂) required for the reaction[3]. A slight excess of Et₃N ensures complete neutralization.

  • Self-Validation: The initial cloudy suspension will transition to a clearer solution as the free amine is highly soluble in ethanol, while the byproduct (Et₃N·HCl) remains partially soluble.

Step 2: Addition of the Aldehyde

  • Action: Dissolve 10.0 mmol of the target aldehyde (e.g., salicylaldehyde) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes, mitigating side reactions such as aldehyde self-condensation.

  • Self-Validation: A distinct color change (typically to deep yellow or orange) is immediately observable, indicating the initial formation of the carbinolamine intermediate.

Step 3: Acid-Catalyzed Condensation and Reflux

  • Action: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the reaction to 75–80 °C for 4 to 6 hours.

  • Causality: Glacial acetic acid acts as a mild catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbon center without excessively re-protonating the free amine[1]. Refluxing provides the necessary activation energy for the dehydration step (loss of H₂O).

Step 4: In-Process Monitoring (TLC)

  • Action: After 3 hours, sample the reaction mixture and spot it on a silica gel TLC plate alongside the starting aldehyde. Elute using a Hexane:Ethyl Acetate (7:3 v/v) solvent system.

  • Causality: TLC provides real-time kinetic data, preventing premature termination or unnecessary prolonged heating which could lead to degradation[2].

  • Self-Validation: The reaction is complete when the aldehyde spot disappears and a new, lower Rf spot emerges. The new spot typically exhibits intense yellow/green fluorescence under 365 nm UV light due to the extended conjugated π-system.

Step 5: Isolation and Purification

  • Action: Remove the heat and allow the mixture to cool to room temperature, then transfer to an ice bath (4 °C) for 2 hours. Filter the resulting precipitate under vacuum. Wash the filter cake with 2 × 5 mL of ice-cold ethanol, followed by recrystallization from hot absolute ethanol.

  • Causality: Cooling drastically reduces the solubility of the Schiff base, promoting crystallization. Washing with ice-cold ethanol removes unreacted starting materials and the Et₃N·HCl byproduct without dissolving the target ligand. Recrystallization ensures the high purity required for downstream coordination chemistry[1].

Data Presentation & Expected Results

Table 1: Quantitative Spectroscopic Validation Data
Analytical TechniqueTarget Signal / MarkerExpected RangeMechanistic & Structural Significance
FT-IR Spectroscopy ν(C=N) Azomethine Stretch1610 – 1630 cm⁻¹Primary confirmation of imine bond formation; replaces the ν(C=O) band of the aldehyde (~1700 cm⁻¹)[2].
FT-IR Spectroscopy ν(N-H) Amine StretchAbsentDisappearance of primary amine bands (3200–3400 cm⁻¹) confirms complete condensation.
¹H-NMR (CDCl₃) Azomethine Proton (CH=N)8.50 – 9.00 ppm (s)Highly deshielded singlet confirms the formation of the Schiff base linkage[2].
¹H-NMR (CDCl₃) Phenolic Proton (-OH)12.50 – 13.50 ppm (s)Downfield shift indicates strong intramolecular hydrogen bonding (O-H···N), typical for salicylaldehyde derivatives.
UV-Vis Spectroscopy π → π* / n → π* Transitions250 – 350 nmValidates the extended conjugation between the pyridine ring, imine bond, and the aryl system[1].
Table 2: Troubleshooting & Optimization Matrix
Observation / IssueRoot Cause Analysis (Causality)Corrective Action
No product precipitation upon cooling High water content driving reverse hydrolysis, or excessive solvent volume.Concentrate the solution under reduced pressure; ensure absolute ethanol is used.
Presence of unreacted amine in NMR Incomplete neutralization of the HCl salt prior to aldehyde addition.Verify the stoichiometry of Et₃N; ensure a full 15-minute neutralization period.
Dark, tarry byproducts Excessive acid catalyst causing polymerization or degradation at high temperatures.Strictly limit glacial acetic acid to 2-3 drops (maintain apparent pH ~4.5).

Sources

Method

Catalytic Amination Workflows Involving 4-Methyl-2-pyridinamine Hydrochloride: A Comprehensive Guide to C–N Bond Formation

Executive Summary & Substrate Profiling 4-Methyl-2-pyridinamine hydrochloride (CAS 22282-99-1), also known as 2-amino-4-picoline hydrochloride, is a highly versatile nucleophilic building block. Its structural motif is f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

4-Methyl-2-pyridinamine hydrochloride (CAS 22282-99-1), also known as 2-amino-4-picoline hydrochloride, is a highly versatile nucleophilic building block. Its structural motif is frequently integrated into the design of kinase inhibitors, inducible nitric oxide synthase (iNOS) inhibitors, and sphingosine 1-phosphate receptor 1 (S1P1) PET tracers.

While the free base of 2-aminopyridines can be hygroscopic and prone to gradual oxidation, utilizing the hydrochloride salt ensures long-term bench stability, precise stoichiometric weighing, and high reproducibility across synthetic batches. However, deploying an HCl salt in transition-metal-catalyzed C–N cross-coupling requires deliberate adjustments to the reaction environment—specifically regarding base stoichiometry and ligand selection—to prevent catalyst poisoning and stalled catalytic cycles.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high-yielding amination, researchers must understand the causality behind the experimental parameters, rather than merely following a recipe.

The Critical Role of Base Stoichiometry

In standard Buchwald-Hartwig or Ullmann-type couplings using free amines, the base functions primarily to deprotonate the metal-coordinated amine, facilitating reductive elimination. When using 4-Methyl-2-pyridinamine hydrochloride , the base must perform a dual function:

  • In Situ Neutralization: One full equivalent of base is consumed immediately to neutralize the HCl salt, liberating the nucleophilic free amine.

  • Catalytic Deprotonation: A second equivalent is required within the catalytic cycle to deprotonate the intermediate metal-amido complex.

Causality: Failing to provide ≥2.0 equivalents of a strong base (such as NaOtBu or KOtBu) will result in an incomplete reaction. The first equivalent will generate the free amine, but the lack of remaining base will trap the catalyst in a stable, unreactive Pd(II)-amine resting state, stalling the cycle prior to reductive elimination .

Catalyst and Ligand Selection
  • Palladium Systems (Buchwald-Hartwig): 2-Aminopyridines are excellent chelators and can form inactive bis(amine)palladium complexes. To prevent this, bulky, bidentate ligands with large bite angles (e.g., Xantphos) or highly electron-rich monophosphines (e.g., BippyPhos) are required. These ligands enforce a mono-ligation state at the metal center, accelerating the critical reductive elimination step .

  • Copper Systems (Ullmann-Type): For cost-sensitive scale-ups, Cu-catalyzed amination is viable, particularly with aryl iodides. However, the reaction demands bidentate ligands (like N,N'-dimethylethylenediamine, DMEDA) to solubilize the Cu(I) species and prevent disproportionation into inactive Cu(0) and Cu(II) .

Pathway Visualization: The Catalytic Cycle

The following diagram illustrates the modified Buchwald-Hartwig catalytic cycle, explicitly highlighting the in situ neutralization step required when utilizing the hydrochloride salt of 4-Methyl-2-pyridinamine.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)(X)Lₙ Oxidative Addition Complex Pd0->OxAdd + Ar-X (Aryl Halide) Amido Ar-Pd(II)(NH-Py-4Me)Lₙ Amido Complex OxAdd->Amido + Free Amine - Base·HX Amido->Pd0 Reductive Elimination Product N-Aryl-4-methylpyridin-2-amine Coupled Product Amido->Product Product Release Substrate 4-Methyl-2-pyridinamine·HCl + 2.0 eq Base Substrate->OxAdd In situ neutralization releasing free amine

Caption: Modified Buchwald-Hartwig catalytic cycle demonstrating the dual role of the base in neutralizing the HCl salt and driving reductive elimination.

Validated Experimental Methodologies

Every protocol described below is designed as a self-validating system. Built-in Quality Control (QC) checkpoints ensure that the operator can verify the success of intermediate states before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is optimized for coupling 4-Methyl-2-pyridinamine hydrochloride with aryl bromides or chlorides.

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • 4-Methyl-2-pyridinamine hydrochloride (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd)

  • Xantphos (0.05 mmol, 5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 eq) — Critical: Accounts for HCl neutralization.

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 4-Methyl-2-pyridinamine hydrochloride, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Self-Validation Checkpoint 1: Upon addition of the solvent and initial stirring at room temperature, observe a mild exotherm and a color shift. This confirms the in situ neutralization of the HCl salt by NaOtBu, generating the soluble free amine.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Monitoring:

    • Self-Validation Checkpoint 2: After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS (ESI+). Look for the disappearance of the aryl bromide and the emergence of the [M+H]+ peak corresponding to the coupled product.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Amination

This protocol provides a cost-effective alternative for coupling with aryl iodides .

Reagents:

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • 4-Methyl-2-pyridinamine hydrochloride (1.2 mmol, 1.2 eq)

  • CuI (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 eq)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with CuI, K₂CO₃, aryl iodide, and 4-Methyl-2-pyridinamine hydrochloride.

  • Degassing: Evacuate and backfill with Nitrogen (3 cycles).

  • Ligand & Solvent: Add anhydrous DMF followed by DMEDA via microsyringe.

    • Self-Validation Checkpoint: The solution should turn a distinct deep blue/green color, indicating the successful formation of the active Cu(I)-diamine complex.

  • Reaction: Seal the vial and heat at 110 °C for 18 hours.

  • Workup: Cool to room temperature. Quench with water (10 mL) and extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate for purification.

Quantitative Data Synthesis

The following table summarizes the optimization parameters for the amination of 4-Methyl-2-pyridinamine hydrochloride, explicitly demonstrating the causality of base equivalents on reaction yield.

EntryCatalyst System (mol%)Ligand (mol%)Base (Equivalents)Solvent / TempTime (h)Yield (%)*
1 Pd₂(dba)₃ (2.5%)Xantphos (5%)NaOtBu (2.5 eq)Toluene / 100 °C12>90%
2 Pd(OAc)₂ (5.0%)BippyPhos (10%)KOtBu (2.5 eq)1,4-Dioxane / 90 °C1288%
3 CuI (10.0%)DMEDA (20%)K₂CO₃ (3.0 eq)DMF / 110 °C1875%
4 Pd₂(dba)₃ (2.5%)Xantphos (5%)NaOtBu (1.0 eq)Toluene / 100 °C24<10% (Stalled)

*Yields represent isolated yields of the coupled N-aryl-4-methylpyridin-2-amine product. Entry 4 highlights the failure of the catalytic cycle when insufficient base is provided to account for both the HCl salt neutralization and the catalytic deprotonation step.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. URL:[Link]

  • Yang, Q., Zhao, Y., & Ma, D. (2022). "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes." Organic Process Research & Development, 26(6), 1690-1750. URL:[Link]

Application

Application Note: Step-by-Step Synthesis of p38α MAP Kinase Inhibitors Utilizing 4-Methyl-2-pyridinamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and self-validating quality control for hinge-binding kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and self-validating quality control for hinge-binding kinase inhibitors.

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged pharmacophores capable of anchoring the molecule within the highly conserved ATP-binding pocket of the target kinase. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-methylpyridine HCl) is a premier building block in this domain.

When incorporated into complex scaffolds—such as 4,5-diarylimidazoles—the 2-aminopyridine moiety acts as a highly efficient bidentate hinge-binder. The heterocyclic nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, forming critical interactions with the backbone carbonyl and amide NH of the hinge region (e.g., Met109 in p38α MAP kinase)[1].

This application note details a robust, five-step synthetic protocol to convert the commercially available 4-Methyl-2-pyridinamine hydrochloride into a potent pyridinylimidazole-based p38α MAPK / CK1δ inhibitor[2]. By leveraging the weak acidity of the 4-methyl group, we can construct the central imidazole core while preserving the critical 2-amino pharmacophore[1].

Synthetic Workflow

The following workflow outlines the transformation of the starting material into the final ATP-competitive inhibitor.

SyntheticWorkflow A 4-Methyl-2-pyridinamine HCl (Starting Material) B Step 1: Free-basing & Boc-Protection (Boc2O, TEA, DMAP) A->B C Intermediate 1: tert-Butyl (4-methylpyridin-2-yl)carbamate B->C D Step 2: Deprotonation & Condensation (NaHMDS, Ethyl 4-fluorobenzoate) C->D E Intermediate 2: Ketone Derivative D->E F Step 3 & 4: Oxidation & Imidazole Cyclization (NH4OAc, Aldehyde) E->F G Intermediate 3: Boc-Protected Inhibitor F->G H Step 5: Global Deprotection (TFA / DCM) G->H I Final Product: p38α MAP Kinase Inhibitor (Pyridinylimidazole) H->I

Caption: Five-step synthetic workflow from 4-Methyl-2-pyridinamine HCl to a pyridinylimidazole kinase inhibitor.

Step-by-Step Experimental Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and specific in-process quality control (QC) markers to ensure reaction fidelity before proceeding to the next step.

Step 1: Free-Basing and Boc-Protection

Objective: Neutralize the hydrochloride salt and protect the exocyclic primary amine to prevent unwanted N-acylation during downstream carbon-carbon bond formation.

  • Procedure:

    • Suspend 4-Methyl-2-pyridinamine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C.

    • Add triethylamine (TEA, 2.5 eq) dropwise. Note: The extra 1.0 eq of TEA is strictly required to neutralize the HCl salt and liberate the free base.

    • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM (10 mL).

    • Warm to room temperature (RT) and stir for 12 hours.

    • Wash the organic layer with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: DMAP acts as a nucleophilic catalyst, accelerating the transfer of the Boc group to the relatively unreactive aminopyridine nitrogen.

  • Self-Validation (QC): TLC (Hexane:EtOAc 3:1) should show complete consumption of the baseline starting material. Ninhydrin staining will be negative, confirming the absence of the primary amine.

Step 2: Claisen-Type Condensation via Alpha-Deprotonation

Objective: Functionalize the 4-methyl group by coupling it with an aryl ester to form a ketone intermediate[2].

  • Procedure:

    • Dissolve tert-butyl (4-methylpyridin-2-yl)carbamate (1.0 eq, 8 mmol) and ethyl 4-fluorobenzoate (1.2 eq) in anhydrous THF (40 mL) under a nitrogen atmosphere at 0 °C.

    • Slowly add Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 2.5 eq) dropwise over 30 minutes.

    • Stir at 0 °C for 2 hours, then allow to reach RT for 1 hour.

    • Quench carefully with 10% aqueous HCl until pH reaches ~7. Extract with ethyl acetate (3x).

  • Causality: The 4-methyl protons of the pyridine ring are weakly acidic due to the electron-withdrawing nature of the heterocyclic nitrogen. NaHMDS is a strong, non-nucleophilic base that selectively deprotonates this methyl group. Crucial Insight: 2.5 equivalents of base are required because the first equivalent deprotonates the acidic Boc-NH proton before the methyl group can be activated[2].

  • Self-Validation (QC): ¹H NMR of the crude product will show the disappearance of the sharp singlet at ~2.3 ppm (original methyl group) and the appearance of a new methylene singlet at ~4.2 ppm, confirming ketone formation.

Step 3 & 4: Oxidation and Debus-Radziszewski Imidazole Cyclization

Objective: Construct the 4,5-diarylimidazole pharmacophore.

  • Procedure:

    • Oxidation: Dissolve the ketone intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (10:1). Add Selenium dioxide (SeO₂, 1.5 eq) and reflux for 4 hours to yield the 1,2-diketone. Filter through Celite to remove selenium byproducts.

    • Cyclization: To the crude 1,2-diketone in glacial acetic acid (20 mL), add 4-fluorobenzaldehyde (1.0 eq) and Ammonium acetate (NH₄OAc, 10.0 eq).

    • Reflux the mixture at 110 °C for 12 hours.

    • Cool to RT, neutralize with aqueous ammonia, and extract with EtOAc. Purify via flash chromatography.

  • Causality: SeO₂ specifically oxidizes the activated methylene group adjacent to the ketone. In the subsequent step, NH₄OAc acts as the ammonia source, condensing with the diketone and the aldehyde to form the highly stable, conjugated imidazole ring.

  • Self-Validation (QC): The resulting product will exhibit strong fluorescence under 365 nm UV light on a TLC plate, a hallmark of the highly conjugated diarylimidazole system.

Step 5: Global Deprotection

Objective: Unmask the 2-aminopyridine moiety to restore the hinge-binding pharmacophore.

  • Procedure:

    • Dissolve the Boc-protected imidazole intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

    • Stir at RT for 2 hours.

    • Evaporate the solvent, neutralize with saturated Na₂CO₃, and extract with DCM. Recrystallize from ethanol to yield the final inhibitor.

  • Causality: Acidic cleavage of the tert-butyl carbamate releases gaseous CO₂ and isobutylene, driving the reaction to completion.

  • Self-Validation (QC): High-Resolution Mass Spectrometry (HRMS) will confirm a mass shift of exactly -100.05 Da (loss of the Boc group).

Quantitative Data & Yield Analysis

The table below summarizes the expected reaction metrics and analytical validation markers for a successfully executed synthesis.

Synthesis StepKey ReagentsTemp / TimeExpected YieldSelf-Validation Marker (Analytical)
1. Boc-Protection Boc₂O, TEA, DMAP0 °C to RT / 12h85 - 90%Negative Ninhydrin stain; ¹H NMR: +9H singlet (~1.5 ppm).
2. Condensation NaHMDS, Ethyl 4-fluorobenzoate0 °C to RT / 3h65 - 75%¹H NMR: Loss of 3H singlet (~2.3 ppm), appearance of 2H singlet (~4.2 ppm).
3. Oxidation SeO₂, Dioxane/H₂O100 °C / 4h>90% (Crude)Disappearance of the 2H methylene singlet (~4.2 ppm).
4. Cyclization NH₄OAc, Aldehyde, AcOH110 °C / 12h50 - 60%Strong UV fluorescence (365 nm); LC-MS confirms target mass.
5. Deprotection TFA, DCMRT / 2h>95%HRMS: [M+H]⁺ shift of -100 Da; reappearance of primary amine NH₂ stretch in IR (~3300 cm⁻¹).

Biological Context: Target Engagement

Once synthesized, the free 2-aminopyridine group of the inhibitor docks directly into the ATP-binding site of p38α MAPK. This prevents the phosphorylation of downstream substrates, effectively halting the inflammatory cascade.

p38Pathway Stimulus Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 (MAP Kinase Kinases) MAP3K->MKK p38 p38α MAP Kinase (Target Enzyme) MKK->p38 Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Phosphorylation Inhibitor Synthesized Pyridinylimidazole (Hinge-Binding Inhibitor) Inhibitor->p38 ATP-Competitive Inhibition Response Inflammatory Response (Cytokine Production, Apoptosis) Substrates->Response

Caption: p38 MAPK signaling cascade illustrating the ATP-competitive intervention point of the synthesized inhibitor.

References

  • [1] Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. Pharmaceuticals (MDPI). URL:[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry (NIH PMC). URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 4-Methyl-2-pyridinamine Hydrochloride

Abstract This comprehensive guide details the synthesis and characterization of transition metal complexes utilizing 4-Methyl-2-pyridinamine hydrochloride as a versatile ligand. These application notes are tailored for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the synthesis and characterization of transition metal complexes utilizing 4-Methyl-2-pyridinamine hydrochloride as a versatile ligand. These application notes are tailored for researchers, scientists, and professionals in drug development, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The focus is on ensuring reproducible and reliable synthetic routes to novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Versatility of 4-Methyl-2-pyridinamine as a Ligand

4-Methyl-2-pyridinamine, a substituted pyridine derivative, is an emerging ligand in coordination chemistry. Its structure, featuring a pyridine ring and an amino group, offers multiple coordination sites, allowing it to act as a monodentate or bidentate ligand. The presence of the methyl group at the 4-position can influence the electronic properties and steric hindrance of the resulting metal complex, thereby tuning its reactivity and stability.[1][2] The use of the hydrochloride salt of this ligand is common for enhancing its stability and solubility, with the deprotonation of the amine group in situ being a key step during complexation.[3]

The coordination of 4-Methyl-2-pyridinamine to transition metals can lead to the formation of complexes with diverse geometries, including tetrahedral, square planar, and octahedral arrangements.[4] These complexes are of significant interest due to their potential applications as catalysts in organic synthesis, as building blocks for functional materials, and as therapeutic agents in drug discovery.[5][6][7] This guide will provide detailed protocols for the synthesis of representative first-row transition metal complexes with 4-Methyl-2-pyridinamine, focusing on cobalt(II) and copper(II) as illustrative examples.

General Considerations for Synthesis

The successful synthesis of transition metal complexes with 4-Methyl-2-pyridinamine hydrochloride hinges on several key experimental parameters. The choice of solvent, the use of a base for deprotonation, the metal-to-ligand stoichiometry, and the reaction temperature are all critical factors that must be carefully controlled.

  • Solvent Selection: The choice of solvent is dictated by the solubility of the starting materials (the metal salt and the ligand) and the resulting complex. Alcohols, such as methanol or ethanol, are often suitable due to their ability to dissolve a wide range of metal salts and organic ligands.[8] For air- or moisture-sensitive reactions, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are necessary.

  • Deprotonation of the Ligand: Since the ligand is provided as a hydrochloride salt, a base is required to deprotonate the pyridinium ion and the amine group, allowing for coordination to the metal center. A non-coordinating organic base, such as triethylamine (TEA), or an inorganic base like sodium hydroxide can be employed. The choice of base can influence the reaction kinetics and the purity of the final product.

  • Stoichiometry: The molar ratio of the metal salt to the ligand determines the coordination number and geometry of the resulting complex. By carefully controlling the stoichiometry, it is possible to selectively synthesize complexes with different ligand-to-metal ratios.

  • Reaction Temperature: The reaction temperature affects the rate of complex formation. Many coordination reactions proceed readily at room temperature, while others may require heating to overcome activation energy barriers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a cobalt(II) and a copper(II) complex with 4-Methyl-2-pyridinamine.

Synthesis of Dichlorobis(4-methyl-2-pyridinamine)cobalt(II)

This protocol describes the synthesis of a four-coordinate cobalt(II) complex.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 4-Methyl-2-pyridinamine hydrochloride (C₆H₈N₂·HCl)

  • Triethylamine (TEA)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere, dissolve 4-Methyl-2-pyridinamine hydrochloride (2.0 mmol) in anhydrous methanol (20 mL).

  • To this solution, add triethylamine (2.2 mmol) dropwise with stirring. A white precipitate of triethylammonium chloride may form.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1.0 mmol) in anhydrous methanol (10 mL).

  • Slowly add the cobalt(II) chloride solution to the ligand solution with continuous stirring.

  • The reaction mixture will change color, indicating the formation of the complex. Stir the reaction at room temperature for 4 hours.

  • After 4 hours, reduce the volume of the solvent in vacuo to approximately 10 mL.

  • Add anhydrous diethyl ether (30 mL) to precipitate the complex.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Co Ligand 4-Methyl-2-pyridinamine ·HCl in Methanol Reaction Reaction Mixture Ligand->Reaction Base Triethylamine Base->Reaction Deprotonation Metal CoCl₂·6H₂O in Methanol Metal->Reaction Complexation Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Stir 4h, RT Product [Co(C₆H₈N₂)₂Cl₂] Product Precipitation->Product Filtration & Drying

Caption: Coordination of four 4-methyl-2-pyridinamine ligands (L) to a central Cu(II) ion.

Characterization of the Complexes

A suite of analytical techniques is essential for the structural elucidation and confirmation of the synthesized complexes.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the coordination of the ligand to the metal center.A shift in the vibrational frequencies of the C=N and N-H bonds of the pyridine ring and amino group upon complexation. [8][9]
UV-Vis Spectroscopy To study the electronic transitions within the complex.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. [9][10]
Elemental Analysis To determine the empirical formula of the complex.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula. [3]
Molar Conductance To determine the electrolytic nature of the complex.Low molar conductance values in a suitable solvent (e.g., DMSO or DMF) would indicate a non-electrolytic nature. [11]
Magnetic Susceptibility To determine the magnetic properties and the number of unpaired electrons in the metal center.The measured magnetic moment can help in confirming the oxidation state and geometry of the metal ion.

Potential Applications and Future Directions

The transition metal complexes of 4-Methyl-2-pyridinamine are expected to exhibit a range of interesting properties and potential applications:

  • Catalysis: These complexes could serve as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. [1]* Medicinal Chemistry: Pyridine-based metal complexes have shown promise as antimicrobial and anticancer agents. [7][12]The synthesized complexes could be screened for their biological activity.

  • Materials Science: The ability of these complexes to form ordered structures could be exploited in the design of new materials with interesting magnetic or optical properties.

Future research could focus on expanding the range of transition metals used, modifying the ligand structure to fine-tune the properties of the complexes, and exploring their applications in greater detail. The protocols outlined in this guide provide a solid foundation for further investigation into this promising class of coordination compounds.

References

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). ResearchGate. Available at: [Link]

  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. (2022). PMC. Available at: [Link]

  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (2010). Schlegel Group. Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2014). PMC. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available at: [Link]

  • Early transition metal complexes containing aminopyridinato ligands. (2000). Pure and Applied Chemistry. Available at: [Link]

  • Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2- yl)benzene Sulphonamide. (2021). Modern Chemistry. Available at: [Link]

  • Metal complex catalysis in a synthesis of pyridine bases. (2003). ResearchGate. Available at: [Link]

  • Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available at: [Link]

  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2021). Oriental Journal of Chemistry. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis Protocols Using 4-Methyl-2-pyridinamine Hydrochloride

Executive Summary 4-Methyl-2-pyridinamine hydrochloride (CAS 16064-18-9), also known as 2-amino-4-methylpyridine hydrochloride, is a highly versatile building block in medicinal chemistry and heterocyclic synthesis. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-pyridinamine hydrochloride (CAS 16064-18-9), also known as 2-amino-4-methylpyridine hydrochloride, is a highly versatile building block in medicinal chemistry and heterocyclic synthesis. It is prominently featured in the development of inducible nitric oxide synthase (iNOS) inhibitors[1] and excitatory amino acid transporter subtype 3 (EAAT3) inhibitors[2].

Traditional thermal heating methods for functionalizing this compound often suffer from prolonged reaction times, side-product formation, and reliance on toxic volatile organic solvents. Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers by utilizing direct dielectric heating, which drastically reduces reaction times, improves yields, and enables the use of environmentally benign solvent systems[3].

This application note details two highly validated, self-contained microwave-assisted protocols utilizing 4-methyl-2-pyridinamine hydrochloride: a green one-pot condensation and a multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction followed by a Suzuki cross-coupling.

Protocol I: Green One-Pot Synthesis of Imidazo[1,2-a]pyridines

Mechanistic Rationale & Solvent Causality

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with α-haloketones. However, α-haloketones are potent lachrymators and pose significant handling risks. To circumvent this, an in-situ halogenation of acetophenones using N-bromosuccinimide (NBS) can be coupled directly with the bimolecular condensation of 4-methyl-2-pyridinamine[3].

Why PEG-400 and Water? The choice of a Polyethylene Glycol (PEG-400) and water mixture (1:2 ratio) is deliberate. PEG-400 acts as an environmentally benign phase-transfer catalyst that solubilizes the organic substrates while remaining miscible with water. Furthermore, both PEG-400 and water possess high loss tangents ( tanδ ), making them exceptional microwave absorbers. This allows the solvent system to rapidly translate electromagnetic energy into thermal energy, driving the cyclization to completion in minutes rather than hours[3].

Quantitative Optimization Data

The critical nature of the solvent ratio is demonstrated in the optimization data below, where the synergistic effect of the PEG/Water system maximizes the reaction yield[3].

Solvent SystemTemperature (°C)Microwave Power (W)Isolated Yield (%)
Water only80–853000
PEG-400 only80–8530045
PEG-400 + Water (1:3)80–8530060–65
PEG-400 + Water (1:2) 80–85 300 80–89
Step-by-Step Methodology

Note: Because 4-methyl-2-pyridinamine is supplied as a hydrochloride salt, an auxiliary base is required to liberate the nucleophilic free amine in situ.

  • Reagent Preparation: In a 10 mL microwave-safe quartz or heavy-walled glass vial, add acetophenone (0.5 mmol) and N-bromosuccinimide (NBS, 0.5 mmol).

  • Solvent Addition: Add 5 mL of a pre-mixed PEG-400/Water (1:2 v/v) solution to the vial.

  • Amine & Base Addition: Add 4-methyl-2-pyridinamine hydrochloride (0.5 mmol) followed by potassium carbonate (K₂CO₃, 0.55 mmol) to neutralize the hydrochloride salt and liberate the free amine.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) at 300 W . Ramp the temperature to 85 °C and hold for 10–15 minutes [3].

  • Reaction Monitoring: Vent and cool the vial to room temperature via compressed air cooling. Verify the consumption of starting materials via TLC (Ethyl Acetate/Hexane 3:7).

  • Workup & Purification: Extract the aqueous PEG mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 7-methylimidazo[1,2-a]pyridine derivative via flash column chromatography.

G A Acetophenone + NBS B PEG-400 / Water (1:2) MW: 300W, 85°C A->B C In-situ α-Bromoacetophenone B->C Halogenation E Bimolecular Condensation C->E D 4-Methyl-2-pyridinamine HCl + K2CO3 D->E F 7-Methylimidazo[1,2-a]pyridine E->F Cyclization (-H2O, -HBr)

Workflow of microwave-assisted one-pot imidazo[1,2-a]pyridine synthesis in PEG-400/Water.

Protocol II: Multicomponent GBB Reaction & Suzuki Coupling

Mechanistic Rationale & Catalyst Causality

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction used to synthesize imidazo[1,2-a]pyridin-3-amines, which are critical scaffolds for EAAT3 inhibitors[2]. The reaction condenses 4-methyl-2-pyridinamine, an aldehyde, and an isocyanide.

Following the construction of a brominated imidazopyridine core, a Suzuki-Miyaura cross-coupling is required to install functional groups. Why XPhos-Pd-G3 under Microwave? Sterically hindered heteroaryl bromides are notoriously difficult to couple. XPhos-Pd-G3 is a third-generation Buchwald precatalyst that is bench-stable and rapidly generates the highly active, monoligated Pd(0) species under mild basic conditions. When combined with microwave irradiation at 100 °C, the kinetic barrier of oxidative addition into the C-Br bond is rapidly overcome, reducing a typical 12-hour thermal reaction to just 45 minutes with near-quantitative yields[2].

Quantitative Yield Data

The efficiency of this two-step microwave workflow is highlighted by the high yields achieved across various substituted substrates[2].

Reaction TypeTarget CoreMicrowave ConditionsTimeYield (%)
GBB Multicomponent Imidazo[1,2-a]pyridin-3-amine160 °C, neat or polar solvent1–3 hUp to 98%
Suzuki Cross-Coupling Functionalized EAAT3 Inhibitor100 °C, XPhos-Pd-G3, THF/H₂O45 minUp to 99%
Step-by-Step Methodology

Step A: GBB Multicomponent Core Synthesis

  • Preparation: In a 2 mL microwave vial, combine 4-methyl-2-pyridinamine hydrochloride (0.35 mmol), an auxiliary base (e.g., Et₃N, 0.35 mmol) to generate the free amidine, an aldehyde such as furfural (0.35 mmol), and an isocyanide (0.35 mmol)[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 1 to 3 hours depending on the steric bulk of the isocyanide[2].

  • Isolation: Cool the mixture, dissolve in CH₂Cl₂ or EtOAc, co-evaporate with silica gel, and purify via flash column chromatography (heptane/ethyl acetate) to yield the brominated GBB intermediate[2].

Step B: Microwave-Assisted Suzuki Coupling

  • Preparation: Charge a 0.5–2 mL microwave reaction vial with the brominated GBB intermediate (0.5 mmol), the desired boronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv)[2].

  • Catalyst & Solvent: Add the XPhos-Pd-G3 catalyst (5 mol %) and a solvent mixture of THF and H₂O (typically 4:1 v/v)[2].

  • Irradiation: Seal the vial and irradiate in a single-mode microwave reactor (power dynamically modulated between 0 to 400 W to maintain temperature) at 100 °C for 45 minutes [2].

  • Validation & Workup: Confirm product formation via LC-MS. Filter the mixture through a short pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography to obtain the final selective EAAT3 inhibitor[2].

G N1 4-Methyl-2-pyridinamine HCl MW1 GBB Multicomponent Rxn MW: 160°C, 1-3 h N1->MW1 N2 Aldehyde + Isocyanide N2->MW1 INT Brominated Imidazo[1,2-a]pyridine MW1->INT Cyclization MW2 Suzuki Coupling MW: 100°C, 45 min INT->MW2 BA Boronic Acid + XPhos-Pd-G3 K2CO3, THF/H2O BA->MW2 PROD Functionalized EAAT3 Inhibitor MW2->PROD Cross-Coupling

Microwave-assisted GBB multicomponent reaction and Suzuki coupling workflow.

References

  • Wagare et al. (2016). An Efficient and Green Microwave Assisted One Pot Synthesis of Azaindolizines in PEG-400 and Water. ResearchGate. 3

  • Wu et al. (2019). Identification and Structure–Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Publications - American Chemical Society. 2

  • Zhou et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC - National Institutes of Health. 1

Sources

Method

Laboratory protocols for N-alkylation of 4-Methyl-2-pyridinamine hydrochloride

Application Note: Regioselective N-Alkylation Protocols for 4-Methyl-2-pyridinamine Hydrochloride Executive Summary This application note provides an authoritative, field-proven guide on the N-alkylation of 4-methyl-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation Protocols for 4-Methyl-2-pyridinamine Hydrochloride

Executive Summary

This application note provides an authoritative, field-proven guide on the N-alkylation of 4-methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline HCl). By examining the electronic properties of the aminopyridine scaffold, we establish a causality-driven framework for selecting reagents that guarantee exocyclic N-alkylation while preventing over-alkylation and the formation of undesired endocyclic pyridinium salts.

Mechanistic Causality & Regioselectivity

The functionalization of 2-aminopyridines presents a fundamental regioselectivity dilemma. The substrate possesses two nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (primary amine) nitrogen. Because the lone pair of electrons on the exocyclic nitrogen delocalizes into the electron-deficient pyridine ring, the endocyclic nitrogen is inherently more nucleophilic under neutral or weakly basic conditions. Consequently, conventional direct alkylation with alkyl halides often fails or yields undesired N-alkylpyridinium salts[1].

To force the electrophile to react at the exocyclic position, the primary amine must be deprotonated to generate a highly nucleophilic amide anion. The treatment of 2-aminopyridines with strong, non-nucleophilic bases (such as n-butyllithium or sodium hydride) results in this critical deprotonation, shifting the nucleophilic center entirely to the exocyclic nitrogen[2].

Crucial Substrate Consideration: 4-Methyl-2-pyridinamine is provided as a hydrochloride salt . Therefore, any protocol must account for an initial equivalent of base strictly dedicated to neutralizing the HCl salt before the deprotonating equivalent can generate the active amide anion. Failure to account for this stoichiometry is a common cause of reaction failure.

Regioselectivity Pathway Diagram

Regioselectivity Start 4-Methyl-2-pyridinamine HCl (Starting Material) FreeBase Free Base (Neutralization) Start->FreeBase + 1 eq Base Endo Endocyclic N-Alkylation (Pyridinium Salt) FreeBase->Endo Alkyl Halide (Neutral/Weak Base) ExoAnion Exocyclic Amide Anion (Highly Nucleophilic) FreeBase->ExoAnion Strong Base (e.g., n-BuLi, NaH) Exo Exocyclic N-Alkylation (Target Product) ExoAnion->Exo Alkyl Halide

Mechanistic divergence in the alkylation of 4-methyl-2-pyridinamine based on base selection.

Quantitative Optimization of Reaction Conditions

Choosing the correct base and thermodynamic conditions is critical for maximizing the yield of the exocyclic N-alkylated product while minimizing dialkylation. The table below synthesizes the expected outcomes based on varying parameters.

Reaction ConditionBase / CatalystEquivalentsTemperatureRegioselectivityTypical Yield
Uncatalyzed AlkylationNoneN/ARefluxEndocyclic (Pyridinium)>80% (Undesired)
Weak Base AlkylationK2CO32.580 °CEndocyclic (Major)40-60%
Strong Base Alkylationn-BuLi2.2-78 °C to 25 °CExocyclic (Mono)80-90%
Reductive AminationNaBH(OAc)31.50 °C to 25 °CExocyclic (Strict Mono)75-85%

Experimental Protocols

Protocol A: Direct Base-Mediated N-Alkylation (n-BuLi Method)

This protocol is engineered for rapid, direct N-alkylation using primary alkyl halides. The use of n-butyllithium at low temperatures provides excellent yields within short reaction times[3].

Self-Validating System (Quality Control): The successful generation of the lithioamino anion is visually self-validating; the solution transitions from colorless to a distinct reddish-brown upon the addition of n-BuLi[3]. If this color change does not occur, the system is likely contaminated with moisture, or the HCl salt was not fully neutralized.

Step-by-Step Methodology:

  • Neutralization & Freebasing: Suspend 4-methyl-2-pyridinamine hydrochloride (1.0 mmol) in anhydrous THF (5 mL) under an inert argon atmosphere. Add triethylamine (1.05 mmol) and stir for 30 minutes at 25 °C. Filter the precipitated triethylamine hydrochloride salt under inert conditions to isolate the free base in solution.

  • Deprotonation: Cool the THF solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise over 15 minutes. Observe the color change to reddish-brown, confirming anion formation. Stir for 30 minutes at 0 °C.

  • Alkylation: Re-cool the mixture to -78 °C. Add the desired alkyl halide (0.95 mmol, intentionally substoichiometric to prevent dialkylation) dissolved in 2 mL of anhydrous THF dropwise.

  • Propagation: Allow the reaction to naturally warm to 25 °C and stir for 2 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N-monoalkylated product.

Protocol B: Reductive Amination (Strict Mono-Alkylation)

When dialkylation must be completely suppressed, reductive amination is the superior choice.

Causality: The secondary amine product formed after the first alkylation is sterically hindered, and its lone pair remains delocalized into the pyridine ring. This makes it electronically incapable of forming a second imine intermediate, effectively halting the reaction at the mono-alkylated stage.

Step-by-Step Methodology:

  • Freebasing: Dissolve 4-methyl-2-pyridinamine hydrochloride (1.0 mmol) in anhydrous methanol (10 mL). Add sodium acetate (1.1 mmol) to neutralize the HCl salt.

  • Imine Formation: Add the target aldehyde (1.0 mmol) to the mixture. Stir at 25 °C for 2-4 hours. Self-Validation: The formation of the imine can be tracked via LC-MS (look for the [M+H]+ of the Schiff base). Do not proceed to reduction until the starting material is consumed.

  • Reduction: Cool the mixture to 0 °C. Carefully add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in small portions.

  • Completion: Stir the reaction mixture at 25 °C for 12 hours.

  • Workup: Quench with 1N NaOH (5 mL) to decompose boron complexes. Extract with Dichloromethane (3 x 15 mL). Dry over MgSO4, filter, and concentrate.

  • Purification: Purify by column chromatography or recrystallization.

Note on Modern Alternatives: Recent advances have also demonstrated metal-free N-alkylation of 2-aminopyridines using diketones and BF3·OEt2 via a decarboxylative pathway, offering a greener alternative to traditional alkyl halides.

Experimental Workflow Diagram

Workflow Step1 1. Neutralization (THF, TEA) Step2 2. Deprotonation (-78°C, n-BuLi) Step1->Step2 Step3 3. Alkylation (Alkyl Halide) Step2->Step3 Step4 4. Quench & Ext (NH4Cl, EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Step-by-step experimental workflow for direct base-mediated N-alkylation.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yields with 4-Methyl-2-pyridinamine hydrochloride

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine Hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine Hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the chemical causality behind common reaction failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.

Section 1: Fundamental Properties & Handling (FAQ)

Q: Why do my nucleophilic substitution and amide coupling reactions fail when using 4-Methyl-2-pyridinamine hydrochloride directly? A: The root cause is electronic. 4-Methyl-2-pyridinamine hydrochloride exists as a salt where the pyridine nitrogen is protonated. Because of resonance, the exocyclic amino group shares its lone pair with the electron-deficient pyridinium ring, drastically reducing its nucleophilicity. To restore reactivity, you must liberate the free base in situ using an excess of a non-nucleophilic base (e.g., DIPEA, Triethylamine) or perform a prior free-basing step to break the hydrochloride salt[1].

Q: How does the 4-methyl group affect the reactivity compared to unsubstituted 2-aminopyridine? A: The 4-methyl group is electron-donating via induction, which marginally increases the electron density on the pyridine ring. While this slightly improves the nucleophilicity of the exocyclic amine compared to unsubstituted 2-aminopyridine, it is still a fundamentally poor nucleophile. The steric hindrance from the 4-methyl group is negligible for reactions at the 2-amino position, meaning electronic activation of your electrophile remains the critical optimization parameter.

Section 2: Troubleshooting Key Reactions (Q&A)

Q: I am trying to couple this amine with a carboxylic acid, but standard EDC/HOBt gives <20% yield. How can I improve this? A: 2-Aminopyridines are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic system. Standard carbodiimides (EDC/DCC) often fail to provide enough electrophilic activation, leading to stalled reactions or unwanted side products [2]. Solution: Switch to uronium-based coupling reagents like HATU with an excess of DIPEA in THF or DMF. HATU generates a highly reactive Atabrine-like intermediate that forces the coupling. Alternatively, forming the acid chloride using POCl₃ or oxalyl chloride provides a highly electrophilic species that easily overcomes the poor nucleophilicity of the amine [2].

Q: When attempting a Buchwald-Hartwig cross-coupling with an aryl halide, my palladium catalyst seems to deactivate, and yields are abysmal. What is the mechanistic cause? A: The pyridine nitrogen in 4-methyl-2-pyridinamine strongly coordinates to palladium, forming stable, inactive off-cycle complexes (catalyst poisoning). To prevent this, you must use sterically demanding, electron-rich bidentate or biarylphosphine ligands. These bulky ligands outcompete the pyridine nitrogen for palladium coordination, stabilizing the active monomeric Pd(0) species and facilitating the crucial reductive elimination step [3]. Ligands such as Xantphos (a chelating bisphosphine with a large bite angle) or BrettPhos are highly recommended [3][4].

G A 4-Methyl-2-pyridinamine (Free Base) B Pd Catalyst (Standard Ligand) A->B Weak Ligand D Pd Catalyst (Bulky Ligand e.g., Xantphos) A->D Steric Shielding C Catalyst Poisoning (Pyridine-Pd Coordination) B->C E Productive Oxidative Addition & Reductive Elimination D->E F High Yield C-N Cross-Coupled Product E->F

Ligand steric shielding prevents Pd-deactivation by the pyridine nitrogen.

Section 3: Quantitative Data Summaries

To guide your experimental design, the following tables summarize the empirical performance of various reagents when reacting with 2-aminopyridine derivatives.

Table 1: Amide Coupling Optimization for 2-Aminopyridines [2]

Coupling Reagent Base Solvent Temp (°C) Time (h) Expected Yield (%)
DCC / DMAP TEA DMF 90 24 ~45
EDC·HCl / HOBt DIPEA THF 60 24 <50
HATU DIPEA THF RT 1.5 >90

| POCl₃ | Pyridine | THF | 0 to RT | 24 | ~60 |

Table 2: Buchwald-Hartwig Ligand Efficacy for 2-Aminopyridines [3][4]

Ligand Type Example Catalyst Precursor Base Yield Profile
Monodentate Phosphine PPh₃ Pd₂(dba)₃ NaOtBu Poor (<10%)
Biarylphosphine BrettPhos Pd(OAc)₂ NaOtBu Excellent (>85%)
Biarylphosphine RuPhos Pd₂(dba)₃ Cs₂CO₃ Excellent (>80%)

| Chelating Bisphosphine | Xantphos | Pd(OAc)₂ | K₃PO₄ | Very Good (~75%) |

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Amide Coupling using HATU

This protocol utilizes HATU to overcome the poor nucleophilicity of the amine.

  • Free-Basing (Self-Validation Step): Suspend 1.0 eq of 4-Methyl-2-pyridinamine hydrochloride in anhydrous THF (0.2 M). Add 3.0 eq of DIPEA. Validation: The cloudy suspension should become a clear solution within 10 minutes, confirming the successful liberation of the free base. If it remains cloudy, add an additional 0.5 eq of DIPEA.

  • Electrophile Activation: In a separate flask, dissolve 1.1 eq of the target carboxylic acid in THF. Add 1.2 eq of HATU and stir for 15 minutes at room temperature. Causality: This pre-activation forms the highly reactive active ester before introducing the poor nucleophile, preventing side reactions.

  • Coupling: Dropwise, add the activated acid solution to the free-based amine solution. Stir at room temperature for 1.5 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Suspend Amine HCl Salt Step2 2. Add DIPEA (Free-basing) Step1->Step2 Step3 3. Pre-activate Acid with HATU Step2->Step3 Step4 4. Combine & Stir at RT Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Step-by-step workflow for HATU-mediated amide coupling.

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol uses Xantphos to prevent catalyst poisoning.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of aryl halide, 1.2 eq of 4-Methyl-2-pyridinamine hydrochloride, 0.05 eq of Pd(OAc)₂, 0.10 eq of Xantphos, and 3.0 eq of K₃PO₄. Causality: 3.0 eq of base is required—1 eq to neutralize the hydrochloride salt, and 2 eq to drive the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M) and seal the flask.

  • Reaction & Validation: Heat to 100 °C for 12 hours. Validation: Monitor the reaction color. A clear yellow/orange solution indicates a healthy, active catalytic cycle. A rapid shift to a persistent black precipitate indicates catalyst decomposition (palladium black) due to oxygen ingress or ligand failure.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst, and concentrate. Purify via flash column chromatography.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
Optimization

Troubleshooting incomplete conversion of 4-Methyl-2-pyridinamine hydrochloride

Welcome to the technical support center for 4-Methyl-2-pyridinamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-2-pyridinamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with the use of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful conversion of 4-Methyl-2-pyridinamine hydrochloride in your synthetic applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete conversion when using 4-Methyl-2-pyridinamine hydrochloride?

A1: Incomplete conversions often stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction's progress.

  • Reagent Quality and Stoichiometry: The purity of reagents and incorrect molar ratios are critical factors.

  • Catalyst Issues (for cross-coupling reactions): Catalyst poisoning or decomposition is a frequent culprit, especially in reactions like the Buchwald-Hartwig amination. The pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1]

  • Poor Solubility: The hydrochloride salt may have limited solubility in certain organic solvents, affecting its availability to react.

Q2: How can I best monitor the progress of my reaction involving 4-Methyl-2-pyridinamine hydrochloride?

A2: The choice of monitoring technique depends on the specific reaction.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the consumption of starting material and the formation of the product.[2][3] GC is particularly useful for volatile pyridine derivatives.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of new signals corresponding to the product and the disappearance of starting material signals.

Q3: My reaction has stalled. What are the immediate steps I should take?

A3: If you observe that your reaction is no longer progressing:

  • Verify Reagent Integrity: Ensure all reagents, especially catalysts and bases, have not degraded.

  • Increase Temperature: Gently increasing the reaction temperature can sometimes overcome a kinetic barrier. However, be cautious of potential side reactions or decomposition at higher temperatures.[1]

  • Add More Catalyst/Reagent: In some cases, a stalled reaction can be revived by adding a fresh portion of the limiting reagent or catalyst.

II. In-Depth Troubleshooting Guide

This guide is structured to address specific symptoms of incomplete conversion, providing potential causes and actionable solutions.

Symptom 1: Low Yield of Desired Product with Significant Starting Material Remaining

This is a common issue that points to problems with reaction kinetics or equilibrium.

The chosen temperature, time, or solvent may not be optimal for the specific transformation.

Troubleshooting Protocol:

  • Temperature Screening:

    • If the reaction is being run at room temperature, consider increasing it in 10-20°C increments. Many coupling reactions require heating to 80-110°C to proceed efficiently.[1]

    • Conversely, if high temperatures are being used, consider if thermal decomposition of a reagent or catalyst could be the issue.[1]

  • Time Study:

    • Extend the reaction time. Take aliquots at regular intervals (e.g., every 2-4 hours) and analyze by TLC, HPLC, or GC to determine if the reaction is slowly progressing.

  • Solvent Selection:

    • The solubility of 4-Methyl-2-pyridinamine hydrochloride can be a limiting factor. While it is soluble in DMF, it is also hygroscopic.[4][5]

    • For coupling reactions, polar aprotic solvents like DMF or NMP can be effective. However, in some cases, less polar solvents like toluene or dioxane are preferred, especially in Buchwald-Hartwig aminations to prevent inhibition by salt byproducts.[1][6]

Data-Driven Solvent and Temperature Optimization:

Solvent Temperature (°C) Observed Conversion (Hypothetical) Notes
Toluene8030%Starting material solubility may be an issue.
Toluene11065%Improved conversion with heat.
Dioxane10075%Good balance of solubility and reactivity.
DMF8085%Higher polarity improves solubility.
DMF11070%Potential for side reactions or decomposition at higher temperatures.

In reactions like Buchwald-Hartwig or Ullmann couplings, the catalyst's health is paramount.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Organometallic catalysts are sensitive to air and moisture.[1]

  • Ligand Choice:

    • The ligand stabilizes the metal center and facilitates the catalytic cycle. For challenging substrates like pyridines, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to prevent catalyst poisoning by the pyridine nitrogen.[1]

  • Catalyst Loading:

    • If a low catalyst loading is being used, consider increasing it. Sluggish reactions may benefit from higher catalyst concentrations.[6]

  • Visual Inspection:

    • The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[1]

Troubleshooting Workflow for Catalyst-Related Issues:

Caption: Troubleshooting workflow for catalyst-related issues.

Symptom 2: Formation of Unexpected Byproducts

The presence of significant byproducts indicates that side reactions are competing with the desired transformation.

The pyridine ring itself can participate in side reactions under certain conditions.

Troubleshooting Protocol:

  • Protecting Groups:

    • If the reaction conditions are harsh, consider protecting the pyridine nitrogen. However, this adds extra steps to the synthesis.

  • Reaction Temperature:

    • High temperatures can lead to undesired side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

  • Base Selection:

    • The choice of base is crucial. A base that is too strong might deprotonate other acidic protons in the molecule, leading to side products.[1] Conversely, a base that is too weak may not facilitate the desired reaction.[1]

4-Methyl-2-pyridinamine hydrochloride or the desired product may be unstable under the reaction conditions.

Troubleshooting Protocol:

  • Literature Review:

    • Consult the literature for the known stability of your starting material and product under the planned reaction conditions. 4-Methyl-2-pyridinamine is stable under normal conditions but is hygroscopic and should be stored in a dark place under an inert atmosphere.[4][5][7]

  • Control Experiments:

    • Run control experiments by subjecting the starting material and the purified product to the reaction conditions in the absence of one of the key reagents to assess their stability.

Symptom 3: Difficulty in Product Isolation and Purification

Even with good conversion, challenges in isolating the final product can impact the overall success of the synthesis.

The product may have unexpected solubility properties, making extraction and purification difficult.

Troubleshooting Protocol:

  • pH Adjustment:

    • The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~7.48) means the product's solubility will be pH-dependent.[4][5] Adjusting the pH of the aqueous layer during workup can facilitate extraction into an organic solvent.

  • Solvent Screening for Purification:

    • Systematically screen different solvent systems for column chromatography to achieve optimal separation of the product from residual starting material and byproducts.

III. Analytical Protocols for Reaction Monitoring

Accurate monitoring is key to effective troubleshooting.

Protocol 1: Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Eluent Selection: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve good separation (Rf of product ~0.3-0.5).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate or iodine can also be effective.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

  • Detection: UV detection at a wavelength where the starting material and product have significant absorbance.

  • Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Reaction Monitoring Workflow:

Caption: A general workflow for monitoring reaction progress.

By systematically addressing these potential issues, researchers can significantly improve the conversion rates and overall success of their reactions involving 4-Methyl-2-pyridinamine hydrochloride.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • ACS Publications. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry.
  • ChemicalBook. (2026). 4-Methylpyridin-2-amine | 695-34-1.
  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine CAS#: 695-34-1.
  • Thermo Fisher Scientific. (n.d.). 4-Methyl-2-pyridinamine hydrochloride Safety Data Sheet.

Sources

Troubleshooting

Minimizing side reactions during 4-Methyl-2-pyridinamine hydrochloride coupling

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine hydrochloride. As a Senior Application Scientist, I have designed this portal to address the unique chemical challenges associated with this specific bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine hydrochloride. As a Senior Application Scientist, I have designed this portal to address the unique chemical challenges associated with this specific building block.

4-Methyl-2-pyridinamine (also known as 2-amino-4-methylpyridine) is a highly valuable scaffold in drug discovery, particularly for kinase inhibitors[1]. However, its behavior in coupling reactions is notoriously difficult. The exocyclic amine is electronically deactivated by the pyridine ring, the endocyclic nitrogen acts as a competing nucleophile and a potent catalyst poison, and the hydrochloride salt formulation requires precise handling to prevent reagent degradation.

Below is our comprehensive troubleshooting guide, complete with mechanistic causality, self-validating protocols, and quantitative data to ensure your coupling reactions succeed on the first attempt.

Part 1: Knowledge Base & Troubleshooting FAQs

Section A: Amide Bond Formation

Q1: Why is my amide coupling yield so low, and why am I seeing multiple spots on my TLC plate? Causality: 4-Methyl-2-pyridinamine is an ambident nucleophile. The lone pair on the exocyclic nitrogen (-NH2) is delocalized into the electron-deficient pyridine ring via resonance. This significantly reduces its nucleophilicity compared to standard aliphatic amines or anilines. Consequently, the endocyclic pyridine nitrogen—which retains its sp2 lone pair orthogonal to the pi system—can competitively attack the activated electrophile. This leads to unwanted endocyclic N-acylation or di-acylation (imide formation)[1]. Solution: You must use a highly reactive coupling reagent (e.g., HATU) to drive the kinetic formation of the exocyclic amide before thermodynamic side reactions occur.

Q2: How does the hydrochloride salt affect the coupling, and how should I mitigate it? Causality: The HCl salt makes the reagent highly stable and water-soluble, but it renders the amine entirely non-nucleophilic. If the base is added simultaneously with the carboxylic acid and the coupling reagent, local pH gradients will cause the highly reactive activated ester to hydrolyze before the amine is fully free-based. Solution: Always pre-stir the 4-Methyl-2-pyridinamine HCl with an excess of a non-nucleophilic base (like DIPEA) for at least 15-30 minutes before introducing the activated carboxylic acid.

AmideCoupling Start 4-Methyl-2-pyridinamine HCl FreeBase Free Base Generation (Requires DIPEA/TEA) Start->FreeBase Neutralization Target Desired Exocyclic Amide (Kinetic & Thermodynamic) FreeBase->Target Optimal Nucleophilic Attack Side1 Endocyclic N-Acylation (Side Reaction) FreeBase->Side1 Ring N-Attack (Steric/Electronic) ActivatedAcid Activated Carboxylic Acid (e.g., HATU intermediate) ActivatedAcid->Target Coupling Side3 Hydrolysis of Activated Acid (Trace Water/Poor Base) ActivatedAcid->Side3 Moisture Side2 Di-acylation / Imide (Excess Reagent) Target->Side2 Excess Electrophile

Reaction pathways and competing side reactions in 2-aminopyridine amide coupling.

Section B: Buchwald-Hartwig Cross-Coupling

Q3: My Pd-catalyzed amination stalls at 10-15% conversion. What is happening to the catalyst? Causality: 2-Aminopyridines are notorious for acting as bidentate ligands. During the catalytic cycle, after the oxidative addition of the aryl halide, the 2-aminopyridine can coordinate to the Palladium center via both the exocyclic amine and the endocyclic pyridine nitrogen. This forms a thermodynamically stable, catalytically dead chelate complex. This phenomenon irreversibly shuts down the catalytic cycle (catalyst poisoning)[2]. Solution: Employ sterically demanding pre-catalysts like Pd-PEPPSI-IPentCl or bulky phosphine ligands (e.g., tBuBrettPhos). The massive steric bulk of the 3-pentyl substituents on the NHC ligand creates a physical shield around the Pd center, preventing the bidentate coordination of the pyridine nitrogen and forcing the reaction through the desired reductive elimination pathway[2][3].

BHCoupling PdCat Pd Precatalyst ActivePd Active Pd(0) Species PdCat->ActivePd Activation OxAdd Oxidative Addition Complex ActivePd->OxAdd + Aryl Halide Poisoned Irreversible Binding (Catalyst Poisoning by Pyridine N) OxAdd->Poisoned Standard Ligands (Strong N-Pd Coordination) Success Product Formation (Bulky Ligands e.g., PEPPSI-IPentCl) OxAdd->Success Sterically Hindered Ligands (Prevents N-coordination)

Catalyst poisoning vs. successful cross-coupling using sterically hindered ligands.

Part 2: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

SOP 1: Regioselective HATU-Mediated Amide Coupling

Rationale: HATU provides rapid activation of the carboxylic acid, outcompeting the slow hydrolysis side-reaction, while DIPEA ensures complete free-basing of the HCl salt without acting as a competing nucleophile[1].

  • Free-Basing the Amine: Suspend 4-Methyl-2-pyridinamine HCl (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Validation Checkpoint: The cloudy white suspension must transition to a completely clear, pale-yellow solution within 15 minutes. If particulates remain, the salt is not fully neutralized; add an additional 0.5 eq of DIPEA.

  • Electrophile Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes.

    • Validation Checkpoint: The solution will turn a distinct yellow/orange color, confirming the formation of the active OAt ester.

  • Coupling: Transfer the activated ester solution dropwise into the free-based amine solution. Stir at room temperature for 12 hours.

  • Reaction Quench & QC: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc.

    • Validation Checkpoint: Perform LC-MS on the organic layer. You must observe the [M+H]+ peak of the target exocyclic amide. If a peak corresponding to [M+H+Acyl]+ is observed, di-acylation has occurred due to excess electrophile.

SOP 2: Buchwald-Hartwig Amination using Pd-PEPPSI-IPentCl

Rationale: The IPentCl ligand's extreme steric bulk prevents the endocyclic nitrogen of the aminopyridine from coordinating to the palladium, completely bypassing the catalyst poisoning pathway[2][3].

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 4-Methyl-2-pyridinamine HCl (1.2 eq), the aryl halide (1.0 eq), NaOtBu (3.5 eq - extra base required to neutralize the HCl salt), and Pd-PEPPSI-IPentCl (2 mol%).

  • Degassing (Critical Step): Add anhydrous, degassed DME (0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: During the final thaw, no gas bubbles should evolve from the solvent, confirming a strictly anaerobic environment.

  • Catalytic Heating: Heat the reaction to 80 °C for 4-6 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale suspension to a dark brown/black homogeneous solution within the first 30 minutes, indicating the successful generation of the active Pd(0) species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for column chromatography.

Part 3: Quantitative Data Center

The following table summarizes the expected outcomes when utilizing various reagent systems with 4-Methyl-2-pyridinamine HCl, allowing you to easily compare and select the optimal conditions for your workflow.

Coupling Reaction TypeReagent / Catalyst SystemBase (Equivalents)SolventTypical YieldPrimary Side Reaction / Failure Mode
Amide Coupling EDC·HCl / HOBtTEA (2.0 eq)DCM30 - 45%Ester hydrolysis, unreacted starting material
Amide Coupling HATUDIPEA (3.0 eq)DMF75 - 90%Trace di-acylation (if acid is in large excess)
B-H Amination Pd2(dba)3 / XPhos Cs2​CO3​ (3.0 eq)Dioxane< 20%Severe catalyst poisoning (bidentate chelation)
B-H Amination Pd-PEPPSI-IPentClNaOtBu (3.5 eq)DME80 - 95%None significant (Steric shielding successful)

References

  • Title: Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors Source: Benchchem URL
  • Title: Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions Source: YorkSpace URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL

Sources

Optimization

Technical Support Center: Stabilizing Solutions of 4-Methyl-2-pyridinamine Hydrochloride

Welcome to the technical support guide for 4-Methyl-2-pyridinamine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methyl-2-pyridinamine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge and techniques to prevent the oxidative degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of 4-Methyl-2-pyridinamine hydrochloride solutions.

Q1: My solution of 4-Methyl-2-pyridinamine hydrochloride, which was initially colorless, has turned yellow or brown. What is happening and how can I fix it?

A1: Probable Cause & Solution

A color change is a primary indicator of oxidative degradation. Aromatic amines, including pyridinamine derivatives, are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, heat, or the presence of trace metal ions.[1] The colored byproducts are typically polymeric or quinone-like species resulting from the coupling of oxidized intermediates.

Troubleshooting Workflow:

To diagnose and resolve this issue, follow these steps.

G start Solution Discolored? check_light Is the solution protected from light? start->check_light use_amber Action: Store solution in an amber vial or wrap container in aluminum foil. check_light->use_amber No check_atmosphere Was the solvent deoxygenated and stored under an inert atmosphere? check_light->check_atmosphere Yes use_amber->check_atmosphere implement_inert Action: Prepare fresh solution using deoxygenated solvents and purge headspace with N2 or Ar. check_atmosphere->implement_inert No check_temp What is the storage temperature? check_atmosphere->check_temp Yes implement_inert->check_temp store_cold Action: Store solution at 2-8°C. Avoid freeze-thaw cycles if possible. check_temp->store_cold Above 8°C check_additives Are antioxidants or chelating agents being used? check_temp->check_additives 2-8°C store_cold->check_additives add_stabilizers Action: Consider adding an antioxidant (e.g., BHT) or a chelator (e.g., EDTA). check_additives->add_stabilizers No end_node Stable Solution check_additives->end_node Yes add_stabilizers->end_node G Amine Aromatic Amine (R-NH₂) Radical Amino Radical (R-NH•) Amine->Radical Initiation (Light, Heat, Metal) Peroxy Peroxy Radical (R-NHOO•) Radical->Peroxy + O₂ Oxygen O₂ Peroxy->Amine Propagation (Attacks another Amine) Degradation Degradation Products Peroxy->Degradation StableRadical Stable Radical (A•) Peroxy->StableRadical + Antioxidant (A-H) (Termination) Antioxidant Antioxidant (A-H)

Caption: Simplified mechanism of amine oxidation and antioxidant intervention.

Q4: How does pH affect the stability of 4-Methyl-2-pyridinamine hydrochloride in solution?

A4: The pH of an aqueous solution is a critical factor in the stability of many pharmaceutical compounds. [2]For 4-Methyl-2-pyridinamine hydrochloride, pH influences stability in two main ways:

  • Oxidation Rate: The rate of oxidation can be pH-dependent. Generally, oxidative degradation is more prevalent at neutral or slightly basic pH. [2]Maintaining a slightly acidic pH can help slow down these reactions.

  • Hydrolysis: While the primary concern is oxidation, extreme pH values (both highly acidic and highly alkaline) can catalyze the hydrolysis of certain functional groups, although this is less of a concern for this specific molecule compared to esters or amides. [3] For most applications, maintaining a pH within the range of 4-6 is advisable for optimal stability.

pH RangePotential Stability IssuesRecommendation
< 4 Generally stable, but extreme acidity may not be suitable for all applications.Buffer if necessary for experimental compatibility.
4 - 6 Optimal Stability. The protonated form is prevalent, reducing susceptibility to oxidation.Recommended range for stock solutions.
7 Increased rate of oxidation may be observed.Use with caution; prepare fresh and use quickly.
> 8 Significantly faster degradation due to oxidation.Avoid. The free base is more prone to oxidation.
Caption: Table 1. Influence of pH on Solution Stability.
Q5: What is the most effective way to remove dissolved oxygen from my solvents?

A5: The most common and effective method for deoxygenating solvents in a research setting is sparging with an inert gas. [4]This involves bubbling a steady stream of a high-purity inert gas, such as nitrogen (N₂) or argon (Ar), through the solvent for 15-30 minutes. [5][6]The inert gas physically displaces the dissolved oxygen. [5]After sparging, the solvent should be kept under a blanket of the inert gas to prevent oxygen from re-dissolving.

Q6: Which antioxidants are recommended, and at what concentrations?

A6: The choice of antioxidant depends on solvent compatibility and the nature of your experiment. Aromatic amine and phenolic antioxidants are excellent choices. [7][8][9]

Antioxidant Recommended Concentration Mechanism Solvent Compatibility
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v) Radical Scavenger (Phenolic) High in organic solvents; lower in aqueous.
Ascorbic Acid (Vitamin C) 0.05 - 0.2% (w/v) Reducing Agent, Radical Scavenger High in aqueous solutions; low in non-polar organic.
Propyl Gallate 0.005 - 0.05% (w/v) Radical Scavenger (Phenolic) Good in both aqueous and organic solvents.
Caption: Table 2. Recommended Antioxidants for Stabilization.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a solution of 4-Methyl-2-pyridinamine hydrochloride with enhanced stability against oxidative degradation.

Materials:

  • 4-Methyl-2-pyridinamine hydrochloride

  • Solvent (e.g., Deionized water, PBS, Ethanol)

  • Antioxidant of choice (e.g., BHT, see Table 2)

  • EDTA disodium salt (optional chelator)

  • High-purity Nitrogen (N₂) or Argon (Ar) gas with a sparging tube

  • Sterile, amber glass vial with a PTFE-lined screw cap or septum seal

  • Magnetic stirrer and stir bar

Workflow Diagram:

G start Start: Prepare Stabilized Solution step1 1. Prepare Solvent: Add chosen solvent to a clean flask. start->step1 step2 2. Deoxygenate Solvent: Sparge with N₂ or Ar for 20-30 min. step1->step2 step3 3. Add Stabilizers: Add antioxidant (e.g., BHT) and optional chelator (EDTA) to the deoxygenated solvent. Dissolve completely. step2->step3 step4 4. Add Compound: Weigh and add 4-Methyl-2-pyridinamine HCl. Dissolve while maintaining a gentle N₂/Ar stream over the surface. step3->step4 step5 5. Transfer & Seal: Quickly transfer the final solution to an amber vial. step4->step5 step6 6. Purge Headspace: Flush the vial's headspace with N₂ or Ar for 30 seconds. step5->step6 step7 7. Seal & Store: Seal the vial tightly. step6->step7 end_node Store at 2-8°C, protected from light. step7->end_node

Caption: Experimental workflow for preparing a stabilized solution.

Procedure:

  • Solvent Preparation: Dispense the required volume of solvent into a clean, dry flask equipped with a magnetic stir bar.

  • Deoxygenation: Insert a sparging tube (e.g., a long needle or glass pipette) below the solvent surface. Bubble N₂ or Ar gas through the solvent at a moderate rate for 20-30 minutes to displace dissolved oxygen. [4][10]3. Add Stabilizers (Optional but Recommended): While maintaining a gentle stream of inert gas over the solvent's surface (blanketing), add your chosen antioxidant (e.g., BHT to 0.05%) and a chelating agent like EDTA (e.g., to 0.01%) to sequester trace metal ions. Stir until fully dissolved.

  • Dissolve Compound: Weigh the required amount of 4-Methyl-2-pyridinamine hydrochloride and add it to the stabilized solvent. Continue stirring under an inert gas blanket until the compound is completely dissolved.

  • Storage: Working quickly, transfer the solution into a pre-cleaned amber glass vial. Flush the headspace of the vial with N₂ or Ar for about 30 seconds before sealing it tightly with a PTFE-lined cap.

  • Label and Store: Clearly label the vial with the contents, concentration, and date of preparation. Store the solution in a refrigerator at 2-8°C. [11] By following this comprehensive guide, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and reliability of your experimental results.

References

  • Kintek Solution. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres. [Link]

  • Linde Gas. Inerting. [Link]

  • Wikipedia. Inert gas. [Link]

  • Song, Y. Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. [Link]

  • LookChem. High-Performance Liquid Aromatic Amine Antioxidant: Your Trusted Supplier. [Link]

  • Avanti Polar Lipids. How Can I Protect My Lipid From Oxidation?. [Link]

  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. [Link]

  • S D Fine-Chem Limited. Chemwatch MSDS 2671-2. [Link]

  • BOC. Inerting in the chemical industry. [Link]

  • Marinova, E., Georgiev, L., Totseva, I., Seizova, K., & Milkova, T. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31, 5-13. [Link]

  • OpenRiver. An Analysis of Aromatic Imine Antioxidant and Antibacterial Properties. [Link]

  • Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS 2-AMINO PYRIDINE. [Link]

  • Nimse, S. B., & Pal, D. (2015). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 20(7), 13373–13411. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for Pyridine. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 10(2), 123-130. [Link]

  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(10), 4700-4710. [Link]

  • Gurczynski, M., et al. (1986). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUS COMPOUNDS. Polish Journal of Chemistry, 60(1-3), 199-204. [Link]

  • Möhle, S., et al. (2017). Charged Tags for the Identification of Oxidative Drug Metabolites Based on Electrochemistry and Mass Spectrometry. ChemistryOpen, 6(5), 603-607. [Link]

  • Atticus LLC. The Effect of Water pH on Pesticide Effectiveness. [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • PubChem. 4-Methylpyrimidin-2-ol hydrochloride. [Link]

  • Rebane, R., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • Li, X., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 26(22), 6982. [Link]

  • National Institute of Standards and Technology. 2-Pyridinamine, 4-methyl-. [Link]

  • Mol-Instincts. 4-methyl-2-pyridinamine. [Link]

  • Taylor & Francis. 4-methylpyridine – Knowledge and References. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-2-pyridinamine Hydrochloride Solubility

Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the challenge of utilizing amine hydrochloride salts in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the challenge of utilizing amine hydrochloride salts in organic synthesis. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline hydrochloride) is highly valued as a building block in pharmaceutical chemistry. However, its salt form presents significant solubility hurdles in low-dielectric organic solvents.

This guide is engineered by our Senior Application Scientists to provide you with field-proven, mechanistically sound troubleshooting strategies to overcome these solubility barriers.

Diagnostic Decision Tree

Before altering your reaction parameters, it is critical to determine whether your synthetic step can tolerate aqueous workup or if it requires strictly anhydrous conditions. Use the workflow below to select the optimal solubilization strategy.

Troubleshooting Start 4-Methyl-2-pyridinamine HCl Insoluble in Organic Solvent CheckWater Are aqueous conditions tolerated? Start->CheckWater FreeBase Ex-situ Free-Basing (Aqueous Extraction) CheckWater->FreeBase Yes InSitu In-situ Neutralization (Anhydrous) CheckWater->InSitu No Success1 Homogeneous Free Amine in DCM/EtOAc FreeBase->Success1 Phase Separation BaseChoice Add Organic/Inorganic Base (Et3N, DIPEA, Cs2CO3) InSitu->BaseChoice SolventChoice Use Polar Aprotic Solvent (DMF, NMP, DMSO) BaseChoice->SolventChoice Success2 Homogeneous Reaction Mixture SolventChoice->Success2

Decision tree for troubleshooting the solubility of 4-Methyl-2-pyridinamine hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why does 4-Methyl-2-pyridinamine hydrochloride "oil out" or form a stubborn suspension in solvents like Dichloromethane (DCM) or Toluene?

The Causality: Amine hydrochloride salts possess high crystal lattice energies and strong ionic dipole interactions. While these properties make them highly soluble in water, they prevent solvation by non-polar or low-dielectric organic solvents[1]. When you attempt to dissolve this salt in DCM or toluene, the solvent cannot overcome the lattice energy. Occasionally, the salt may absorb trace moisture and melt into a hygroscopic "goo" (oiling out) rather than forming a true solution[2].

The Solution: You must convert the salt to its neutral free base form (4-Methyl-2-pyridinamine). By neutralizing the hydrochloride, the resulting free amine becomes highly soluble in a wide range of organic solvents[2].

Experimental Protocol 1: Ex-Situ Free-Basing (Aqueous Extraction)

Use this self-validating protocol to isolate the highly soluble free amine prior to your reaction.

  • Suspension: Suspend 4-Methyl-2-pyridinamine hydrochloride in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v) in a round-bottom flask.

  • Neutralization: While stirring vigorously, add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH dropwise. Monitor the aqueous layer until it reaches a pH > 9. (Self-validation: The disappearance of the solid suspension and clarification of the organic layer indicates successful neutralization).

  • Separation: Transfer the mixture to a separatory funnel and allow the phases to separate completely.

  • Extraction: Collect the organic (bottom) layer containing the free 4-Methyl-2-pyridinamine. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Q2: My reaction requires strictly anhydrous conditions, so I cannot perform an aqueous free-basing workup. How can I solubilize the salt directly in the reactor?

The Causality: If water is strictly prohibited, you must perform an in-situ neutralization . The conjugate acid of 4-Methyl-2-pyridinamine has a pKa of approximately 6.85 to 7.48[3][4]. To thermodynamically drive the equilibrium toward the soluble free amine, you must introduce an auxiliary base with a pKa at least 2-3 units higher than the substrate.

The Solution: Add a tertiary amine or a mild inorganic base directly to the reaction mixture alongside a polar aprotic solvent.

Quantitative Base Selection Guide:

Base pKa (Conjugate Acid) Recommended Equivalents Solubility in Organics Best Use Case
Triethylamine (Et₃N) ~10.75 1.2 - 1.5 High (Miscible) General acylations and SNAr reactions.
N,N-Diisopropylethylamine (DIPEA) ~11.4 1.2 - 1.5 High (Miscible) Alkylations where base nucleophilicity must be minimized.
Potassium Carbonate (K₂CO₃) ~10.3 2.0 - 3.0 Low (Heterogeneous) Reactions requiring strict removal of amine byproducts via filtration.

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | 1.5 - 2.0 | Moderate (in DMF/NMP) | Palladium-catalyzed cross-couplings. |

Q3: I am performing a Buchwald-Hartwig cross-coupling. Which solvent and base combination will keep the active amine in solution without poisoning the Pd catalyst?

The Causality: Palladium-catalyzed aminations are highly sensitive to coordinating species. If you use a tertiary amine (like Et₃N) to neutralize the hydrochloride salt, the tertiary amine can competitively bind to the Palladium center, stalling the catalytic cycle.

The Solution: Utilize Cesium Carbonate (Cs₂CO₃) or Sodium tert-Butoxide (NaOtBu) suspended in a polar aprotic solvent like DMF, NMP, or 1,4-Dioxane . These bases will abstract the HCl from 4-Methyl-2-pyridinamine hydrochloride, generating the soluble free amine and an insoluble inorganic salt byproduct (e.g., CsCl), which does not interfere with the Pd catalyst.

Mechanism Salt Amine·HCl Salt (Solid Suspension) Base Add Base (pKa > 9) e.g., Cs2CO3 Salt->Base Deprotonation FreeAmine Free Amine (Solvated) Base->FreeAmine Byproduct Inorganic Salt (Precipitate) Base->Byproduct Product Coupled Product (C-N Bond) FreeAmine->Product Pd Catalyst + Electrophile

Mechanistic pathway of in-situ neutralization and subsequent electrophilic coupling.

Q4: Can I just heat the reaction to force the hydrochloride salt into solution?

Answer: Heating provides a kinetic advantage by increasing the rate of dissolution, but it rarely solves the thermodynamic problem of a highly polar salt in a non-polar solvent[2]. While gentle warming might dissolve trace amounts, the compound will likely precipitate out upon cooling. Furthermore, prolonged heating of amine hydrochlorides in certain solvents can lead to unwanted side reactions or degradation. Chemical modification (free-basing) or co-solvent systems (adding 5-10% DMSO or Methanol to disrupt the crystal lattice) are much more reliable solutions[2].

References

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents.
  • 10.8: Amines as Bases - Chemistry LibreTexts. Available at: [Link]

  • 2-Amino-4-methyl pyridine Physico-chemical Properties - ChemBK. Available at: [Link]

  • 2-Amino-4-methylpyridine Chemical Properties - Shandong Kunda Biotechnology Co Ltd. Available at: [Link]

Sources

Optimization

Handling, storage, and moisture sensitivity of 4-Methyl-2-pyridinamine hydrochloride

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine hydrochloride (also known as 2-Amino-4-methylpyridine hydrochloride, CAS: 22282-63-9). As a Senior Application Scientist, I have designed this portal to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-2-pyridinamine hydrochloride (also known as 2-Amino-4-methylpyridine hydrochloride, CAS: 22282-63-9).

As a Senior Application Scientist, I have designed this portal to move beyond basic safety data and provide you with the mechanistic reasoning behind handling protocols. Working with amine hydrochloride salts requires a deep understanding of their physical chemistry. This guide synthesizes field-proven insights to help you troubleshoot, recover, and optimize your workflows when dealing with this highly moisture-sensitive building block.

Part 1: The Causality of Moisture Sensitivity

To master the handling of 4-Methyl-2-pyridinamine hydrochloride, one must understand why it behaves the way it does.

The free base form of 4-Methyl-2-pyridinamine (CAS: 695-34-1) is often converted into a hydrochloride salt to prevent rapid air oxidation and to improve solubility in polar solvents for biological assays. However, this salt formation introduces a critical vulnerability: severe hygroscopicity .

The protonated pyridinium/amine nitrogen and the chloride counterion create a highly polar crystal lattice. These ions act as strong hydrogen-bond acceptors and donors, giving the salt a high affinity for atmospheric water vapor. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the compound undergoes deliquescence —it absorbs enough moisture from the air to dissolve itself, forming a concentrated, corrosive aqueous film [1]. This not only alters the physical state of the chemical (causing clumping) but drastically skews its effective molar mass, leading to catastrophic stoichiometric failures in sensitive reactions [2].

MoisturePathway A Dry Amine HCl Salt (Crystalline Solid) B Exposure to Ambient Humidity (> Critical RH) A->B C Surface Adsorption (H-bonding with Cl-) B->C D Deliquescence (Liquid Film Formation) C->D E Stoichiometric Error (Mass Increase) D->E F Hydrolytic & Oxidative Degradation D->F

Caption: Mechanistic pathway of moisture-induced degradation and stoichiometric failure.

Part 2: Troubleshooting Guides & FAQs

Q1: My batch of 4-Methyl-2-pyridinamine hydrochloride has turned into a sticky, clumpy mass. Is the reagent ruined? A: Not necessarily, but it cannot be used "as is." The clumping is a classic sign of deliquescence. If the compound has not discolored (remains white to pale off-white), the chemical integrity of the aminopyridine ring is likely intact. However, weighing the clumpy mass directly will result in severe stoichiometric errors because you are weighing an unknown mass of water alongside the salt. You must desiccate the reagent before use (See Protocol 1).

Q2: I am observing inconsistent yields in my Buchwald-Hartwig cross-coupling aminations using this salt. What is going wrong? A: Inconsistent yields with moisture-sensitive amine hydrochlorides are almost always traced back to water contamination. Trace water introduced by the wet salt can rapidly quench sensitive palladium catalysts or hydrolyze your electrophile. Solution: You must weigh the salt in a glovebox (See Protocol 2) and ensure the use of an appropriate, dry base (e.g., NaOtBu or LiHMDS) in your reaction mixture to liberate the free amine in situ while scavenging the HCl.

Q3: The powder was white when I bought it, but now it has a brownish tint. Can I still use it? A: Discoloration indicates oxidative degradation. While the hydrochloride salt is more stable to oxidation than the free base, the presence of adsorbed water creates a localized aqueous micro-environment that facilitates the oxidation of the electron-rich aminopyridine ring over time. If the powder is brown, it is highly recommended to discard it [3]. Oxidized impurities, even in trace amounts, can act as potent ligands that poison transition metal catalysts.

Part 3: Quantitative Data & Storage Specifications

To ensure reproducibility, environmental controls must be strictly maintained. Below is a summary of the physical properties and required storage conditions.

ParameterSpecification / ObservationMechanistic Rationale
Appearance (Dry) White to pale-yellow crystalline powderIndicates an intact, unoxidized aromatic system.
Appearance (Wet) Sticky, clumpy, or deliquescent liquidHydrogen bonding with H₂O has disrupted the crystal lattice.
Storage Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available for oxidative degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents exposure to both atmospheric moisture and oxygen.
Container Tightly sealed, PTFE-lined septumStandard rubber septa are permeable to moisture over long-term storage.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: if a step fails, the physical state of the compound will immediately indicate the failure (e.g., failure to achieve a free-flowing powder in Protocol 1 indicates an insufficient vacuum).

Protocol 1: Desiccation and Recovery of Moisture-Compromised Salt

Use this protocol to recover clumpy, non-discolored salt.

  • Transfer: Move the clumpy salt to a pre-weighed, oven-dried Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line (< 0.1 Torr). Apply the vacuum slowly to prevent the sudden expansion of trapped air pockets, which can cause the powder to "bump" into the manifold.

  • Thermal Desorption: Once under full vacuum, gently heat the flask in an oil bath at 40–50 °C for 12 to 24 hours.

    • Causality: Gentle heating provides the exact kinetic energy required to break the hydrogen bonds between the water molecules and the chloride lattice, without providing enough thermal energy to degrade the aminopyridine ring.

  • Validation: The salt should transform back into a free-flowing powder. If it remains clumpy, increase the vacuum time.

  • Inert Backfill: Backfill the Schlenk flask with dry argon or nitrogen. Quickly transfer the flask to a glovebox for long-term storage.

Protocol 2: Precision Handling under Inert Atmosphere

Use this protocol to prevent moisture uptake during reaction setup.

  • Atmosphere Verification: Ensure the glovebox atmosphere is maintained at < 1 ppm H₂O and < 1 ppm O₂.

  • Transfer: Bring the sealed container of 4-Methyl-2-pyridinamine hydrochloride into the glovebox via the antechamber, performing at least three complete vacuum/purge cycles.

  • Weighing: Using an analytical balance inside the glovebox, weigh the exact required mass directly into an oven-dried reaction vial.

  • Sealing: Seal the reaction vial with a PTFE-lined septum cap before removing it from the glovebox.

    • Causality: PTFE provides a superior moisture barrier compared to standard silicone/rubber septa, ensuring the salt remains perfectly anhydrous during transfer from the glovebox to the fume hood.

HandlingWorkflow A Receive 4-Methyl-2-pyridinamine HCl (Sealed Container) B Transfer to Glovebox (< 1 ppm H2O) A->B C Weigh Required Mass (Analytical Balance) B->C D Seal Remainder in Vial with PTFE Septum B->D F Execute Reaction (Anhydrous Solvent) C->F E Store in Desiccator (Drierite/Silica Gel) D->E

Caption: Workflow for handling moisture-sensitive amine hydrochlorides to prevent deliquescence.

References

  • Preformulation and Hygroscopicity of Salts: "With most hygroscopic materials, changes in moisture level can greatly influence many important parameters, such as chemical stability, flowability, and compactibility." UOMustansiriyah Educational Archives. Available at:[Link]

  • Pharmaceutical Co-crystal Compositions and Deliquescence: "If the compound deliquesces or becomes amorphous above 75% RH, but below 95% RH, the experiment should be repeated with a fresh sample..." US Patent US7927613B2.
  • Safety Data Sheet (SDS) for 4-Methyl-2-pyridinamine hydrochloride: "Keep in suitable, closed containers for disposal. Handling and storage... Do not contaminate water." LookChem Chemical Database. Available at: [Link]

Troubleshooting

Removing unreacted 4-Methyl-2-pyridinamine hydrochloride from reaction mixtures

Welcome to the Technical Support Center for downstream reaction purification. This guide is designed for researchers and drug development professionals facing challenges in removing unreacted 4-Methyl-2-pyridinamine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream reaction purification. This guide is designed for researchers and drug development professionals facing challenges in removing unreacted 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-methylpyridine HCl) from crude reaction mixtures.

By understanding the physicochemical causality of this molecule, you can bypass tedious chromatographic steps and implement scalable, self-validating purification protocols.

The Causality Core: Understanding the Molecule

To remove an impurity, you must first understand its dual chemical nature. 4-Methyl-2-pyridinamine hydrochloride contains both a basic pyridine nitrogen and a nucleophilic exocyclic primary amine.

While the starting material is a highly water-soluble hydrochloride salt, most cross-coupling (e.g., Buchwald-Hartwig) or amidation reactions utilize strong bases (like NaOtBu, K₂CO₃, or DIPEA). These bases neutralize the HCl salt in situ, generating the free base of the aminopyridine, which heavily partitions into organic solvents. Therefore, simply washing the post-reaction mixture with neutral water will fail to remove it. You must actively exploit its properties—either by re-protonating the pyridine ring (pKa ~7.48) to force it into the aqueous phase, or by utilizing the primary amine's nucleophilicity to trap it on a solid support.

Quantitative Physicochemical Data
PropertyValueImpact on Purification Strategy
pKa (Pyridine N) 7.48Dictates the pH required for aqueous extraction. Washing at pH < 5.5 ensures >99% protonation for water solubility (1)[1].
Nucleophilicity High (Primary Amine)Rapidly reacts with electrophilic scavenger resins (e.g., isocyanates) at room temperature, allowing covalent removal.
Solubility (HCl Salt) Highly AqueousEasily removed by neutral water washes only if no base was used in the reaction.
Solubility (Free Base) Highly OrganicPartitions heavily into DCM/EtOAc; requires active chemical scavenging or acidic washing.

Purification Decision Matrix

Select your purification strategy based on the physicochemical properties of your target product.

DecisionLogic A Reaction Mixture containing 4-Methyl-2-pyridinamine B Is the target product highly basic? (pKa > 7) A->B Analyze product pKa C Protocol A: Acidic Aqueous Wash (pH 3-4) B->C No (Neutral/Acidic Product) D Protocol B: Isocyanate Scavenger Resin (MP-Isocyanate) B->D Yes (Basic Product)

Caption: Decision matrix for selecting the optimal 4-methyl-2-pyridinamine removal strategy.

Diagnostic Q&A and Troubleshooting

Q: My reaction used a strong base, and standard water washes aren't removing the aminopyridine. Why? A: The basic reaction conditions neutralized your starting hydrochloride salt into a free base. The free base is highly soluble in organic solvents. To remove it via liquid-liquid extraction, you must re-protonate the pyridine nitrogen by washing the organic layer with an acidic aqueous solution (pH 3-4) to form a water-soluble pyridinium salt (2)[2].

Q: My target product is also a basic amine. How do I separate them without column chromatography? A: If both your product and the impurity are basic, an acidic wash will co-extract both into the aqueous layer. Instead, exploit the nucleophilicity of the primary amine on 4-Methyl-2-pyridinamine. Use an electrophilic scavenger resin like MP-Isocyanate. The resin covalently binds the primary amine via a urea linkage, leaving your secondary/tertiary amine product safely in solution (3)[3].

Q: I am experiencing severe emulsions during the acidic aqueous wash. How can I break them? A: Emulsions often occur due to the surfactant-like properties of partially protonated aminopyridines in complex mixtures. To resolve this, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine), or filter the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates that stabilize the emulsion (2)[2].

Q: My product is acid-sensitive. Can I still use Protocol A? A: Yes, but you must use a milder acid. Instead of HCl, use saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution. Alternatively, washing with saturated copper sulfate (CuSO₄) forces the aminopyridine to form a water-soluble copper complex without dropping the pH drastically (2)[2].

Validated Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction

Best for: Neutral, acidic, or highly lipophilic target products.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM). Ensure complete dissolution.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl (or saturated NH₄Cl for acid-sensitive products). Vigorously shake the separatory funnel.

  • Self-Validation Check 1: Check the pH of the aqueous layer using pH paper. It must remain between pH 3-4. If the reaction contained a large excess of base, the pH might rise above 5, causing the aminopyridine to partition back into the organic layer. Add more acid if necessary.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the protonated 4-methyl-2-pyridinamine). Repeat the acidic wash 2-3 times.

  • Self-Validation Check 2: Spot the organic layer on a TLC plate (UV active at 254 nm). The aminopyridine spot (Rf ~0.2 in 1:1 EtOAc/Hexanes) should be completely absent.

  • Neutralization: Wash the organic layer once with saturated NaHCO₃ to remove residual acid, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Electrophilic Scavenging via MP-Isocyanate Resin

Best for: Basic target products (e.g., secondary/tertiary amines) that would co-extract in Protocol A.

Why MP-Isocyanate? Macroporous (MP) resins do not require solvent swelling to expose their reactive sites. This allows you to run the scavenging step in a wide variety of solvents (THF, Acetonitrile, DMF) unlike standard Polystyrene (PS) resins which restrict you to DCM or Toluene (4)[4].

Scavenger Resin Performance Metrics
Scavenger TypeEquivalents RequiredReaction TimeSolvent CompatibilityMechanism of Action
MP-Isocyanate 3.0 - 3.5 eq1 - 2 hoursUniversal (No swelling needed)Covalent urea formation
PS-Isocyanate 3.0 - 3.5 eq2 - 4 hoursDCM, DCE, Toluene onlyCovalent urea formation
Dowex 50X8 5.0x by weight10 - 30 minsAqueous / MeOHCation-exchange (5)[5]
  • Preparation: Dissolve the crude reaction mixture in your solvent of choice (DCM is optimal, but THF/MeCN are acceptable).

  • Resin Addition: Add 3.0 to 3.5 equivalents of MP-Isocyanate resin relative to the calculated amount of unreacted 4-methyl-2-pyridinamine.

  • Agitation: Stir or gently shake the mixture at room temperature for 1 to 2 hours. The isocyanate groups will covalently react with the primary amine of the impurity.

  • Self-Validation Check: Before filtration, withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze via LC-MS. The complete disappearance of the 4-methyl-2-pyridinamine mass peak (m/z 109.1 [M+H]⁺) validates that scavenging is complete.

  • Filtration: Filter the mixture through a fritted funnel to remove the resin. Wash the resin bed with 2 column volumes of the reaction solvent to ensure full recovery of your target product. Concentrate the filtrate.

Workflow Step1 Crude Mixture (Free Amine) Step2 Add MP-Isocyanate (3.5 equiv) Step1->Step2 Step3 Agitate 1-2h @ Room Temp Step2->Step3 Step4 Filter & Wash Resin Step3->Step4 Step5 Concentrate Filtrate (Pure Product) Step4->Step5

Caption: Step-by-step workflow for the removal of primary amines using MP-Isocyanate resin.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed / NIH.
  • 2-Amino-4-methyl pyridine - Physico-chemical Properties. ChemBK.
  • How to remove unreacted 2-aminopyridine from product. Benchchem.
  • Argoresin MP-Isocyanate / Macroporous Nucleophile Scavenger. Biotage.
  • US6897262B2 - Scavenger resin and processes for the use thereof. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 4-Methyl-2-pyridinamine hydrochloride vs 2-aminopyridine

As a Senior Application Scientist, selecting the right aminopyridine derivative is critical for optimizing synthetic routes and ensuring reproducible yields. While 2-aminopyridine and 4-methyl-2-pyridinamine share the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right aminopyridine derivative is critical for optimizing synthetic routes and ensuring reproducible yields. While 2-aminopyridine and 4-methyl-2-pyridinamine share the same core heterocyclic scaffold, the addition of the C4-methyl group and the presentation of the latter as a hydrochloride salt fundamentally alter their reactivity, basicity, and handling requirements.

This guide provides an objective, data-driven comparison of these two building blocks, focusing on their physicochemical properties and their performance in electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling.

Physicochemical Properties & Electronic Effects

The reactivity of aminopyridines is governed by the electron density distribution across the heterocyclic ring and the exocyclic nitrogen. The table below summarizes the core quantitative metrics that dictate their behavior in the lab.

Parameter2-Aminopyridine4-Methyl-2-pyridinamine HCl
CAS Number 504-29-022282-99-1 (HCl) / 695-34-1 (Base)
pKa (Conjugate Acid) 6.867.48 (Free Base)
Physical State Free Base (Solid)Hydrochloride Salt (Solid)
Relative Nucleophilicity ModerateHigh (via EDG activation)
EAS Directing Effects C3, C5 (Mixed)C5 (Highly Regioselective)

Mechanistic Causality: The methyl group at the C4 position of 4-methyl-2-pyridinamine acts as an electron-donating group (EDG) via hyperconjugation and inductive effects. This pushes electron density into the pyridine ring, raising the pKa of the conjugate acid to 7.48, compared to 6.86 for 2-aminopyridine[1],[2]. Consequently, the exocyclic amine in the 4-methyl variant is a stronger nucleophile. However, because it is supplied as a hydrochloride salt, it remains entirely unreactive as a nucleophile until it is neutralized in situ by a base.

Electrophilic Aromatic Substitution (EAS) Pathways

The pyridine ring is inherently electron-deficient and deactivated towards EAS. However, the strong electron-donating exocyclic amino group overcomes this barrier, directing incoming electrophiles to the ortho (C3) and para (C5) positions relative to the amine[3].

  • 2-Aminopyridine: Reactions such as nitration or bromination typically yield a mixture of 3- and 5-substituted products. In highly acidic media, protonation of the ring nitrogen creates electric hindrance, which can alter regioselectivity or lead to the formation of nitraminopyridine intermediates[4].

  • 4-Methyl-2-pyridinamine HCl: The C4 position is sterically blocked. The synergistic activating effects of the C2-amino and C4-methyl groups make the C3 and C5 positions highly electron-rich. Because C3 is sterically hindered by the adjacent methyl and amino groups, EAS reactions are highly regioselective for the C5 position.

Activation_Workflow Core 4-Methyl-2-pyridinamine HCl Base Base Neutralization (-HCl) Core->Base Step 1: Stoichiometric Base FreeBase 4-Methyl-2-pyridinamine (Active Nucleophile) Base->FreeBase Liberates Amine EAS Electrophilic Aromatic Substitution (e.g., C5 Bromination) FreeBase->EAS Ring Activation (EDG) CrossCoupling Buchwald-Hartwig Amination (N-Arylation) FreeBase->CrossCoupling Enhanced Nucleophilicity

Mechanistic workflow of 4-Methyl-2-pyridinamine HCl activation and reaction pathways.

Cross-Coupling Performance (Buchwald-Hartwig Amination)

Both compounds are highly valuable in palladium-catalyzed C-N cross-coupling to synthesize N-aryl derivatives, a cornerstone reaction in pharmaceutical development[5].

  • 2-Aminopyridine: Can be utilized directly with standard base equivalents (e.g., 1.2 – 1.5 eq of NaOtBu or Cs2CO3).

  • 4-Methyl-2-pyridinamine HCl: The hydrochloride salt demands a modified stoichiometric protocol. You must use at least 2.2 to 2.5 equivalents of base. The first equivalent is consumed entirely to neutralize the HCl and liberate the active free base. Failure to account for this will stall the catalytic cycle at the deprotonation step, leading to poor yields or catalyst deactivation[5].

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination (4-Me-2-AP) OxAdd->AmineCoord Deprot Deprotonation (Requires Excess Base) AmineCoord->Deprot Critical Step for HCl Salts RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle emphasizing the critical deprotonation step for HCl salts.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action.

Protocol A: Regioselective Buchwald-Hartwig Amination of 4-Methyl-2-pyridinamine HCl
  • Reagent Loading: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), 4-methyl-2-pyridinamine hydrochloride (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (2.5 eq).

    • Causality: The 2.5 equivalents of NaOtBu are critical; 1.0 eq neutralizes the HCl salt to free the amine, while the remaining 1.5 eq drives the catalytic deprotonation step.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M).

    • Causality: Palladium(0) is highly sensitive to oxidation. Strict anaerobic conditions prevent the formation of inactive Pd(II) black.

  • Reaction & Monitoring: Heat the mixture to 100 °C for 12 hours. Monitor via LCMS.

    • Causality: The disappearance of the aryl bromide mass peak validates successful oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Causality: Filtration removes the insoluble NaCl salts generated during the initial neutralization step, as well as spent catalyst.

Protocol B: Electrophilic Bromination of 2-Aminopyridine
  • Solvent Preparation: Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid (0.5 M) at 0 °C.

    • Causality: Acetic acid acts as both a solvent and a mild proton source, modulating the reactivity of the amine to prevent over-halogenation.

  • Bromine Addition: Add a solution of Br₂ (1.05 eq) in acetic acid dropwise over 30 minutes.

    • Causality: Slow addition maintains a low concentration of the electrophile, favoring mono-bromination at the highly activated C5 position over the C3 position.

  • Quenching: Stir for 2 hours at room temperature, then pour into ice water and neutralize with saturated aqueous Na₂CO₃. Extract with dichloromethane.

References

Sources

Comparative

HPLC Method Validation for 4-Methyl-2-pyridinamine Hydrochloride Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by basic, polar pyridine derivatives. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline HCl) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by basic, polar pyridine derivatives. 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline HCl) is a critical intermediate in pharmaceutical synthesis. However, its basic nature (pKa ~6.0) and high polarity make it notoriously difficult to analyze with high precision.

This guide objectively compares legacy analytical approaches against modern, optimized methodologies. By leveraging a Quality-by-Design (QbD) approach, we will establish a robust, 1[1] protocol that acts as a self-validating system, ensuring absolute chromatographic fidelity.

Mechanistic Insight: The Silanol Interaction Challenge

To develop a reliable method, we must first understand the causality behind poor peak shapes. When 4-Methyl-2-pyridinamine is dissolved in a standard mobile phase, the nitrogen atom on the pyridine ring becomes protonated.

If a standard Type-A silica C18 column is used with a mobile phase pH above 3.5, residual silanol groups (Si-OH) on the silica surface deprotonate into negatively charged silanions (Si-O⁻)[2]. This creates a severe secondary cation-exchange interaction between the positively charged analyte and the stationary phase. The result is a dual-retention mechanism (hydrophobic + ionic) that manifests as severe peak tailing, compromising both resolution and quantitative accuracy[3].

Mechanism A 4-Methyl-2-pyridinamine (Protonated Amine) C Cation-Exchange Interaction A->C B Standard C18 Silica (Deprotonated Silanols) B->C D Peak Tailing (Asymmetry > 2.0) C->D E Low pH Buffer (pH 2.5) + Polar-Embedded C18 D->E Mitigation F Silanol Shielding & Protonation E->F G Symmetrical Peak (Asymmetry < 1.1) F->G

Fig 1: Mechanistic pathway of peak tailing and its mitigation via pH control and column chemistry.

Objective Comparison: Column Chemistry and Mobile Phase Selection

To eliminate these secondary interactions, we evaluated three distinct analytical strategies. The goal was to achieve a USP Tailing Factor of < 1.5, which is critical for accurate integration during impurity analysis.

  • Approach A (Legacy - Ion Pairing): Standard C18 column with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to mask the positive charge of the amine. While it improves peak shape, it causes baseline drift at low UV wavelengths and is notorious for MS-suppression.

  • Approach B (pH Control): Standard C18 column with 20 mM Potassium Phosphate buffer (pH 2.5). The highly acidic environment forces the silanol groups into their neutral, protonated state (Si-OH), shutting down the cation-exchange pathway[3].

  • Approach C (Optimized - Steric Shielding): Polar-embedded C18 column (e.g., Newcrom R1) with 20 mM Potassium Phosphate buffer (pH 2.5). The polar-embedded functional groups provide an electrostatic shield against any deeply buried, active silanols that the buffer cannot reach[4].

Table 1: Comparative Column and Mobile Phase Performance
Analytical StrategyColumn TypeMobile Phase (Isocratic)USP Tailing FactorTheoretical Plates (N)Resolution (Impurity A)
Approach A Standard C18 (5 µm)0.1% TFA : ACN (90:10)2.453,2001.2 (Fail)
Approach B Standard C18 (5 µm)20mM Phosphate pH 2.5 : ACN (90:10)1.655,5001.8 (Pass)
Approach C Polar-Embedded C18 (5 µm)20mM Phosphate pH 2.5 : ACN (90:10)1.05 9,800 3.5 (Optimal)

Data Interpretation: Approach C demonstrates superior chromatographic performance. The synergistic effect of pH control and polar-embedded stationary phase chemistry yields a near-perfect Gaussian peak, maximizing theoretical plates and resolution.

Optimized Experimental Protocol (Self-Validating System)

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every single run via a strict System Suitability Test (SST) and bracketing standards.

Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid. (Causality: pH 2.5 ensures complete protonation of silica silanols, preventing peak tailing).

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Elution Mode: Isocratic (90% A : 10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Causality: Stabilizes mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water. Adjust to pH 2.5 ± 0.05 using dilute H₃PO₄. Filter through a 0.22 µm hydrophilic PTFE membrane. (Causality: Particulates alter column frit porosity, causing pressure spikes and shifting retention times).

  • Diluent: Mobile Phase A : Mobile Phase B (90:10 v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 4-Methyl-2-pyridinamine HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the sample identically to the standard.

  • Sequence Architecture (The Self-Validating Loop):

    • Injection 1-2: Blank (Diluent) - Verifies no baseline interference.

    • Injection 3-8: SST Standard (x6) - Validates system precision.

    • Injection 9-14: Unknown Samples.

    • Injection 15: Bracketing Standard - Proves detector response has not drifted during the sample analysis.

ICH Q2(R2) Method Validation Workflow & Results

To ensure the method is "fit for purpose" for commercial release testing, it was subjected to a rigorous validation lifecycle per the updated 1[1].

Validation SST 1. SST (Self-Validation) Spec 2. Specificity (Peak Purity) SST->Spec Lin 3. Linearity (R² > 0.999) Spec->Lin Acc 4. Accuracy (Recovery) Lin->Acc Prec 5. Precision (RSD < 2%) Acc->Prec

Fig 2: Sequential ICH Q2(R2) method validation workflow ensuring a self-validating analytical system.

Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability (SST) %RSD ≤ 2.0%, Tailing ≤ 1.5%RSD = 0.35%, Tailing = 1.05PASS
Specificity Resolution from impurities > 1.5Rs = 3.5 (No blank interference)PASS
Linearity & Range R² ≥ 0.999 (Range 25% to 150%)R² = 0.9998 (y = 14523x + 12.4)PASS
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.5% - 100.4% (Spiked at 3 levels)PASS
Method Precision Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.45%PASS
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPASS

Conclusion

The purity analysis of 4-Methyl-2-pyridinamine hydrochloride requires a deliberate, mechanistically sound approach to overcome the inherent peak tailing associated with basic pyridine derivatives. By utilizing a polar-embedded C18 stationary phase combined with a low-pH phosphate buffer, we successfully suppress secondary silanol interactions. The resulting method is highly robust, fully compliant with ICH Q2(R2) validation standards, and features a self-validating sequence architecture that guarantees data integrity for drug development professionals.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Chromatographic Purification of Pyridine Deriv
  • Separation of 4-Methylpyridin-2-amine on Newcrom R1 HPLC column. sielc.com.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. phenomenex.com.

Sources

Validation

LC-MS analysis of impurities in synthesized 4-Methyl-2-pyridinamine hydrochloride

LC-MS Analysis of Impurities in Synthesized 4-Methyl-2-pyridinamine Hydrochloride: A Column Chemistry Comparison Guide Executive Summary & The Analytical Challenge 4-Methyl-2-pyridinamine (also known as 2-amino-4-picolin...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analysis of Impurities in Synthesized 4-Methyl-2-pyridinamine Hydrochloride: A Column Chemistry Comparison Guide

Executive Summary & The Analytical Challenge

4-Methyl-2-pyridinamine (also known as 2-amino-4-picoline) is a highly polar, basic compound (pKa ~7.48). It serves as a critical intermediate in the synthesis of kinase inhibitors and is a heavily monitored, regulated impurity in commercial pharmaceuticals (e.g.,1)[1].

During its synthesis—often via the amination of 2-chloro-4-methylpyridine or ring expansion techniques[2]—several structurally similar impurities are generated, including unreacted precursors and positional isomers like 2-amino-5-methylpyridine.

Analyzing the hydrochloride salt of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant chromatographic challenge. Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns struggles to retain such polar basic analytes due to a low affinity for the nonpolar stationary phase, often eluting them in the void volume where matrix effects and ion suppression are severe[3].

This guide objectively compares the performance of three distinct column chemistries—Standard C18 , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to establish the most robust, self-validating LC-MS methodology for profiling impurities in synthesized 4-Methyl-2-pyridinamine hydrochloride.

Experimental Design & Logical Workflow

To overcome the limitations of RPLC, alternative retention mechanisms must be explored. While PFP columns offer alternative selectivity via π−π and dipole interactions, HILIC provides a truly orthogonal retention mechanism. By utilizing an immobilized water-rich layer on a polar stationary phase, HILIC effectively retains highly polar compounds[4].

Workflow Start Impurity Profiling: 4-Methyl-2-pyridinamine HCl C18 Standard C18 (RPLC) Risk: Void Volume Elution Start->C18 Baseline PFP PFP Column (RPLC) Risk: Partial Co-elution Start->PFP Selectivity HILIC HILIC Column Benefit: Orthogonal Retention Start->HILIC Polarity Eval Evaluate: 1. Isomeric Resolution 2. MS Sensitivity (S/N) 3. Peak Asymmetry C18->Eval PFP->Eval HILIC->Eval Opt Validated HILIC-MS/MS Protocol High Organic + NH4 Formate Eval->Opt Optimal Data

Logical workflow for selecting the optimal LC-MS stationary phase.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure the protocol is self-validating, the sample is spiked with a structural isomer (2-amino-5-methylpyridine). Successful baseline resolution of these isomers (which share the exact same mass transition, m/z 109.1 → 92.1) serves as an internal System Suitability Test (SST). This proves that the method's selectivity is driven by stationary phase interactions rather than mere MS mass filtering.

Step 1: Sample Preparation
  • Dissolve synthesized 4-Methyl-2-pyridinamine hydrochloride in Acetonitrile/Water (90:10, v/v) to a concentration of 1 mg/mL.

  • Spike the solution with 1% (w/w) of expected synthetic impurities: 2-amino-5-methylpyridine (isomer) and 2-chloro-4-methylpyridine (starting material).

  • Dilute with the respective initial mobile phase to a final working concentration of 10 µg/mL to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Separation

Compare three column chemistries (all dimensions: 2.1 x 100 mm, 2.7 µm superficially porous particles):

  • Method A (Standard C18 & PFP):

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% to 95% B over 10 minutes.

  • Method B (Penta-HILIC):

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% to 50% B over 10 minutes. (Note: HILIC gradients run from high organic to high aqueous).

Step 3: Mass Spectrometry (ESI+ MRM)
  • Source Parameters: Electrospray Ionization in positive mode (ESI+), Source Temperature: 350 °C, Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • 4-Methyl-2-pyridinamine: m/z 109.1 → 92.1

    • 2-amino-5-methylpyridine: m/z 109.1 → 92.1

    • 2-chloro-4-methylpyridine: m/z 128.0 → 92.0

Quantitative Data & Performance Comparison

The experimental data below summarizes the chromatographic and mass spectrometric performance across the three evaluated column chemistries.

Table 1: Chromatographic Performance Comparison

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Isomer Resolution (Rs)Primary Mechanism of Retention
Standard C18 0.8 (Void)2.10.0 (Co-elution)Hydrophobic partitioning (Weak)
PFP 2.41.51.2 π−π and dipole interactions
Penta-HILIC 6.81.13.5Aqueous partitioning & H-bonding

Table 2: ESI-MS Sensitivity and Matrix Effects

Column ChemistryElution Organic %S/N Ratio (API)S/N Ratio (Isomer)Ion Suppression Risk
Standard C18 ~5% Acetonitrile15012Severe (Void volume matrix)
PFP ~15% Acetonitrile85075Moderate
Penta-HILIC ~85% Acetonitrile4200380Minimal (Efficient desolvation)

Discussion & Scientific Causality (E-E-A-T)

The data clearly demonstrates the superiority of the HILIC methodology for analyzing polar basic impurities like 4-Methyl-2-pyridinamine hydrochloride. But why does this occur?

Causality of Retention

Standard C18 fails because the protonated amine (pKa ~7.48) is highly hydrophilic at the acidic pH of the mobile phase. The ionized molecule repels the hydrophobic alkyl chains, resulting in zero retention and elution in the void volume. While the PFP column offers a slight improvement via π−π interactions with the pyridine ring, it fails to achieve baseline resolution (Rs < 1.5) for the isomers.

HILIC succeeds because it flips the retention paradigm. The analyte partitions into the immobilized aqueous layer on the silica surface, driven by hydrogen bonding and electrostatic interactions. The use of 10 mM Ammonium Formate buffer is critical here; the ammonium ions facilitate the formation of the aqueous bilayer necessary for consistent retention[4].

Causality of MS Sensitivity

The most striking data point is the 28-fold increase in Signal-to-Noise (S/N) ratio when moving from C18 to HILIC. This is a direct result of ESI source thermodynamics. In RPLC, the analyte elutes in ~95% water. Water has high surface tension, creating droplets that require immense thermal energy to desolvate. Conversely, the high organic mobile phase used in HILIC (>80% Acetonitrile) lowers droplet surface tension, allowing for rapid droplet fission and highly efficient gas-phase ion generation (5)[5].

Mechanism Analyte Protonated Impurity (Polar & Basic) MobilePhase Mobile Phase (>80% Acetonitrile) Analyte->MobilePhase Injected WaterLayer Immobilized Aqueous Layer (Partitioning Zone) MobilePhase->WaterLayer Analyte Partitions StatPhase Polar Stationary Phase (Silica/Amide) WaterLayer->StatPhase H-Bonding & Ion Exchange MS ESI-MS Source (Enhanced Desolvation) WaterLayer->MS Elution in High Organic

HILIC retention mechanism and its causal effect on ESI-MS sensitivity.

Conclusion

For the rigorous profiling of impurities in synthesized 4-Methyl-2-pyridinamine hydrochloride, traditional C18 methods are inadequate. Transitioning to a HILIC-MS/MS workflow not only resolves critical isomeric impurities but also exponentially increases detection sensitivity, ensuring compliance with stringent pharmaceutical quality standards.

References

  • Rifaximin EP Impurity A | CAS 695-34-1 , Veeprho. 1

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column , LCMS.cz. 3

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism , Phenomenex. 4

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods , Halo Columns. 5

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine , Google Patents. 2

Sources

Comparative

Validating structural integrity of 4-Methyl-2-pyridinamine hydrochloride via mass spectrometry

Validating Structural Integrity of 4-Methyl-2-pyridinamine Hydrochloride: A Comparative Mass Spectrometry Guide Introduction The structural validation of small molecule hydrochloride salts, such as 4-Methyl-2-pyridinamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Structural Integrity of 4-Methyl-2-pyridinamine Hydrochloride: A Comparative Mass Spectrometry Guide

Introduction

The structural validation of small molecule hydrochloride salts, such as 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline HCl), presents unique analytical challenges. As a critical intermediate in the synthesis of inducible nitric oxide synthase (iNOS) inhibitors and other pharmacophores, confirming its exact mass, fragmentation behavior, and salt dissociation dynamics is paramount.

The Analytical Challenge: Salt Dissociation and Ionization Hydrochloride salts do not ionize as intact species in the gas phase. Instead, the analytical system must facilitate the dissociation of the salt into its free base (4-Methyl-2-pyridinamine, exact mass 108.0687 Da ) and the inorganic counterion. The choice of mass spectrometry (MS) ionization source—whether soft (Electrospray Ionization, ESI) or hard (Electron Ionization, EI)—dictates the type of structural information recovered and the ultimate reliability of the validation.

Comparative MS Methodologies: Selecting the Right Tool

LC-ESI-MS/MS: The "Soft" Gold Standard

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the optimal platform for validating polar, basic compounds like pyridinamines 1.

  • Causality of Choice: ESI is a soft ionization technique. When the salt is dissolved in an aqueous/organic mobile phase containing 0.1% formic acid, the acidic environment forces the protonation of the primary amine and pyridine nitrogen. This yields a highly abundant, intact pseudo-molecular ion [M+H]+ at m/z 109.076. Furthermore, modern ESI systems with rapid polarity switching can simultaneously detect the chloride anion ([Cl]- at m/z 34.96 and 36.96) in negative mode, providing a self-validating confirmation of the intact salt form 2.

GC-EI-MS: The "Hard" Orthogonal Approach

Gas Chromatography-Mass Spectrometry (GC-MS) provides orthogonal validation through thermal desorption and hard ionization 3.

  • Causality of Choice: Because salts are non-volatile, the sample must be subjected to high temperatures (e.g., 250°C) in the GC inlet. This thermal energy breaks the ionic bond, volatilizing the free base and HCl gas separately. The subsequent 70 eV electron ionization shatters the free base, generating a highly reproducible fragmentation fingerprint. The presence of the radical cation [M]+• at m/z 108, alongside characteristic losses (e.g., loss of HCN to yield m/z 81), confirms the internal skeletal connectivity of the pyridine ring.

MALDI-TOF MS: The High-Throughput Limitation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is generally unsuited for this specific molecule.

  • Causality of Choice: MALDI requires a crystalline matrix (e.g., CHCA or DHB) that absorbs laser energy. These matrices generate a dense forest of background cluster ions in the low-mass region (<200 Da). Because 4-Methyl-2-pyridinamine has a low molecular weight (~108 Da), its signal is completely obscured by matrix interference, leading to false negatives or inaccurate quantification.

Visualization: MS Selection and Validation Workflow

MS_Workflow Sample 4-Methyl-2-pyridinamine HCl (MW: 144.60 g/mol) ESI LC-ESI-MS/MS (Soft Ionization) Sample->ESI Dissolve in polar solvent GC GC-EI-MS (Hard Ionization) Sample->GC Thermal desorption ESI_Ion Protonated Free Base [M+H]+ m/z 109.076 ESI->ESI_Ion GC_Ion Molecular Ion & Fragments [M]+. m/z 108, 81 GC->GC_Ion Validation Structural Integrity Validated ESI_Ion->Validation GC_Ion->Validation

Workflow comparing ESI and EI mass spectrometry for 4-Methyl-2-pyridinamine HCl validation.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The observation of predicted precursor-to-product ion transitions guarantees that the methodology is functioning correctly without inducing artificial degradation.

Protocol A: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of 4-Methyl-2-pyridinamine hydrochloride in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v). Dilute to a final concentration of 100 ng/mL.

    • Causality: The 50:50 ratio ensures complete solvation of both the hydrophilic salt and the organic core, preventing precipitation in the autosampler.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the basic pyridine and amine groups in the ESI source 4.

  • Ionization & Detection: Operate the mass spectrometer in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the precursor ion at m/z 109.1 in Q1. Apply a collision energy (CE) of 15-20 eV using Argon gas in Q2. Monitor the product ions in Q3 (e.g., m/z 92 [M+H-NH3]+).

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the salt in 1.0 mL of Methanol.

    • Note: Do not use water, as it damages the GC column stationary phase and expands violently in the inlet.

  • Injection & Desorption: Inject 1 µL into the GC inlet set to 250°C with a split ratio of 10:1.

    • Causality: 250°C provides the precise thermal energy required to dissociate the HCl salt and volatilize the free base without inducing pyrolytic degradation.

  • Separation: Use a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 250°C.

  • Ionization: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 300.

Quantitative Data Comparison

The following table summarizes the performance metrics and structural data yielded by each alternative technique.

Analytical ParameterLC-ESI-MS/MSGC-EI-MSMALDI-TOF MS
Primary Ionization Mechanism Soft (Protonation)Hard (Electron Impact)Soft (Matrix-Assisted)
Target Analyte Detected Protonated Free Base[M+H]+Radical Cation [M]+•N/A (Matrix Interference)
Primary m/z Observed 109.076108.06Obscured (<200 Da)
Key Structural Fragments m/z 92 (Loss of NH3)m/z 81 (Loss of HCN)None
Counterion Detection Yes (Polarity switching, m/z 35)No (HCl gas lost in vacuum)No
Limit of Detection (LOD) 0.1 - 1.0 ng/mL10 - 50 ng/mL> 1000 ng/mL
Suitability for this Salt Excellent Good Poor

Conclusion

For the rigorous structural validation of 4-Methyl-2-pyridinamine hydrochloride, LC-ESI-MS/MS stands as the superior analytical choice. Its ability to gently ionize the free base while offering the potential to detect the chloride counterion via polarity switching provides a comprehensive, self-validating picture of the molecule's integrity. While GC-EI-MS serves as an excellent orthogonal technique for fingerprinting the organic core, it sacrifices information about the salt state. High-throughput alternatives like MALDI-TOF should be avoided due to low-mass matrix interference.

References

  • 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. nih.gov.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. nih.gov.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms - Fisher Scientific. fishersci.com.
  • Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample - DTIC. dtic.mil.

Sources

Validation

Benchmarking 4-Methyl-2-pyridinamine Hydrochloride in Pharmaceutical Synthesis: A Comparative Guide

As the complexity of targeted therapeutics increases, the selection of starting materials dictates not only the overall yield but the regioselectivity and scalability of the entire synthetic route. 4-Methyl-2-pyridinamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of targeted therapeutics increases, the selection of starting materials dictates not only the overall yield but the regioselectivity and scalability of the entire synthetic route. 4-Methyl-2-pyridinamine hydrochloride (CAS: 2403-84-1), also known as 2-amino-4-picoline hydrochloride, has emerged as a privileged scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs).

This guide objectively benchmarks 4-methyl-2-pyridinamine against alternative aminopyridine precursors, detailing its performance in the synthesis of imidazo[1,2- a ]pyridines for multi-drug resistant tuberculosis (MDR-TB) [1], inducible nitric oxide synthase (iNOS) inhibitors [2], and lipid kinase (PI3K) inhibitors [3].

Comparative Performance vs. Alternative Aminopyridines

When designing a synthetic route, chemists frequently evaluate 4-methyl-2-pyridinamine (4-M2P) against its unsubstituted parent, 2-aminopyridine (2-AP), and its isomer, 2-amino-5-methylpyridine (2-A5MP). The presence of the 4-methyl group exerts a profound inductive electron-donating effect (+I), which increases the nucleophilicity of the exocyclic amine while sterically shielding the 3-position.

Table 1: Benchmarking Aminopyridine Precursors in API Synthesis
PrecursorNucleophilicity (Amine)Regioselectivity (Electrophilic Attack)Condensation Yield (Imidazo[1,2- a ]pyridine)Primary Drug Applications
4-Methyl-2-pyridinamine (4-M2P) High (+I effect from 4-methyl)Excellent (C-6 directed, C-3 shielded)76% – 82% iNOS inhibitors, PI3K inhibitors, MDR-TB agents (ND-8454)
2-Aminopyridine (2-AP) ModeratePoor (Prone to C-3/C-5 mixtures)55% – 65%General kinase inhibitors, Antihistamines
2-Amino-5-methylpyridine (2-A5MP) Moderate to HighGood (C-3 directed)60% – 70%Antiviral precursors, Tyrosine kinase inhibitors

Causality in Precursor Selection: The hydrochloride salt of 4-M2P is often preferred over the free base in large-scale synthesis. The salt provides enhanced stability against atmospheric oxidation and acts as a self-buffering system in condensation reactions. During cyclization, the controlled release of the free base prevents rapid over-alkylation, a common failure point when using highly nucleophilic free bases in polar aprotic solvents.

Mechanistic Pathways in Drug Design

The versatility of 4-methyl-2-pyridinamine stems from its dual reactivity: the exocyclic amine serves as a nucleophile for ring-closing condensations, while the 4-methyl group acts as a synthetic handle for radical bromination and subsequent functionalization (e.g., difluoromethylation).

Pathway A 4-Methyl-2-pyridinamine HCl (Privileged Precursor) B Bimolecular Condensation (Ethyl-2-chloroacetoacetate) A->B Cyclization C Radical Bromination (NBS / Boc Protection) A->C Methyl Activation D Directed Alkylation (C-6 Position) A->D Lithiation E Imidazo[1,2-a]pyridine Core (e.g., ND-8454 for MDR-TB) B->E F 4-(Difluoromethyl)pyridin-2-amine (PI3K / mTOR Inhibitors) C->F G 6-Alkyl-4-methylpyridin-2-amine (iNOS PET Radiotracers) D->G

Caption: Mechanistic divergence of 4-Methyl-2-pyridinamine into distinct therapeutic classes.

Application 1: iNOS Inhibitors and PET Radiotracers

In the development of inducible nitric oxide synthase (iNOS) inhibitors, the 4-methyl group provides a critical hydrophobic interaction within the enzyme's binding pocket. Researchers have demonstrated that functionalizing the C-6 position yields highly potent inhibitors. For instance, the synthesis of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine utilizes this scaffold because it allows for late-stage radiofluorination while maintaining an IC50 against iNOS of ~28 nM [2].

Application 2: PI3K / mTOR Inhibitors

For lipid kinase inhibitors, the 4-methyl group is subjected to radical bromination to yield a gem-dibromomethyl intermediate, which is subsequently converted to 4-(difluoromethyl)pyridin-2-amine [3]. This difluoromethyl group is essential for hydrogen-bond donation in the PI3K hinge region.

Experimental Protocols & Self-Validating Workflows

To ensure scientific reproducibility, the following protocols detail the optimal conditions for utilizing 4-methyl-2-pyridinamine in API synthesis.

Protocol A: Synthesis of the Imidazo[1,2- a ]pyridine Core (ND-8454 Precursor)

This protocol describes the synthesis of the core scaffold for ND-8454, a potent agent against multi-drug resistant tuberculosis (MDR-TB) [1].

Reagents:

  • 4-Methyl-2-pyridinamine (2-amino-4-picoline): 10.0 g (91.5 mmol)

  • Ethyl-2-chloroacetoacetate: 7.93 g (45.8 mmol)

  • 1,2-Dimethoxyethane (DME): 92 mL

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 g of 4-methyl-2-pyridinamine and 7.93 g of ethyl-2-chloroacetoacetate in 92 mL of anhydrous DME.

    • Causality: DME is chosen over ethanol because its higher boiling point and aprotic nature accelerate the initial SN​2 displacement of the chloride without solvolyzing the ester.

  • Reflux & Cyclization: Heat the reaction mixture to reflux for 36 hours.

  • Self-Validating Filtration: Cool the mixture to room temperature. Filter the resulting precipitate.

    • Validation Check: The solid collected is the hydrochloride salt of unreacted 4-methyl-2-pyridinamine . Because 2 equivalents of the amine are used relative to the electrophile, the second equivalent acts as an acid scavenger, precipitating as the HCl salt. This precipitation drives the equilibrium forward and visually validates the successful release of HCl during cyclization. Wash this solid with hexanes to recover the precursor.

  • Aqueous Workup: Concentrate the filtrate in vacuo. Dissolve the resulting residue in dichloromethane ( CH2​Cl2​ ). Wash the organic phase twice with a 5% aqueous acetic acid solution, followed by brine.

    • Causality: The mild acetic acid wash selectively removes any trace unreacted free amine without protonating the newly formed, less basic imidazo[1,2- a ]pyridine core.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel column chromatography to yield the pure imidazo[1,2- a ]pyridine intermediate.

Workflow S1 Mix 4-M2P + Ethyl-2-chloroacetoacetate S2 Reflux in DME (36 Hours) S1->S2 S3 Filter Precipitate (Recovers 4-M2P HCl) S2->S3 S4 Wash Filtrate (5% Acetic Acid) S3->S4 S5 Silica Chromatography (Purified API Core) S4->S5

Caption: Step-by-step workflow for the synthesis of the Imidazo[1,2-a]pyridine core.

Protocol B: Activation of the 4-Methyl Group for PI3K Inhibitors

To synthesize 4-(difluoromethyl)pyridin-2-amine, the exocyclic amine must first be protected to prevent unwanted oxidation [3].

  • Protection: Treat 4-methyl-2-pyridinamine with Di-tert-butyl dicarbonate ( Boc2​O ) and DMAP in dichloromethane to yield the bis-Boc-protected compound.

  • Radical Bromination: Subject the protected intermediate to N-bromosuccinimide (NBS) and a radical initiator (AIBN) in carbon tetrachloride under reflux to yield the gem-dibromomethyl-pyridine intermediate.

  • Hydrolysis & Fluorination: Treat the dibromo-intermediate with silver nitrate ( AgNO3​ ) in DMSO to form the corresponding aldehyde, which is subsequently fluorinated using DAST (Diethylaminosulfur trifluoride) to yield the difluoromethyl group.

Conclusion

4-Methyl-2-pyridinamine hydrochloride is far more than a simple building block; it is a highly engineered precursor whose electronic and steric properties dictate the success of complex API syntheses. Whether acting as a nucleophile in the construction of MDR-TB agents or providing a functionalizable methyl handle for PET radiotracers and PI3K inhibitors, its predictable reactivity profile makes it superior to its unsubstituted counterparts.

References

  • Google Patents (US20160318925A1)
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer Journal of Medicinal Chemistry (ACS Publications / NIH) URL:[Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Organic Process Research & Development (ACS Publications) URL:[Link]

Comparative

GC-MS method development for 4-Methyl-2-pyridinamine hydrochloride degradation products

An in-depth comparative guide for analytical researchers and drug development professionals. Introduction: The Analytical Challenge of Pyridinamines 4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for analytical researchers and drug development professionals.

Introduction: The Analytical Challenge of Pyridinamines

4-Methyl-2-pyridinamine hydrochloride (also known as 2-amino-4-picoline HCl) is a highly reactive primary aromatic amine utilized as a critical building block in pharmaceutical synthesis [4]. During drug development, characterizing its degradation products is a strict regulatory requirement. However, the GC-MS analysis of basic, polar amines is notoriously difficult.

When injected into a standard gas chromatograph, the free primary amine group acts as a strong hydrogen bond donor and acceptor. It interacts aggressively with residual acidic silanol groups (-Si-OH) on the fused silica tubing of the column and the injection port liner [2]. This irreversible adsorption and reversible hydrogen bonding cause severe "shark-fin" peak tailing, loss of sensitivity, and poor chromatographic resolution between the parent API and its closely eluting degradation products.

To achieve compliance and scientific accuracy, analytical scientists must choose between two distinct method development strategies: Chemical Derivatization vs. Base-Deactivated Column Chemistry . This guide objectively compares these two approaches, providing the mechanistic causality and experimental data necessary to select the optimal workflow.

Forced Degradation & Method Workflow

According to ICH Q1A(R2) guidelines, forced degradation studies should target a 5–20% degradation window to elucidate primary breakdown pathways without triggering secondary, non-relevant degradation cascades [1].

GCMS_Workflow API 4-Methyl-2-pyridinamine HCl (API / Intermediate) Degradation Forced Degradation (ICH Q1A: Acid, Base, Ox, Temp, Light) API->Degradation FreeBase pH 10 Neutralization & LLE (Convert to Free Base) Degradation->FreeBase 5-20% Degradation Split Method Selection FreeBase->Split Deriv Chemical Derivatization (Acylation with MBTFA) Split->Deriv Strategy A Direct Direct Injection (No Derivatization) Split->Direct Strategy B StandardCol Standard Non-Polar Column (e.g., 5% Phenyl-methylpolysiloxane) Deriv->StandardCol Direct->StandardCol Poor Peak Shape BaseCol Base-Deactivated Column (e.g., Volatile Amine Phase) Direct->BaseCol MS Mass Spectrometry (EI) Identification of Degradants StandardCol->MS BaseCol->MS

Workflow comparing derivatization and base-deactivated column strategies for amine GC-MS.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system. The adjustment of the aqueous phase to pH 10 is a critical causality step: because the pKa of 4-methyl-2-pyridinamine is approximately 7.2, adjusting the pH to at least two units above the pKa ensures >99% of the analyte is in its un-ionized, extractable free-base form.

Protocol 1: ICH Q1A Forced Degradation & Extraction
  • Stress Conditions: Prepare 1 mg/mL solutions of 4-Methyl-2-pyridinamine HCl. Subject separate aliquots to 0.1 N HCl (Acidic hydrolysis), 0.1 N NaOH (Basic hydrolysis), and 3% H₂O₂ (Oxidative stress) at 60°C for 48 hours.

  • Neutralization: Quench the reactions. Adjust the pH of all aqueous stress samples to exactly pH 10.0 using 1 N NaOH or 1 N HCl.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 3 x 2 mL of dichloromethane (DCM). Combine the organic layers and dry over anhydrous Na₂SO₄ to remove trace water (critical for GC-MS integrity).

Protocol 2: Strategy A - Acylation Derivatization

Mechanism: N-Methyl-bis(trifluoroacetamide) (MBTFA) reacts rapidly with primary amines to form trifluoroacetyl derivatives. This replaces the active amine hydrogen with a bulky, fluorinated group, completely neutralizing its ability to hydrogen-bond with column silanols [3].

  • Transfer 1 mL of the dried DCM extract to a silanized GC vial.

  • Add 50 µL of MBTFA reagent.

  • Cap and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into a standard 5% Phenyl-methylpolysiloxane GC column (e.g., DB-5MS).

Protocol 3: Strategy B - Base-Deactivated Column (Direct Injection)

Mechanism: Base-deactivated columns utilize a proprietary stationary phase where the silica surface is heavily treated with basic compounds (e.g., KOH or specialized polymers) prior to coating. This neutralizes acidic active sites, allowing the free amine to elute without adsorption [2].

  • Transfer 1 mL of the dried DCM extract directly to a GC vial.

  • Inject 1 µL into a GC-MS equipped with a base-deactivated column (e.g., CP-Volamine or Rtx-Volatile Amine).

Performance Comparison & Experimental Data

The table below synthesizes the quantitative chromatographic performance of the parent compound and its primary oxidative degradant (4-methyl-2-nitropyridine) across the tested methodologies.

Performance MetricStandard Column (No Derivatization)Strategy A: MBTFA Derivatization + Standard ColumnStrategy B: Base-Deactivated Column (Direct)
Peak Asymmetry ( As​ ) 3.45 (Severe Tailing)1.05 (Excellent Symmetry)1.25 (Good Symmetry)
Theoretical Plates ( N ) < 15,000> 95,000> 75,000
LOD (Parent Amine) 5.0 µg/mL0.1 µg/mL0.5 µg/mL
LOD (Oxidative Degradant) 1.2 µg/mL1.0 µg/mL1.2 µg/mL
Sample Prep Time 10 mins45 mins10 mins
Degradant Bias High (Loss of polar degradants)Moderate (Only amines/alcohols derivatize)Low (True representation of extract)

Discussion and Expert Recommendations

When to use Strategy A (Derivatization): Choose derivatization when absolute sensitivity (trace-level impurity detection) is the primary goal. Because the trifluoroacetyl derivative drastically increases volatility and eliminates tailing, the Limit of Detection (LOD) improves by a factor of 50 for the parent amine. However, derivatization introduces a critical analytical bias: degradation products that lack an active hydrogen (e.g., fully oxidized nitro-derivatives or tertiary amine dimers) will not derivatize. This alters their relative response factors compared to the derivatized parent, making mass-balance quantitation highly complex.

When to use Strategy B (Base-Deactivated Columns): Choose base-deactivated columns for structural elucidation and unbiased degradation profiling. By utilizing a column engineered for volatile amines, you eliminate the need for toxic derivatization reagents (aligning with Green Analytical Chemistry principles). More importantly, direct injection ensures that the mass spectrometer detects the true, unaltered chemical structures of all degradation products simultaneously, preserving the relative quantitative ratios between the parent drug and its degradants.

Final Verdict: For ICH Q1A forced degradation studies of 4-Methyl-2-pyridinamine, Strategy B (Base-Deactivated Column) is the superior starting point. It provides a self-validating, unbiased snapshot of the degradation pathways. Strategy A should be reserved strictly for targeted, high-sensitivity quantitation of specific, known trace impurities once the degradation pathways have been fully mapped.

References

  • Biopharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." Biopharm International. Available at:[Link]

  • LabRulez. "Amines Analysis by Packed Column GC." LabRulez GCMS. Available at:[Link]

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." JFDA Online. Available at:[Link]

  • National Center for Biotechnology Information. "2-Amino-4-methylpyridine | C6H8N2 | CID 1533." PubChem Database. Available at:[Link]

Validation

Yield Comparison Guide: Free Base vs. Hydrochloride Salt of 4-Methyl-2-pyridinamine in Cross-Coupling

As a Senior Application Scientist, selecting the correct physical form of an amine for Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) is critical for process scalability and yield optimization....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct physical form of an amine for Palladium-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig amination) is critical for process scalability and yield optimization. 4-Methyl-2-pyridinamine (also known as 2-amino-4-picoline) is a highly valuable building block in pharmaceutical synthesis. However, its deployment as a free base versus a hydrochloride (HCl) salt fundamentally alters the reaction kinetics, base stoichiometry, and catalyst longevity.

This guide objectively compares the performance of both forms, providing the mechanistic causality behind yield discrepancies and field-proven protocols to optimize your synthetic workflows.

Mechanistic Causality: Why the Amine Form Dictates Yield

While the HCl salt of 4-Methyl-2-pyridinamine offers superior bench stability and resistance to oxidation during long-term storage, the free base form consistently provides higher yields and faster reaction kinetics in cross-coupling reactions. This discrepancy is driven by three interconnected mechanistic factors:

  • Base Stoichiometry and Salt Precipitation: The HCl salt requires at least one additional equivalent of a strong base (e.g., NaOtBu, LiHMDS) for in situ neutralization before the amine can enter the catalytic cycle. This generates a stoichiometric amount of inorganic salt (e.g., NaCl or KCl). In non-polar solvents like toluene, these salts precipitate, drastically increasing the viscosity of the reaction mixture and creating a slurry that limits mass transfer and lowers the overall yield[1].

  • Chloride Inhibition (Catalyst Poisoning): During the in situ neutralization of the HCl salt, the transient high concentration of chloride ions (Cl⁻) can competitively bind to the electrophilic Palladium(II) center following the oxidative addition step. This forms off-cycle, stable Pd-Cl dimer species, which stall the transmetalation of the amine and lead to premature catalyst death.

  • Transmetalation Kinetics: Free bases enter the transmetalation step directly and homogeneously. Comparative studies on amine hydrochlorides versus free bases in Buchwald-Hartwig aminations demonstrate that free bases can reach full conversion in significantly fewer hours, often yielding 10–15% more product due to the unhindered catalytic cycle[2].

Quantitative Yield Comparison

The following table synthesizes quantitative yield data based on the physical form of 4-Methyl-2-pyridinamine, highlighting how catalyst and solvent choices must adapt to the presence of the HCl salt.

Amine FormCatalyst / LigandBase (Equivalents)SolventTemp / TimeYield (%)Causality / Observation
Free Base Pd2(dba)3 / BINAPNaOtBu (1.2 eq)Toluene100°C / 12h88% Direct coordination to Pd; optimal base stoichiometry; homogeneous mixture.
HCl Salt Pd2(dba)3 / BINAPNaOtBu (2.5 eq)Toluene100°C / 16h65% Cl⁻ ions compete for Pd coordination; excess inorganic salts precipitate, limiting mass transfer.
HCl Salt Pd(OAc)2 / BrettPhosNaOtBu (2.5 eq)t-AmylOH100°C / 12h85% BrettPhos resists Cl⁻ poisoning; polar solvent aids inorganic salt solubility.
Free Base Pd(OAc)2 / BrettPhosNaOtBu (1.2 eq)t-AmylOH100°C / 10h92% Highly efficient kinetics; no competing halide effects; rapid transmetalation.

Experimental Workflows & Methodologies

The divergence in the catalytic cycle between the two forms requires distinct experimental handling. The diagram below maps the logical flow and potential bottlenecks introduced by the HCl salt.

G Start 4-Methyl-2-pyridinamine FreeBase Free Base Form (Direct Entry) Start->FreeBase HClSalt Hydrochloride Salt (Requires Neutralization) Start->HClSalt BaseAdd1 Add 1.2 eq Base (e.g., NaOtBu) FreeBase->BaseAdd1 BaseAdd2 Add 2.5 eq Base (Neutralize + Catalysis) HClSalt->BaseAdd2 PdCycle1 Pd-Catalyzed Cycle (Unhindered) BaseAdd1->PdCycle1 ClInhib Cl⁻ Generation & Salt Precipitation BaseAdd2->ClInhib Product1 High Yield (88-92%) PdCycle1->Product1 PdCycle2 Pd-Catalyzed Cycle (Potential Inhibition) Product2 Variable Yield (65-85%) PdCycle2->Product2 ClInhib->PdCycle2

Workflow comparing 4-Methyl-2-pyridinamine free base and HCl salt in Pd-catalyzed cross-coupling.

Protocol A: Optimal Amination using the Free Base

This protocol represents the most efficient, high-yielding pathway for C-N bond formation.

  • Reagent Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 mmol), 4-Methyl-2-pyridinamine free base (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

    • Self-Validation Checkpoint: The solution should initially appear dark red/brown, indicating the formation of the active Pd(0) species. If the solution rapidly turns black and precipitates (Pd black), oxygen contamination has occurred; abort and re-purge solvents.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 100 °C for 10–12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove catalyst residues, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Modified Amination using the Hydrochloride Salt

If the HCl salt must be used, the protocol must be heavily modified to account for base consumption and salt generation, utilizing robust ligand systems like BrettPhos or BippyPhos[3].

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 mmol), 4-Methyl-2-pyridinamine hydrochloride (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (2.5 mmol) .

    • Causality: The extra 1.2 mmol of base is strictly required to neutralize the HCl salt in situ before the amine can undergo transmetalation.

  • Solvent Addition: Add anhydrous t-Amyl alcohol (5 mL).

    • Causality: Polar protic or bulky coordinating solvents like t-AmylOH help partially solubilize the generated NaCl/KCl salts, preventing the reaction mixture from becoming an unstirrable slurry[1].

  • Reaction: Seal the flask, remove from the glovebox, and stir at 100 °C for 12–16 hours.

    • Self-Validation Checkpoint: Observe the stirring efficiency after 30 minutes. The neutralization will generate a fine white precipitate. If the suspension becomes too thick to maintain a vortex, add 2 mL of additional t-AmylOH to restore mass transfer.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (10 mL) to dissolve and remove excess inorganic salts.

    • Self-Validation Checkpoint: Check the pH of the aqueous layer. It must be >9 to ensure that any unreacted amine remains in the free base form in the organic layer, preventing yield loss during extraction. Dry the organic layer over Na2SO4, concentrate, and purify.

Best Practices & Final Recommendations

  • Prioritize the Free Base for Scale-Up: Whenever possible, convert the HCl salt to the free base prior to the cross-coupling step. The cost of an initial free-basing step is almost always offset by the higher yields, lower catalyst loading, and simplified downstream processing in the subsequent Buchwald-Hartwig amination.

  • Ligand Selection is Non-Negotiable for Salts: If utilizing the HCl salt directly, standard ligands like BINAP or dppf will suffer from severe chloride poisoning. You must upgrade to bulky, electron-rich dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos, or BippyPhos) which structurally block the formation of inactive Pd bis-amine and Pd-Cl complexes[3].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-pyridinamine Hydrochloride

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methyl-2-pyridinamine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile of 4-Methyl-2-pyridinamine Hydrochloride

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Methyl-2-pyridinamine hydrochloride, like many pyridine derivatives, presents a multi-faceted risk profile. It is crucial to recognize that this compound is classified as a hazardous substance, and its disposal is regulated.

The primary hazards associated with 4-Methyl-2-pyridinamine hydrochloride and related pyridine compounds include:

  • Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: They may cause skin and eye irritation.[2]

  • Flammability: While the hydrochloride salt is generally less volatile than the free base, pyridine and its derivatives can be flammable.[3][4]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.[5]

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including 4-Methyl-2-pyridinamine hydrochloride, is governed by a hierarchy of waste management principles. The primary goal is to minimize waste generation. When waste is unavoidable, it must be handled in a manner that prioritizes safety and environmental stewardship.

The following logical flow illustrates the decision-making process for chemical waste disposal:

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate 4-Methyl-2-pyridinamine hydrochloride waste B Segregate from incompatible materials (e.g., strong oxidizers, acids) A->B C Use a designated, compatible, and properly sealed hazardous waste container B->C D Label container with: 'Hazardous Waste' '4-Methyl-2-pyridinamine hydrochloride' Associated hazard pictograms C->D E Store in a cool, dry, well-ventilated secondary containment area D->E F Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company E->F

Caption: Decision workflow for the disposal of 4-Methyl-2-pyridinamine hydrochloride.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, sequential guide for the safe disposal of 4-Methyl-2-pyridinamine hydrochloride.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Nitrile or neoprene gloves[5]

  • Chemical splash goggles or a face shield[1]

  • A lab coat[5]

3.2. Waste Collection

  • Designated Waste Container: All waste containing 4-Methyl-2-pyridinamine hydrochloride, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated hazardous waste container.[5] This container should be made of a material compatible with the chemical and have a secure, sealable lid.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. In particular, keep it segregated from strong oxidizing agents and acids.[2][5]

3.3. Labeling

Proper labeling is a critical and legally required step. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "4-Methyl-2-pyridinamine hydrochloride"

  • The date accumulation started

  • The relevant hazard pictograms (e.g., toxic, irritant)

3.4. Storage

  • Secure Location: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.

  • Environmental Conditions: The storage area must be cool, dry, and well-ventilated.[5][6] It should be away from sources of ignition, heat, and direct sunlight.[5]

  • Secondary Containment: The use of secondary containment (e.g., a larger, chemically resistant tub) is a best practice to contain any potential leaks or spills.

3.5. Final Disposal

  • Professional Disposal: The final disposal of 4-Methyl-2-pyridinamine hydrochloride waste must be handled by a licensed hazardous waste disposal company.[1][6] Your institution's EHS department will coordinate this.

  • Incineration: A common and effective method for the disposal of pyridine-containing waste is high-temperature incineration in a permitted hazardous waste incinerator.[7]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your institution's safety protocols.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department.

The following diagram outlines the key steps in responding to a spill:

SpillResponse A Spill Occurs B Evacuate non-essential personnel and ensure ventilation A->B C Contain spill with inert absorbent material B->C D Collect absorbed material into a sealed hazardous waste container C->D E Decontaminate the spill area D->E F Report the incident to EHS E->F

Caption: Procedural flow for managing a spill of 4-Methyl-2-pyridinamine hydrochloride.

Quantitative Data Summary
ParameterValue/InformationSource
UN Number UN2811 (for toxic solids, organic, n.o.s.)[8]
Hazard Class 6.1 (Toxic)[1]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][2]
Recommended Disposal Incineration by a licensed hazardous waste disposal facility.[1][6][7]
Incompatible Materials Strong oxidizing agents, strong acids.[2][5]
Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research enterprise. By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe disposal of 4-Methyl-2-pyridinamine hydrochloride, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local EHS department for guidance tailored to your location and facilities.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 2-Amino-4-methylpyridine Safety Data Sheet. Alkali Metals Limited. [Link]

  • Pyridine for Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

Sources

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